molecular formula C5H5ClO3 B1353921 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one CAS No. 80841-78-7

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Cat. No.: B1353921
CAS No.: 80841-78-7
M. Wt: 148.54 g/mol
InChI Key: QCLFSYYUWPUWQR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a useful research compound. Its molecular formula is C5H5ClO3 and its molecular weight is 148.54 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-5-methyl-1,3-dioxol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5ClO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLFSYYUWPUWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50431805
Record name 4-(Chloromethyl)-5-methyl-2H-1,3-dioxol-2-one
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Molecular Weight

148.54 g/mol
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CAS No.

80841-78-7
Record name 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one
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Record name 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one
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Record name 4-(Chloromethyl)-5-methyl-2H-1,3-dioxol-2-one
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Record name 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl): A Key Intermediate in Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, a pivotal chemical intermediate in modern pharmaceutical development. Commonly known by the acronym DMDO-Cl or as Medoxomil Chloride, this heterocyclic compound is a highly valued building block, primarily for its role in creating prodrugs with enhanced oral bioavailability.[1][2][3] Its unique structure combines the stability of a cyclic carbonate with a reactive chloromethyl group, enabling the covalent modification of active pharmaceutical ingredients (APIs). This guide will delve into its chemical identity, the scientific rationale for its use in drug design, detailed synthetic protocols, key applications, and essential safety and handling procedures. The content is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding of DMDO-Cl's properties and utility.

Core Chemical Identity and Properties

A precise understanding of the fundamental characteristics of DMDO-Cl is essential for its effective application in synthesis.

IUPAC Name, CAS Number, and Synonyms
  • IUPAC Name: 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one[1][4][5][6]

  • CAS Number: 80841-78-7[1][4][7][8]

  • Common Synonyms: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride, 4-Chloromethyl-5-methyl-2-oxo-1,3-dioxole, DMDO-Cl, Medoxomil chloride[1][9]

Chemical Structure

The structure consists of a five-membered 1,3-dioxol-2-one ring, which is a cyclic carbonate. This ring is substituted at the 4-position with a reactive chloromethyl (-CH₂Cl) group and at the 5-position with a methyl (-CH₃) group.

Caption: Chemical structure of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

Physicochemical Properties

The key physical and chemical properties of DMDO-Cl are summarized below, providing essential data for laboratory and industrial handling.

PropertyValueReference(s)
Molecular Formula C₅H₅ClO₃[5][10]
Molecular Weight 148.54 g/mol [1][5][7]
Appearance Light yellow oil; can be purified to white crystals[11][12]
XLogP3 1.1[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 3[5]
Topological Polar Surface Area 35.5 Ų[5]

The Scientific Rationale: Role in Drug Development

The Prodrug Concept: Enhancing Bioavailability

Many potent drug molecules suffer from poor oral bioavailability due to low membrane permeability, often caused by the presence of polar functional groups like carboxylic acids or tetrazoles. The prodrug strategy involves temporarily masking these groups with a chemical moiety (a "promoiety"). This increases the drug's lipophilicity, facilitating its absorption through the gastrointestinal tract.[13] Once absorbed into the bloodstream, the promoiety is enzymatically cleaved, releasing the active parent drug at its site of action.[13]

Mechanism of Action as a Linker

DMDO-Cl is a premier promoiety precursor. When reacted with a parent drug (API-H), it forms a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, ether, or similar linkage. This "medoxomil" group effectively neutralizes a polar, acidic proton on the drug. In vivo, ubiquitous esterase enzymes recognize and hydrolyze the ester bond within the cyclic carbonate ring. This initial cleavage is irreversible and triggers a rapid cascade—elimination of carbon dioxide and formaldehyde—to cleanly release the parent drug. This elegant mechanism minimizes the circulation of inactive prodrug and ensures efficient regeneration of the API.

The Chemistry of Reactivity: The Electrophilic Chloromethyl Group

The synthetic utility of DMDO-Cl hinges on the reactivity of the chloromethyl group. The chlorine atom is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic. This site is susceptible to attack by a wide range of nucleophiles, typically functional groups present on the API. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[7] This allows for the formation of a stable covalent bond between the drug and the promoiety under predictable and often mild conditions.

G Reactants API-Nu-H (Drug) DMDO-Cl Transition S N 2 Transition State Reactants:f0->Transition Nucleophilic Attack Reactants:f1->Transition Products API-Nu-DMDO (Prodrug) H-Cl Transition->Products:f0 Bond Formation & Chloride Expulsion Transition->Products:f1

Caption: General SN2 reaction pathway for prodrug synthesis using DMDO-Cl.

Synthesis and Manufacturing Insights

Overview of Synthetic Pathways

While early methods for creating cyclic carbonates involved hazardous reagents like phosgene, modern synthesis of DMDO-Cl has evolved significantly for safety and efficiency.[7] The most prevalent and industrially viable route involves the selective chlorination of its precursor, 4,5-dimethyl-1,3-dioxol-2-one (DMDO).[7][11] Initial approaches using chlorine gas were effective but posed significant safety risks.[2] This led to the adoption of safer and more manageable chlorinating agents.

Detailed Protocol: Synthesis via Chlorination of DMDO

This protocol describes a common and reliable method for synthesizing DMDO-Cl using N-chlorosuccinimide (NCS) as the chlorinating agent and benzoyl peroxide (BPO) as a radical initiator. This choice reflects a balance of reactivity, safety, and cost-effectiveness for both lab-scale and industrial applications.

Materials and Reagents:

  • 4,5-dimethyl-1,3-dioxol-2-one (DMDO)

  • N-chlorosuccinimide (NCS)

  • Benzoyl Peroxide (BPO)

  • 1,2-Dichloroethane (EDC) or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol (for crystallization)

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 4,5-dimethyl-1,3-dioxol-2-one (1.0 eq) in 1,2-dichloroethane, add N-chlorosuccinimide (approx. 1.1-1.2 eq).[2][14] The use of a slight excess of NCS ensures complete consumption of the starting material.

  • Initiation: Add a catalytic amount of benzoyl peroxide (BPO, approx. 0.02-0.05 eq).[2][14] BPO initiates a free-radical chain reaction, which is necessary for the chlorination at the allylic methyl group.

  • Heating and Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours.[2][14] The progress of the reaction should be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to track the disappearance of DMDO.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with water to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. This yields the crude 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, often as a yellowish oil.[2] A crucial part of this process involves a thermal rearrangement of the kinetic intermediate (4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one) to the desired thermodynamically stable product.[15][16]

  • Purification: The crude product can be purified by either vacuum distillation or crystallization.[2][14] For high purity, dissolve the crude oil in a minimal amount of warm ethanol, cool to -5 °C, and allow the product to crystallize. Filter the resulting white crystals and rinse with cold ethanol to afford the final product with purity often exceeding 99%.[11]

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the manufacturing process of high-purity DMDO-Cl.

G cluster_0 Synthesis Stage cluster_1 Workup & Isolation cluster_2 Purification Stage Start Charge Reactor: - DMDO - Dichloroethane - NCS - BPO Reflux Heat to Reflux (80-90 °C, 4-6h) Monitor by GC/TLC Start->Reflux Initiate Reaction Cool Cool to RT Reflux->Cool Filter Filter Succinimide Cool->Filter Wash Wash with Water Filter->Wash Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Crude Crude DMDO-Cl (Oil) Concentrate->Crude Crystallize Crystallize from Ethanol (-5 °C) Crude->Crystallize FinalFilter Filter & Dry Crystals Crystallize->FinalFilter Final High-Purity DMDO-Cl (>99%) FinalFilter->Final

Caption: A typical workflow for the synthesis and purification of DMDO-Cl.

Applications in Pharmaceutical Synthesis

The versatility of DMDO-Cl is demonstrated by its use in synthesizing prodrugs for various therapeutic classes.

Case Study: Olmesartan Medoxomil

Olmesartan is an angiotensin II receptor antagonist used to treat high blood pressure. The parent molecule contains a carboxylic acid group, which limits its oral absorption. In the synthesis of the prodrug, Olmesartan Medoxomil, the carboxyl group of Olmesartan is esterified using DMDO-Cl.[2][6][7] This "medoxomil" ester dramatically increases the drug's lipophilicity and oral bioavailability.

Case Study: Penicillin Esters (Lenampicillin)

Similarly, DMDO-Cl is used to create ester prodrugs of beta-lactam antibiotics like ampicillin.[2][7] The resulting compound, Lenampicillin, shows improved absorption from the gut compared to the parent ampicillin. This strategy enhances the drug's stability and absorption, leading to higher biological activity.[2]

Table of Nucleophilic Substitution Reactions

The chloromethyl group of DMDO-Cl readily reacts with various nucleophiles found on drug molecules.

NucleophileReagent Example (API Functional Group)Product Class
Carboxylate R-COOH (e.g., Olmesartan)4-(Acyloxymethyl)-5-methyl-1,3-dioxol-2-one
Amine R-NH₂4-(Aminomethyl)-5-methyl-1,3-dioxol-2-one derivatives
Thiol R-SH4-(Thiomethyl)-5-methyl-1,3-dioxol-2-one derivatives
Alcohol/Phenol R-OH4-(Alkoxymethyl)-5-methyl-1,3-dioxol-2-one derivatives
Tetrazole R-CN₄H (e.g., Losartan)N-Alkylated Tetrazole Derivatives

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of DMDO-Cl is crucial to ensure laboratory safety.

GHS Hazard Classification

DMDO-Cl is classified with several hazards according to the Globally Harmonized System (GHS).[1]

Hazard CodeStatementClassSignal Word
H302 Harmful if swallowedAcute Toxicity, Oral (Cat. 4)Warning
H315 Causes skin irritationSkin Irritation (Cat. 2)Warning
H319 Causes serious eye irritationEye Irritation (Cat. 2)Warning
H335 May cause respiratory irritationSTOT SE (Cat. 3)Warning

Source: Aggregated GHS information from multiple suppliers.[1][8][17]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8][17][18]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][18]

  • Safe Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8] In case of accidental contact, rinse the affected area with plenty of water immediately.[8][17]

Storage and Disposal Guidelines
  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[8][18] For long-term stability, storage under an inert gas atmosphere (e.g., nitrogen or argon) is recommended.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[18]

Conclusion

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is more than just a chemical reagent; it is an enabling tool in modern drug design. Its well-defined reactivity, coupled with the elegant bio-reversibility of the medoxomil promoiety, provides a reliable and effective solution to one of the most persistent challenges in pharmacology: oral bioavailability. A thorough understanding of its synthesis, reactivity, and handling is indispensable for scientists and researchers aiming to develop the next generation of orally administered therapeutics.

References

  • NB Inno. (n.d.). Synthetic Methodologies and Mechanistic Investigations of 4 Chloromethyl 5 Methyl 1,3 Dioxol 2 One.
  • PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. National Center for Biotechnology Information. Retrieved from [Link].

  • PharmaCompass. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link].

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one in Pharmaceutical Synthesis. Retrieved from [Link].

  • Google Patents. (n.d.). Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.
  • IP.com. (n.d.). An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One. Retrieved from [Link].

  • Google Patents. (n.d.). Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
  • Capot Chemical. (2012). MSDS of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one. Retrieved from [Link].

  • NIST. (n.d.). 4-Chloromethyl-1,3-dioxolan-2-one. NIST WebBook. Retrieved from [Link].

  • European Patent Office. (n.d.). 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. Retrieved from [Link].

  • Chemsrc. (2025). CAS#:80841-78-7 | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link].

  • Elferink, H., et al. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs. Chemistry – A European Journal. Retrieved from [Link].

  • National Center for Biotechnology Information. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules. Retrieved from [Link].

  • PubMed. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. Retrieved from [Link].

Sources

An In-Depth Technical Guide to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CAS: 80841-78-7): A Key Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, a pivotal chemical intermediate in the pharmaceutical industry. Identified by CAS number 80841-78-7, this dioxolone derivative has garnered significant attention as a versatile building block for the synthesis of a variety of active pharmaceutical ingredients (APIs), most notably in the development of prodrugs designed to enhance bioavailability.[1] This document will delve into its physicochemical properties, established synthetic routes, reactivity, and critical applications, with a particular focus on its role in the synthesis of medoxomil prodrugs like Olmesartan Medoxomil.[2][3][4][5] Furthermore, this guide will present detailed experimental protocols, safety and handling procedures, and a thorough analysis of its spectroscopic characterization.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of contemporary pharmaceutical manufacturing, the selection of appropriate chemical intermediates is a critical factor that dictates the efficiency, scalability, and economic viability of a synthetic route. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a prime example of such a crucial intermediate.[1] Its unique molecular architecture, featuring a reactive chloromethyl group appended to a stable dioxol-2-one ring, renders it an invaluable reagent for the synthesis of complex molecules.[6]

The primary utility of this compound lies in its application as a "medoxomil" moiety, a well-established prodrug strategy. This approach involves the esterification of a carboxylic acid-containing drug with the hydroxymethyl precursor of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. The resulting medoxomil ester masks the polar carboxylic acid group, thereby increasing the lipophilicity and facilitating the oral absorption of the parent drug. Once absorbed into the bloodstream, the medoxomil ester is rapidly hydrolyzed by endogenous esterases to release the active drug, along with innocuous byproducts.[7][8] This elegant mechanism has been successfully employed to improve the pharmacokinetic profiles of several important drugs, including the angiotensin II receptor antagonist Olmesartan.[9][10]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is essential for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 80841-78-7[9][11]
Molecular Formula C5H5ClO3[11][12]
Molecular Weight 148.54 g/mol [9][11]
Appearance Colorless to light yellow/brown liquid[13][14]
Boiling Point 253 °C (lit.)[13]
Flash Point 139 °C[13]
Density 1.362 g/cm³[13]
Water Solubility 16.1 g/L at 25 °C[13]
log Pow (Octanol/Water Partition Coefficient) 0.79[13]

Synthesis and Mechanistic Considerations

Several synthetic routes to 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one have been reported, with the most common starting from 4,5-dimethyl-1,3-dioxol-2-one (DMDO).[9] The key transformation is the selective chlorination of one of the methyl groups.

Chlorination of 4,5-Dimethyl-1,3-dioxol-2-one

A widely practiced and scalable method involves the chlorination of DMDO using a suitable chlorinating agent.[9] While early methods employed hazardous reagents like chlorine gas, modern approaches favor safer and more efficient alternatives such as sulfonyl chloride or N-chlorosuccinimide (NCS).[9][11]

The choice of solvent is a critical parameter that significantly influences the reaction's yield and purity. Dichloromethane and 1,2-dichloroethane have been identified as optimal solvents for this transformation when using sulfonyl chloride as the chlorinating agent.[9]

Diagram 1: Synthetic Pathway to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Synthesis DMDO 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) Product 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one DMDO->Product Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2, NCS) Chlorinating_Agent->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product

Caption: A generalized schematic of the synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

Experimental Protocol: Synthesis via Chlorination with Sulfonyl Chloride

The following protocol is a representative example of the synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

Materials:

  • 4,5-dimethyl-1,3-dioxol-2-one (DMDO)

  • Sulfonyl chloride

  • Dichloromethane (anhydrous)

  • Catalyst (as specified in the literature, e.g., a solid base catalyst)

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • To a four-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add dichloromethane and 4,5-dimethyl-1,3-dioxol-2-one.[11]

  • Add the catalyst to the mixture.[11]

  • Heat the reaction mixture to reflux with stirring.[11]

  • Slowly add a solution of sulfonyl chloride in dichloromethane to the refluxing mixture over a period of 30 minutes.[11]

  • Maintain the reflux for an additional 30 minutes after the addition is complete.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water. Separate the organic layer.[11]

  • Dry the organic layer over anhydrous magnesium sulfate.[11]

  • Filter to remove the drying agent.

  • The filtrate can then be subjected to rearrangement at an elevated temperature (e.g., 90 °C) under a nitrogen atmosphere.[11]

  • Purify the crude product by vacuum distillation to obtain the final product as a white crystalline solid upon cooling.[11]

Spectroscopic Characterization

Unambiguous identification of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is crucial for quality control and research applications. A combination of spectroscopic techniques is employed for this purpose.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is relatively simple and provides key structural information. It typically shows two distinct signals: a singlet for the methyl protons and a singlet for the chloromethyl protons. The integration of these signals should be in a 3:2 ratio, respectively.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the methyl carbon, the chloromethyl carbon, the two sp² carbons of the dioxol-2-one ring, and the carbonyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching of the cyclic carbonate, typically in the region of 1800-1830 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (148.54 g/mol ) and provide information about its fragmentation pattern.[9][11]

Reactivity and Application in Prodrug Synthesis

The synthetic utility of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one stems from the high reactivity of the chloromethyl group, which makes it an excellent electrophile for nucleophilic substitution reactions.[6] This property is exploited in the synthesis of medoxomil prodrugs.

Mechanism of Prodrug Formation and Activation

The synthesis of a medoxomil prodrug involves the reaction of the carboxylate salt of a parent drug with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. This is a classic SN2 reaction where the carboxylate anion acts as the nucleophile, displacing the chloride ion.

Diagram 2: General Scheme for Medoxomil Prodrug Synthesis

Prodrug_Synthesis Drug_COOH Parent Drug (R-COOH) Drug_COO Drug Carboxylate (R-COO⁻) Drug_COOH->Drug_COO Deprotonation Base Base Base->Drug_COO Prodrug Medoxomil Prodrug Drug_COO->Prodrug SN2 Reaction CMDO 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one CMDO->Prodrug

Caption: The formation of a medoxomil prodrug via nucleophilic substitution.

Once the prodrug is administered and absorbed, it undergoes enzymatic hydrolysis in the body, primarily catalyzed by esterases such as human serum albumin, carboxymethylenebutenolidase (CMBL), and paraoxonase 1 (PON1).[7][8][15][16] This hydrolysis cleaves the ester bond, releasing the active drug and the medoxomil moiety, which then further decomposes.

Diagram 3: In Vivo Activation of a Medoxomil Prodrug

Prodrug_Activation Prodrug Medoxomil Prodrug Active_Drug Active Drug (R-COOH) Prodrug->Active_Drug Enzymatic Hydrolysis Byproducts Inactive Byproducts Prodrug->Byproducts Enzymatic Hydrolysis Esterases Esterases (e.g., CMBL, PON1) Esterases->Active_Drug Esterases->Byproducts

Caption: The enzymatic cleavage of the medoxomil prodrug to release the active pharmaceutical ingredient.

Case Study: Olmesartan Medoxomil

Olmesartan medoxomil is a prominent example of a successful drug that utilizes the medoxomil prodrug strategy.[4] Olmesartan, the active drug, is an angiotensin II receptor antagonist used to treat hypertension.[3] The medoxomil ester enhances its oral bioavailability. The synthesis of Olmesartan medoxomil involves the esterification of the carboxylate of a protected Olmesartan precursor with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, followed by deprotection.[2][17]

Safety and Handling

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is classified as a hazardous substance and requires careful handling.

  • Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[18][19] It may also cause respiratory irritation.[19]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[13][18] In case of inadequate ventilation, use a full-face respirator.[13]

  • Handling: Avoid contact with skin, eyes, and clothing.[18][19] Wash hands thoroughly after handling.[13][18] Use only in a well-ventilated area.[13][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] Keep away from incompatible substances such as strong oxidizing agents.[19]

  • First Aid:

    • If on skin: Wash with plenty of water.[13][18]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18][19]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[18][19]

    • If swallowed: Call a poison center or doctor if you feel unwell.[19]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.[13][18]

Conclusion

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a cornerstone intermediate in modern medicinal chemistry and drug development. Its role in the formation of medoxomil prodrugs has enabled the successful oral delivery of numerous important therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is paramount for researchers and scientists working in the pharmaceutical industry. As drug discovery continues to evolve, the strategic application of such versatile building blocks will remain essential for the development of new and improved medicines.

References

"4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one: Synthesis, Applications, and Protocols for Drug Development Professionals

Introduction

In the landscape of pharmaceutical sciences, the strategic design of prodrugs is a cornerstone of optimizing therapeutic efficacy. A key player in this field is the versatile chemical intermediate, 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (also known as DMDO-Cl). This compound serves as a critical building block, particularly for creating ester prodrugs that enhance the bioavailability of parent drug molecules.[1][2] Its unique structure, featuring a reactive chloromethyl group, allows for the covalent attachment of a dioxolone moiety to various active pharmaceutical ingredients (APIs). This modification can mask polar functional groups, thereby improving the drug's passage through biological membranes.

This guide provides a comprehensive overview of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, tailored for researchers and scientists in drug development. We will delve into its fundamental physicochemical properties, explore its synthesis pathways and mechanisms, detail its significant applications in modern medicine, and provide a robust experimental protocol and safety guidelines.

Physicochemical and Structural Properties

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a halogenated cyclic carbonate. Its identity and core properties are summarized below, providing a foundational dataset for laboratory and research applications.

PropertyValueSource(s)
Molecular Formula C₅H₅ClO₃[3][4][5][6]
Molecular Weight 148.54 g/mol [3][4][5][6]
CAS Number 80841-78-7[1][3][7]
Appearance Colourless to light brown/yellow liquid/oil[3][8][9]
IUPAC Name 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one[4][6]
Boiling Point 253 °C (lit.)[8]
Density 1.362 g/cm³[8]
Water Solubility 16.1 g/L at 25 °C[8]
Log P (Octanol/Water) 0.79[8]
InChI Key QCLFSYYUWPUWQR-UHFFFAOYSA-N[4][6]

Synthesis and Reaction Mechanisms

The industrial synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one has evolved to favor efficiency, safety, and scalability. The most prevalent method involves the chlorination of its precursor, 4,5-dimethyl-1,3-dioxol-2-one (DMDO).[1][10]

Key Synthetic Pathways

Early synthetic routes utilized reagents like chlorine gas, which posed significant safety hazards and often resulted in low yields. Another alternative, N-chlorosuccinimide (NCS), while safer, was often too costly for large-scale production.[1][11]

Modern, preferred methods often employ sulfonyl chloride (SO₂Cl₂) as the chlorinating agent.[1][10][12][13] This approach offers a balance of reactivity, safety, and cost-effectiveness. The reaction typically proceeds via a free-radical mechanism, often initiated by a radical initiator like benzoyl peroxide (BPO), and involves a key thermal rearrangement step to yield the final product.[1][14]

The choice of solvent is a critical parameter, significantly influencing reaction kinetics and product purity. Dichloromethane and 1,2-dichloroethane have been shown to provide the highest yields and purity for this transformation.

Synthesis Workflow Diagram

The following diagram illustrates the primary synthesis route from the DMDO precursor to the final DMDO-Cl product.

Synthesis_Workflow DMDO 4,5-dimethyl-1,3-dioxol-2-one (DMDO) Reaction_Vessel Chlorination Reaction DMDO->Reaction_Vessel Chlorinating_Agent Chlorinating Agent (e.g., SO₂Cl₂, NCS) Chlorinating_Agent->Reaction_Vessel Solvent Organic Solvent (e.g., Dichloroethane) Solvent->Reaction_Vessel Initiator Radical Initiator (e.g., BPO) Initiator->Reaction_Vessel Intermediate Rearrangement (Heat) Reaction_Vessel->Intermediate Forms intermediate Crude_Product Crude DMDO-Cl Intermediate->Crude_Product Thermal process Purification Purification (Distillation) Crude_Product->Purification Final_Product 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one Purification->Final_Product

Caption: General workflow for the synthesis of DMDO-Cl.

Applications in Prodrug Development

The primary utility of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is as a promoiety in the synthesis of prodrugs.[1] This strategy is particularly effective for drugs containing carboxylic acid groups, which are often poorly absorbed due to their polarity.

By reacting the chloromethyl group of DMDO-Cl with the carboxylate of a parent drug, a medoxomil ester is formed. This ester masks the polar acid group, increasing the lipophilicity of the molecule and enhancing its ability to cross cell membranes. Once absorbed into the bloodstream, the ester is cleaved by endogenous esterase enzymes, releasing the active parent drug at the site of action.

This approach has been successfully applied to several major classes of pharmaceuticals:

  • Angiotensin II Receptor Antagonists: It is an essential intermediate in the synthesis of Olmesartan Medoxomil, a widely prescribed antihypertensive medication.[1]

  • Antibiotics: The scaffold is used to create prodrugs of antibiotics like ampicillin (as Lenampicillin) and norfloxacin, improving their oral bioavailability.[1]

Prodrug Activation Pathway

The diagram below illustrates the logical flow from prodrug administration to the release of the active API.

Prodrug_Pathway cluster_synthesis Synthesis Phase cluster_bio Biological Phase API Active Drug (API) with -COOH group Prodrug Prodrug (Medoxomil Ester) API->Prodrug DMDOCI DMDO-Cl DMDOCI->Prodrug Absorption Oral Administration & Absorption Prodrug->Absorption Formulation Esterases Plasma Esterases Absorption->Esterases Enzymatic Cleavage Active_API Released Active API Esterases->Active_API Byproducts Inactive Byproducts Esterases->Byproducts

Caption: Prodrug synthesis and in-vivo activation mechanism.

Experimental Protocol: Synthesis via Chlorination of DMDO

This protocol describes a representative lab-scale synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one from 4,5-dimethyl-1,3-dioxol-2-one (DMDO) using a chlorinating agent.

Materials:

  • 4,5-dimethyl-1,3-dioxol-2-one (DMDO)

  • Chlorinating agent (e.g., N-chlorosuccinimide or Sulfonyl Chloride)

  • Radical initiator (e.g., Benzoyl Peroxide - BPO)

  • Solvent (e.g., 1,2-dichloroethane)

  • Anhydrous magnesium sulfate

  • Ethanol (for crystallization)

  • Four-neck flask, reflux condenser, dropping funnel, stirrer, heating mantle

Procedure:

  • Reaction Setup: In a 1000 mL four-neck flask equipped with a reflux condenser and stirrer, add 200 mL of dichloroethane, 40g (0.35 mol) of DMDO, and a catalytic amount of radical initiator (e.g., 0.4g BPO).[10]

  • Initiation: Heat the mixture with stirring until the system reaches a gentle reflux.[10]

  • Chlorination: Slowly add the chlorinating agent (e.g., a solution of chlorine or dropwise addition of sulfonyl chloride) over 30-60 minutes, maintaining the reflux temperature.[10]

  • Reaction Monitoring: Continue refluxing for an additional 30-60 minutes after the addition is complete. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[10]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction solution with water. Separate the organic layer.[10]

  • Drying: Dry the organic phase over anhydrous magnesium sulfate and then filter.[10]

  • Rearrangement & Purification: The filtrate undergoes rearrangement at approximately 90 °C.[10][12] Following rearrangement, the crude product is purified by vacuum distillation.[1][11]

  • Crystallization (Optional): For higher purity, the distilled product can be dissolved in a minimal amount of ethanol, cooled to -5 °C to induce crystallization, and then filtered to yield white crystals of the final product.[10]

Safety and Handling

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a reactive chemical intermediate and must be handled with appropriate care. It is classified as harmful if swallowed, and causes skin and eye irritation.[6][7][15] It may also cause respiratory irritation.[6][15]

Hazard InformationPrecautionary Measures
H302: Harmful if swallowed.[6][15]P264: Wash skin thoroughly after handling.[7][8]
H315: Causes skin irritation.[6][7][15]P270: Do not eat, drink or smoke when using this product.[15]
H319: Causes serious eye irritation.[6][7][15]P280: Wear protective gloves/eye protection/face protection.[7][8][15]
H335: May cause respiratory irritation.[6][15]P302+P352: IF ON SKIN: Wash with plenty of water.[7][8][15]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

Storage and Handling Recommendations:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[7][15]

  • Keep under an inert gas atmosphere.[7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Use only in a well-ventilated area or under a chemical fume hood.[15]

  • Facilities should be equipped with an eyewash station.[15]

Conclusion

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one stands out as an indispensable reagent in modern pharmaceutical chemistry. Its role as a key building block for medoxomil ester prodrugs provides a reliable and effective strategy to overcome bioavailability challenges for a range of important therapeutics. A thorough understanding of its synthesis, reactivity, and handling is crucial for any scientist or researcher working in the field of drug design and development. As pharmaceutical innovation continues, the demand for such versatile and high-purity intermediates is set to grow, underscoring its continued importance to the industry.[2]

References

  • Nia Innovation. 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. Available from: [Link]

  • PharmaCompass.com. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Available from: [Link]

  • Google Patents. Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.
  • NIST WebBook. 4-Chloromethyl-1,3-dioxolan-2-one. Available from: [Link]

  • NINGBO INNO PHARMCHEM. The Role of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one in Pharmaceutical Synthesis. Available from: [Link]

  • Google Patents. Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
  • PubChem. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Available from: [Link]

  • Google Patents. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One.
  • European Patent Office. 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. Available from: [Link]

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"4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one: A Keystone Intermediate in Modern Prodrug Design

Introduction: The Strategic Role of a Versatile Alkylating Agent

In the landscape of modern pharmaceutical development, the optimization of a drug's pharmacokinetic profile is as crucial as its intrinsic pharmacological activity. Prodrug synthesis represents a cornerstone strategy for enhancing drug delivery, improving bioavailability, and mitigating undesirable side effects. Within this field, 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (also known as DMDO-Cl) has emerged as a pivotal chemical intermediate.[1] Its unique structure, featuring a reactive chloromethyl group appended to a stable yet metabolically labile dioxol-2-one ring, makes it an exceptionally effective promoiety for modifying parent drugs, particularly those containing carboxylic acid groups.[2][3]

This technical guide offers a comprehensive exploration of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, dissect its core reactivity, detail its synthetic pathways, and illuminate its critical application in the creation of highly successful prodrugs such as Olmesartan Medoxomil and Lenampicillin.[4][5]

Molecular Identity and Structure

Correctly identifying this key reagent is the first step in its successful application. It is known by several synonyms, and its structural features are key to its function.

  • IUPAC Name : 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one[6]

  • CAS Number : 80841-78-7[7]

  • Molecular Formula : C₅H₅ClO₃[8]

  • Synonyms : (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride, DMDO-Cl, Medoximil Chloride[8][9]

SN2_Mechanism Reactants Drug-COO⁻ (Nucleophile) + DMDO-Cl (Electrophile) TransitionState Transition State [Drug-COO···CH₂(R)···Cl]⁻ Reactants->TransitionState Nucleophilic Attack Products Prodrug (Drug-COOCH₂-R) + Cl⁻ TransitionState->Products Chloride Departure

Figure 2: Generalized SN2 reaction mechanism with a drug carboxylate.

Synthesis and Manufacturing

The most prevalent and commercially viable method for synthesizing 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one involves the chlorination of its precursor, 4,5-dimethyl-1,3-dioxol-2-one (DMDO). [4][7]While early methods used hazardous reagents like chlorine gas, modern approaches favor safer and more efficient chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide (NCS) in the presence of a radical initiator. [4][5] The choice of solvent is critical, with chlorinated solvents like dichloromethane and 1,2-dichloroethane often providing the highest yields and purity. [7]The reaction typically involves a rearrangement of an intermediate to form the final, stable product. [10][11]

Synthesis_Workflow DMDO 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) Chlorination Chlorination (e.g., SO₂Cl₂, NCS) DMDO->Chlorination Rearrangement Thermal Rearrangement (~90-110°C) Chlorination->Rearrangement Purification Vacuum Distillation Rearrangement->Purification Product 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one Purification->Product

Figure 3: Key stages in the synthesis of DMDO-Cl from DMDO.
Exemplary Laboratory Protocol: Synthesis via NCS Chlorination

The following protocol is a representative example for the synthesis of DMDO-Cl. [4][12]

  • Reaction Setup : To a stirred solution of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) in a suitable solvent such as 1,2-dichloroethane, add N-chlorosuccinimide (NCS) (approx. 1.0-1.2 equivalents).

  • Initiation : Add a radical initiator, such as benzoyl peroxide (BPO) (catalytic amount).

  • Reaction Execution : Heat the reaction mixture to reflux (e.g., ~90°C) and maintain for several hours (typically 4-6 hours). Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : Upon completion, cool the reaction mixture. If necessary, filter to remove any solid byproducts (e.g., succinimide). The filtrate can be washed with water and/or a mild base (e.g., sodium bicarbonate solution) to remove residual acids.

  • Isolation : Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Purification : Remove the solvent under reduced pressure. The resulting crude product is then purified by vacuum distillation (e.g., at ~90-110°C and -0.1 MPa) to yield the final high-purity product. [4]

Application in Prodrug Development: The Medoxomil Moiety

The primary application of DMDO-Cl is in the synthesis of acyloxymethyl ester prodrugs, often referred to as "medoxomil" esters. [5][9]This strategy is employed for drugs containing carboxylic acid or other acidic functional groups to overcome challenges such as poor solubility, low membrane permeability, and gastrointestinal irritation. [2] Mechanism of Action as a Promoiety:

  • Enhanced Lipophilicity : The addition of the medoxomil group masks the polar carboxylic acid functionality of the parent drug, thereby increasing its lipophilicity. This enhancement facilitates better absorption across the lipid-rich membranes of the gastrointestinal tract. [7]2. In Vivo Activation : Once absorbed into the bloodstream, the prodrug is exposed to ubiquitous esterase enzymes. These enzymes rapidly hydrolyze the ester bond connecting the promoiety to the parent drug.

  • Spontaneous Decarboxylation : The hydrolysis releases an unstable hydroxymethyl intermediate which spontaneously degrades, releasing the active parent drug, carbon dioxide, and acetone (from the breakdown of the remaining fragment). This cleavage is generally rapid and irreversible, ensuring efficient release of the active pharmaceutical ingredient (API) at the site of action. [13] This approach has been successfully applied to create blockbuster drugs, including the angiotensin II receptor antagonist Olmesartan Medoxomil and the antibiotic Lenampicillin. [4][7]

Prodrug_Activation Prodrug Prodrug (e.g., Olmesartan Medoxomil) Hydrolysis Esterase-Mediated Hydrolysis Prodrug->Hydrolysis In Bloodstream Intermediate Unstable Intermediate Hydrolysis->Intermediate Release Spontaneous Degradation Intermediate->Release API Active Drug (Olmesartan) Release->API Byproducts CO₂ + Acetone Release->Byproducts

Figure 4: Bioactivation pathway of a medoxomil prodrug.

Analytical Characterization

The identity and purity of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one are confirmed using standard analytical techniques. A combination of spectroscopic methods provides an unambiguous structural confirmation. [7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to confirm the molecular connectivity and the presence of the key functional groups (methyl, chloromethyl, and the dioxol-2-one ring protons and carbons).

  • Infrared (IR) Spectroscopy : IR analysis is used to identify the characteristic strong carbonyl (C=O) stretch of the cyclic carbonate group, typically around 1820 cm⁻¹.

  • Mass Spectrometry (MS) : MS confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. [9]* Chromatography : Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for determining the purity of the final product. [9][14]

Safety, Handling, and Storage

As a reactive chemical intermediate, 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one must be handled with appropriate safety precautions.

GHS Hazard Classification : [6][15][16]* H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Recommended Handling Procedures : [17][15]* Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Inhalation : Avoid breathing vapors or mist. [15]* Avoid Contact : Prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Spill Management : Absorb spills with an inert material and dispose of it as hazardous waste.

Storage :

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. [17]* It is often recommended to store the material under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or air. [17]

Conclusion

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is more than just a chemical reagent; it is a key enabling technology in the field of drug delivery. Its well-defined reactivity, established synthetic routes, and proven track record in forming effective, cleavable promoieties have solidified its importance in the pharmaceutical industry. For scientists and researchers in drug development, a thorough understanding of this compound's properties and applications is essential for designing the next generation of prodrugs with enhanced therapeutic profiles.

References

  • PharmaCompass. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.
  • Google Patents. (n.d.). An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One.
  • Capot Chemical. (2012). MSDS of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
  • Google Patents. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl- [4][7]dioxol-2-one. Retrieved from

  • Google Patents. (n.d.). 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE.
  • NINGBO INNO PHARMCHEM. (n.d.). The Role of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one in Pharmaceutical Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information: Aluminum complexes derived from a hexadentate salen-type Schiff base. Retrieved from [Link]

  • Google Patents. (n.d.). EP0237084B1 - 4-bromomethyl-5-methyl-1,3-dioxolen-2-one, and a process for the production thereof.
  • Dhingra, et al. (2019). Promoiety: A versatile tool for improving drug acceptability. Innovations in Pharmaceuticals and Pharmacotherapy. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
  • PubMed. (1995). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Dual Nature of a Key Pharmaceutical Intermediate

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CAS No: 80841-78-7) is a heterocyclic building block of significant interest in pharmaceutical development and organic synthesis.[1][2] Its utility lies in the reactive chloromethyl group, which makes it an effective alkylating agent for creating prodrugs with enhanced bioavailability.[1][2][3] It is a crucial intermediate in the synthesis of prominent drugs, including the angiotensin II receptor antagonist Olmesartan Medoxomil and various penicillin esters.[2][3][4]

However, the very reactivity that makes this compound valuable in synthesis also dictates its hazard profile. The presence of a reactive electrophilic site necessitates a comprehensive understanding of its properties and strict adherence to safety protocols.[1][2] This guide is designed for researchers, chemists, and drug development professionals, providing a technical framework for the safe handling, storage, and emergency management of this compound. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding rather than mere compliance.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a chemical's physical properties is the first step in a robust risk assessment. These properties influence its behavior in the laboratory environment, from storage conditions to potential exposure routes.

PropertyValueSource
CAS Number 80841-78-7[1][5][6][7][8][9]
Molecular Formula C₅H₅ClO₃[5][8][9]
Molecular Weight 148.54 g/mol [5][8][9]
Appearance Colorless to light yellow/orange clear liquid or oil[4][6]
Boiling Point >90°C at 2-3 hPa[6][10]
Flash Point 129 °C / 264 °F[10][11]
Density ~1.362 g/cm³[6]
Water Solubility 16.1 g/L at 25 °C[6]

Section 2: Hazard Identification and GHS Classification

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is classified under the Globally Harmonized System (GHS) as a hazardous substance.[12][13][14] The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[5][9]

GHS Hazard Profile

Caption: GHS pictogram and associated hazard statements.

GHS ClassificationCodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[5][9]
Skin Irritation (Category 2)H315Causes skin irritation.[5][7][9]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation.[5][7][9]
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationH335May cause respiratory irritation.[5][9]
Signal Word Warning [5][7]

Expert Insight: The H315 and H319 classifications are predictable given the compound's nature as an alkylating agent, which can react with biological nucleophiles in the skin and eyes. The H335 warning underscores the importance of handling this liquid in a well-ventilated area to avoid inhaling vapors, which can irritate the mucous membranes of the respiratory tract.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves engineering controls as the primary line of defense, supplemented by appropriate administrative procedures and mandatory PPE.

Engineering Controls
  • Ventilation: All handling of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one must be conducted in a certified chemical fume hood.[7][11][15] The goal is to maintain vapor concentrations well below any potential irritation threshold. Local exhaust ventilation should be used for any larger-scale operations.[7]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[15]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazard profile. The principle of "as low as reasonably achievable" (ALARA) for exposure should be applied at all times.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[6][15] Given the risk of serious eye irritation (H319), a face shield should be worn over safety goggles when there is a risk of splashing.[16]

  • Skin Protection:

    • Gloves: Disposable nitrile gloves are the standard recommendation for incidental contact.[5][16] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[5] For prolonged contact or immersion, consult the glove manufacturer's resistance chart.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[6][16] Ensure clothing covers all exposed skin.

  • Respiratory Protection: Under normal fume hood use, respiratory protection is not typically required. However, if engineering controls fail or in the event of a large spill, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 for US NIOSH or ABEK-P2 for EU EN 143) must be used.[5] All respirator use must be part of a formal respiratory protection program that includes fit-testing and training.[16]

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols is the cornerstone of laboratory safety. These procedures are designed to be self-validating systems that minimize risk at every stage.

Safe Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are operational and required PPE is donned correctly. Review the Safety Data Sheet (SDS).

  • Aliquotting: Conduct all transfers and aliquotting of the chemical inside a chemical fume hood.[11][15]

  • Avoidance: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[7][17] Avoid the formation of mists or aerosols.[7][11]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[7][15] Do not eat, drink, or smoke in the work area.[17]

  • Post-Handling: Securely seal the container immediately after use. Decontaminate the work area.

Storage Protocol
  • Container: Keep the container tightly closed to prevent the release of vapors.[6][7][11][15]

  • Location: Store in a dry, cool, and well-ventilated area.[6][11][15] The storage area should be a designated chemical storage cabinet, away from incompatible materials.

  • Security: The storage area should be locked to restrict access to authorized personnel only.[6][11][15]

  • Inert Atmosphere: Some suppliers recommend storing the compound under an inert gas, such as argon, to protect it from moisture and maintain purity.[7]

Workflow for Safe Laboratory Use

Safe_Handling_Workflow cluster_handling Handling Protocol (in Fume Hood) start Receive Chemical verify Verify Integrity & Labeling start->verify Step 1 storage Store in Cool, Dry, Ventilated, Locked Area verify->storage Step 2 prep Review SDS & Don PPE storage->prep Step 3 handle Aliquot / Use Chemical prep->handle Step 4 clean Decontaminate Work Area & Seal Container handle->clean Step 5 waste Segregate Waste (Liquid & Solid) handle->waste Step 5a clean->storage Return to Storage disposal Arrange for Licensed Waste Disposal waste->disposal Step 6 end End of Lifecycle disposal->end Step 7

Caption: A logical workflow for the safe lifecycle management of the chemical in a lab.

Section 5: Emergency Procedures

Preparedness is paramount. All personnel must be trained on these procedures before working with the compound.

First Aid Measures

The immediate response to an exposure can significantly impact the outcome. Always show the Safety Data Sheet to attending medical personnel.[5]

  • Inhalation: Immediately move the affected person to fresh air.[5][6][15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][15][18]

  • Skin Contact: Immediately remove all contaminated clothing.[7][15] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][15][18] If skin irritation occurs or persists, get medical advice.[6][7][15]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][15] Remove contact lenses if present and easy to do so. Continue rinsing.[5][6][15] Seek immediate medical attention.[7][15]

  • Ingestion: Rinse the mouth thoroughly with water.[5][7] Never give anything by mouth to an unconscious person.[5] Call a poison control center or doctor immediately for treatment advice.

Accidental Release Measures (Spills)
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Protect: Wear full PPE, including respiratory protection if vapors are significant.[5][7]

  • Contain: Prevent the spill from entering drains or waterways.[5][15]

  • Absorb: For liquid spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[15][19]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[5][15] Do not create dust.[5]

  • Decontaminate: Clean the spill area thoroughly. Decontaminate all equipment and PPE used in the cleanup before reuse or disposal.

Firefighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[5][7]

  • Hazards from Combustion: Upon burning, the compound may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5][15]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][6][15]

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

  • Waste Classification: This material should be treated as hazardous waste.

  • Procedure: Do not dispose of the material down the drain.[5][15] All surplus material, non-recyclable solutions, and contaminated items (e.g., gloves, absorbent material) must be collected in properly labeled, sealed containers.[5][15]

  • Professional Disposal: Disposal must be conducted by a licensed professional waste disposal company in strict accordance with all local, regional, and national regulations.[5][7][15]

Section 7: Toxicological Information

While specific toxicological studies are not extensively reported in readily available literature, the GHS classification provides a clear indication of its acute hazards.

  • Acute Effects: The primary known effects are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[5][9]

  • Chronic Effects: There is no data available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[5] The toxicological properties have not been fully investigated, which warrants a cautious approach, assuming the potential for unknown chronic effects and handling accordingly.[5][15]

Conclusion

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is an indispensable reagent in modern medicinal chemistry. Its safe utilization hinges on a deep respect for its chemical reactivity and associated hazards. By integrating robust engineering controls, diligent use of personal protective equipment, and unwavering adherence to established handling protocols, researchers can effectively mitigate risks. This guide serves as a technical foundation for building a comprehensive safety culture that empowers scientists to innovate responsibly.

References

  • Capot Chemical. (2012). MSDS of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:80841-78-7 | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • ChemSafetyPro. (2016). GHS Hazard Class and Hazard Category. Retrieved from [Link]

  • European Patent Office. (n.d.). 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. Retrieved from [Link]

  • Olon S.p.A. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

Sources

The Dual-Faceted Reactivity of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one: A Guide to its Alkylating Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a versatile reagent of significant interest in pharmaceutical and organic chemistry. Its utility stems from a unique bifunctional nature, acting as a potent alkylating agent and a precursor to a biolabile "acyloxymethyl" promoiety. This technical guide provides an in-depth exploration of the core mechanisms governing its action as an alkylating agent, with a particular focus on its application in prodrug synthesis. We will dissect the electronic and steric factors influencing its reactivity, detail the step-by-step process of nucleophilic substitution, and elucidate the subsequent enzymatic and chemical hydrolysis pathways that enable drug release in vivo. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this reagent's chemical behavior to leverage its full potential in their synthetic and therapeutic strategies.

Introduction: The Strategic Importance of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

In the landscape of modern drug development, the ability to precisely modify bioactive molecules is paramount to overcoming challenges such as poor solubility, limited membrane permeability, and metabolic instability. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, a chloromethyl-substituted cyclic carbonate, has emerged as a critical tool in this endeavor.[1][2] Its primary application lies in the synthesis of acyloxymethyl ester and ether prodrugs, a strategy employed to mask polar functional groups, thereby enhancing a drug's lipophilicity and facilitating its passage across biological membranes.[3][4] This reagent is a key intermediate in the synthesis of several commercially successful drugs, including the angiotensin II receptor antagonist Olmesartan Medoxomil.[2][3]

The core of its functionality resides in the highly reactive chloromethyl group, which serves as an electrophilic site for alkylation reactions.[3] This guide will systematically unravel the mechanistic intricacies of this process, providing a foundational understanding for its rational application in organic synthesis and medicinal chemistry.

The Alkylation Mechanism: A Stepwise Dissection

The role of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one as an alkylating agent is fundamentally a nucleophilic substitution reaction. The process can be broken down into two key stages: the initial alkylation event and the subsequent fate of the incorporated dioxolone moiety.

The Primary Alkylation Event: Nucleophilic Attack

The carbon atom of the chloromethyl group is electron-deficient due to the inductive effect of the adjacent chlorine atom and the dioxolone ring. This renders it highly susceptible to attack by nucleophiles. Common nucleophiles in a pharmaceutical context include the carboxylate anions of acidic drugs, the hydroxyl groups of alcohols and phenols, and the nitrogen atoms of amines and sulfonamides.[4][5]

The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophile (Nu:) directly attacks the electrophilic carbon, leading to the displacement of the chloride ion as a leaving group.

Figure 1: SN2 mechanism of alkylation.

The rate of this reaction is influenced by several factors:

  • Nucleophilicity: Stronger nucleophiles will react more rapidly. For instance, the sodium or potassium salt of a carboxylic acid is a more potent nucleophile than the corresponding free acid.

  • Solvent: Aprotic polar solvents, such as N,N-dimethylformamide (DMF), are often employed to solvate the cation of the nucleophilic salt, thereby enhancing the reactivity of the anion.[4]

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.[4]

The "Acyloxymethyl" Promoieties: Designing for Release

Once the alkylation is complete, the resulting molecule is a prodrug, where the 1,3-dioxol-2-one moiety serves as a "promoiety." The true ingenuity of this system lies in the subsequent in vivo conversion back to the active parent drug. This release is typically a two-step enzymatic and chemical process.

The ester linkage within the acyloxymethyl group is susceptible to hydrolysis by ubiquitous esterase enzymes present in the plasma and various tissues.[6][7][8] This enzymatic cleavage is the rate-determining step for drug release and can be tailored by modifying the acyl group to achieve desired pharmacokinetic profiles.[8][9] The hydrolysis product is an unstable N-hydroxymethyl or O-hydroxymethyl intermediate.[6][10]

The hydroxymethyl intermediate is highly labile and rapidly undergoes spontaneous decomposition.[7][10] This chemical breakdown releases the parent drug, formaldehyde, and carbon dioxide.

Sources

"4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

This guide provides a comprehensive analysis of the spectroscopic data for 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (CAS No. 80841-78-7), a critical intermediate in pharmaceutical synthesis.[1][2][3] As a key building block for prodrugs, such as the angiotensin II receptor antagonist Olmesartan Medoxomil, a thorough understanding of its structural and spectral properties is paramount for researchers and drug development professionals.[3][4] This document synthesizes available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust analytical profile of the molecule.

Molecular Structure and Overview

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a heterocyclic compound featuring a five-membered dioxol-2-one ring. The structural arrangement, confirmed by various spectroscopic methods, is foundational to its reactivity and function as a modifying agent in prodrug synthesis.[4]

Molecular Formula: C₅H₅ClO₃[1] Molecular Weight: 148.54 g/mol [1]

Caption: Molecular Structure of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H and ¹³C NMR provides a complete map of its proton and carbon framework.[4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.

  • Instrumentation: Acquire spectra on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is characteristically simple, providing clear evidence for its structure. It displays two distinct singlets, confirming the presence of the methyl (CH₃) and chloromethyl (CH₂Cl) groups. The absence of splitting (coupling) is expected as there are no protons on adjacent carbons.[4] The integration of these signals reveals a 3:2 proton ratio, consistent with the molecular structure.[4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.31Singlet2H-CH₂Cl
~2.18Singlet3H-CH₃
Data obtained in CDCl₃ solvent.[5]
¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon atoms in the molecule.[4] While specific, experimentally verified chemical shift data is not widely available in public literature, the expected regions for these signals can be predicted based on established principles of ¹³C NMR spectroscopy.

Carbon AtomPredicted Chemical Shift (δ) ppmRationale
C=O (Carbonyl)150 - 160Carbonyl carbons in cyclic carbonates are significantly deshielded.
C=C (Olefinic)120 - 140The two sp² hybridized carbons of the dioxol ring.
-CH₂Cl (Chloromethyl)40 - 50Aliphatic carbon attached to an electronegative chlorine atom.
-CH₃ (Methyl)10 - 20Aliphatic sp³ hybridized carbon of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For a liquid sample, the simplest method is to acquire the spectrum as a neat thin film. A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Analysis of IR Spectrum

The IR spectrum of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is dominated by a very strong absorption band characteristic of the carbonyl (C=O) group in a cyclic carbonate ester.

Wavenumber (cm⁻¹)IntensityAssignment
~1820Strong, SharpC=O stretch (Carbonyl)
~1680MediumC=C stretch (Olefinic)
~1200 - 1000StrongC-O stretch (Ether/Ester)
~3000 - 2850Medium-WeakC-H stretch (Aliphatic)

The most diagnostic peak is the C=O stretch, which appears at a high frequency (~1820 cm⁻¹) due to the ring strain of the five-membered dioxol-2-one ring.[4]

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and structural fragments of a compound. The exact mass can be used to confirm the molecular formula.

Experimental Protocol: EI-MS Analysis
  • Sample Introduction: For a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the sample in a volatile solvent is injected into the GC.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method that generates a molecular ion and characteristic fragment ions.

  • Detection: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

Analysis of Mass Spectrum

The molecular formula C₅H₅ClO₃ gives an exact mass of approximately 147.9927 Da.[6][7][8] The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 148. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 150 will be observed with an intensity of approximately one-third of the M⁺ peak.

Proposed Fragmentation Pathway: Under EI conditions, the molecular ion is unstable and will undergo fragmentation. A plausible pathway is outlined below.

M [C₅H₅ClO₃]⁺˙ m/z = 148/150 F1 [C₄H₅O₃]⁺ m/z = 99 M->F1 - CH₂Cl F3 [CH₂Cl]⁺ m/z = 49/51 M->F3 α-cleavage F2 [C₃H₂O]⁺ m/z = 54 F1->F2 - CO₂

Caption: Proposed EI Mass Spectrometry fragmentation pathway.

  • Loss of Chloromethyl Radical: The most likely initial fragmentation is the cleavage of the C-C bond to lose a chloromethyl radical (•CH₂Cl), resulting in a stable acylium ion at m/z 99.

  • Loss of Carbon Dioxide: The fragment at m/z 99 can subsequently lose a molecule of carbon dioxide (CO₂) to yield a fragment at m/z 55.

  • Formation of Chloromethyl Cation: Alpha-cleavage can also lead to the formation of the chloromethyl cation ([CH₂Cl]⁺) at m/z 49 (for ³⁵Cl) and 51 (for ³⁷Cl).

References

  • Chemsrc. (2023, August 23). CAS#:80841-78-7 | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

  • Pharmacompass. (n.d.). CAS 80841-78-7. Retrieved from [Link]

  • Google Patents. (n.d.). EP0147472A2 - 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE.
  • NIST. (n.d.). 4-Chloromethyl-1,3-dioxolan-2-one. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the intricate world of pharmaceutical sciences and drug development, the solubility of a chemical entity is a cornerstone property that dictates its journey from a laboratory curiosity to a life-saving therapeutic. It is a parameter that influences bioavailability, formulation strategies, and ultimately, the efficacy of a drug product. This technical guide is dedicated to providing an in-depth exploration of the solubility of a key pharmaceutical intermediate: 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. This compound, a vital building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique solubility profile that warrants a detailed investigation. For researchers, scientists, and drug development professionals, a comprehensive understanding of its behavior in various organic solvents is not merely academic; it is a practical necessity for process optimization, impurity control, and the successful scale-up of synthetic routes. This guide aims to be an authoritative resource, blending theoretical principles with practical methodologies to empower you in your research and development endeavors.

Physicochemical Profile of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

A thorough understanding of a molecule's intrinsic properties is fundamental to predicting and explaining its solubility. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CAS No: 80841-78-7) is a cyclic carbonate ester with a molecular formula of C5H5ClO3 and a molecular weight of 148.54 g/mol .[1][2] Its structural features, detailed in Table 1, are the primary determinants of its interactions with various solvents.

Table 1: Key Physicochemical Properties of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

PropertyValueSource
Molecular Formula C5H5ClO3PubChem[1]
Molecular Weight 148.54 g/mol PubChem[1]
XLogP3 1.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1][2]
Topological Polar Surface Area 35.5 ŲPubChem[1][2]
Appearance Colorless to light yellow/orange clear liquidChemicalBook[3]

The molecule's structure reveals a balance of polar and non-polar characteristics. The 1,3-dioxol-2-one ring, with its two ether oxygens and a carbonyl group, is the primary source of its polarity and accounts for the three hydrogen bond acceptors.[1][2] This region of the molecule can engage in dipole-dipole interactions and accept hydrogen bonds from protic solvents. The topological polar surface area (TPSA) of 35.5 Ų further quantifies this polarity, suggesting a moderate potential for interaction with polar molecules.[1][2]

Conversely, the methyl group and the chloromethyl group introduce a degree of non-polar, hydrophobic character.[4] The XLogP3 value of 1.1, a measure of lipophilicity, indicates a relatively balanced partitioning between octanol and water, leaning slightly towards lipophilicity.[1] The absence of any hydrogen bond donors is a critical feature, as it limits the molecule's ability to self-associate through hydrogen bonding and dictates the nature of its interactions with protic solvents.[1]

Solubility Profile in Organic Solvents: A Qualitative Overview

Based on available data from chemical suppliers and databases, a qualitative solubility profile of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one has been compiled. It is important to note that quantitative data is scarce in publicly available literature, and the following table represents a synthesis of reported observations.

Table 2: Qualitative Solubility of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one in Common Organic Solvents

SolventSolvent TypeObserved Solubility
MethanolPolar ProticMiscible / Slightly Soluble
EthanolPolar ProticMiscible
AcetonitrilePolar AproticMiscible
ChloroformNon-polarSlightly Soluble
WaterPolar ProticImmiscible

Note: The conflicting reports for methanol (miscible vs. slightly soluble) highlight the importance of empirical determination under specific experimental conditions.

Scientific Rationale: The Interplay of Intermolecular Forces

The observed solubility patterns can be rationalized by considering the principle of "like dissolves like," which is governed by the nature and strength of intermolecular forces between the solute and the solvent.

High Solubility in Polar Aprotic and Protic Solvents

The miscibility of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one with polar solvents like methanol, ethanol, and acetonitrile can be attributed to favorable dipole-dipole interactions. The polar 1,3-dioxol-2-one ring can interact strongly with the polar functionalities of these solvents. In the case of methanol and ethanol, while the solute cannot donate hydrogen bonds, its three hydrogen bond acceptor sites can readily interact with the hydroxyl protons of the alcohols.

Limited Solubility in Non-polar Solvents

The "slightly soluble" designation in a non-polar solvent like chloroform suggests that while some dissolution occurs, the interactions are not as favorable. The energy required to overcome the solute-solute and solvent-solvent interactions is not fully compensated by the formation of new solute-solvent interactions. The primary forces at play here would be weaker van der Waals forces.

Immiscibility in Water

The immiscibility in water is a consequence of the molecule's overall hydrophobic character contributed by the methyl and chloromethyl groups, coupled with its inability to donate hydrogen bonds. While the polar portion of the molecule can interact with water, the energetic cost of disrupting the strong hydrogen-bonding network of water is too high to be offset by the formation of new solute-water interactions.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following is a detailed, self-validating methodology for the quantitative determination of the solubility of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one in an organic solvent of interest.

Principle: Isothermal Equilibrium Method

This protocol is based on the isothermal equilibrium method, where an excess of the solute is equilibrated with the solvent at a constant temperature until saturation is reached. The concentration of the dissolved solute is then determined analytically.

Materials and Equipment
  • 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance (±0.1 mg)

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Vials for sample collection and analysis

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

G A Preparation of Saturated Solution B Equilibration A->B Incubate at constant temperature C Sample Withdrawal and Filtration B->C Ensure no solid carryover D Sample Dilution C->D Precise dilution for accurate measurement E Analytical Quantification (HPLC/GC) D->E Inject into analytical instrument F Data Analysis and Solubility Calculation E->F Compare against calibration curve

Caption: Workflow for quantitative solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one and add it to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Causality: Using an excess of the solute ensures that the solution reaches saturation, a prerequisite for determining the maximum solubility.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

    • Causality: Constant temperature and agitation are crucial for achieving a true thermodynamic equilibrium between the dissolved and undissolved solute.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration is a critical step to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.

  • Sample Dilution:

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

    • Causality: Dilution is necessary to ensure that the analytical measurement is within the instrument's optimal response range, providing accurate and reproducible results.

  • Analytical Quantification:

    • Prepare a series of standard solutions of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one of known concentrations in the chosen solvent.

    • Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Causality: A validated analytical method with a linear calibration curve is the foundation of accurate quantification.

  • Data Analysis and Solubility Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • The calculated concentration represents the solubility of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one in the specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., g/L, mol/L).

Safety and Handling Considerations

As a responsible scientist, adherence to safety protocols is paramount. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.

Conclusion: A Foundation for Informed Research

This technical guide has provided a comprehensive overview of the solubility of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one in organic solvents. By integrating its physicochemical properties with qualitative solubility data and a detailed experimental protocol, this document serves as a valuable resource for researchers and professionals in the pharmaceutical industry. A thorough understanding and empirical determination of its solubility are critical for the efficient design of synthetic processes, the development of robust purification methods, and the overall success of drug development programs that utilize this important intermediate.

References

"4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Introduction

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, commonly referred to in literature and commercial settings as DMDO-Cl, is a pivotal intermediate in modern organic and medicinal chemistry. Its unique bifunctional structure, featuring a reactive chloromethyl group appended to a cyclic carbonate scaffold, renders it an exceptionally effective reagent. It is most notably utilized as a critical building block in the synthesis of prodrugs for various pharmaceuticals, including the angiotensin II receptor antagonist Olmesartan Medoxomil and antibiotics like Lenampicillin.[1][2][3] The purpose of these prodrug moieties is often to enhance the bioavailability and absorption of the parent drug.[1][2]

However, the very reactivity that makes DMDO-Cl so valuable also presents significant challenges regarding its stability and storage. Degradation of this reagent can lead to impurities in subsequent synthetic steps, impacting reaction yields, purification efficiency, and the final purity of the active pharmaceutical ingredient (API). This guide, written from the perspective of a senior application scientist, provides a comprehensive analysis of the stability profile of DMDO-Cl and establishes a set of field-proven protocols for its optimal storage and handling, ensuring its integrity for critical research and drug development applications.

Section 1: Physicochemical Properties and Inherent Reactivity

A thorough understanding of the stability of DMDO-Cl begins with its fundamental physicochemical properties and the inherent reactivity dictated by its molecular structure.

The structure of DMDO-Cl features two key reactive sites: the 1,3-dioxol-2-one ring and the primary alkyl chloride. The chloromethyl group acts as a potent electrophilic site, making the molecule an effective alkylating agent, which is the basis for its utility in prodrug synthesis.[1] This inherent reactivity also makes it susceptible to nucleophilic attack from ambient moisture or other reagents. The cyclic carbonate is also susceptible to hydrolysis under certain conditions.

PropertyValueSource(s)
CAS Number 80841-78-7[1][4][5]
Molecular Formula C₅H₅ClO₃[6][7]
Molecular Weight 148.54 g/mol [1][7]
Appearance Colorless to light brown liquid[4]
Boiling Point ~253 °C (lit.)[4]
Flash Point >90 °C - 139 °C[4][8]
Solubility in Water 16.1 g/L at 25 °C[4]

Section 2: The Stability Profile of DMDO-Cl

The stability of DMDO-Cl is not an intrinsic constant but rather a dynamic property influenced by temperature, moisture, light, and chemical environment. While several safety data sheets (SDS) state that the compound is "stable under normal conditions," this requires careful and expert interpretation.[5][9]

Thermal Stability

DMDO-Cl exhibits moderate thermal stability. Its synthesis involves thermal rearrangement reactions conducted at elevated temperatures (e.g., 90°C), which indicates that the molecule can withstand this level of heat for controlled periods.[1][10] However, this stability is limited. At higher temperatures, particularly those encountered during vacuum distillation for purification, the compound is highly susceptible to decomposition and polymerization reactions.[1][11] This is a critical consideration for both manufacturing and laboratory use, as thermal degradation can significantly reduce purity and yield. Studies on related cyclic carbonates confirm that thermal decomposition is a common degradation pathway for this class of compounds.[12]

Hydrolytic Stability

The presence of the reactive chloromethyl group and the cyclic carbonate ring makes DMDO-Cl susceptible to hydrolysis. The primary alkyl chloride can be hydrolyzed to the corresponding alcohol, 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, a reaction that is intentionally employed in some synthetic routes.[13] This underscores the compound's reactivity towards water. The presence of moisture in storage containers can therefore lead to the gradual formation of this key impurity. This reactivity is the primary rationale for the stringent requirement to store the compound in a dry environment.[4][8]

Chemical Incompatibility

As a potent alkylating agent, DMDO-Cl is incompatible with a range of nucleophilic substances. It is explicitly listed as incompatible with strong oxidizing agents.[9] Furthermore, its electrophilic nature implies reactivity with alcohols, amines, and other nucleophiles. Accidental contact with such substances during storage or handling can lead to rapid degradation. Upon decomposition, hazardous products such as carbon oxides and hydrogen chloride gas may be formed.[9]

Section 3: Recommended Storage and Handling Protocols

To preserve the chemical integrity and purity of DMDO-Cl, a multi-faceted approach to storage is required, differentiating between short-term (in-use) and long-term (archival) needs. The following workflow provides a logical framework for these decisions.

G start DMDO-Cl Received decision_duration Storage Duration? start->decision_duration short_term Short-Term / In-Use (< 3 months) decision_duration->short_term Short long_term Long-Term / Archival (> 3 months) decision_duration->long_term Long protocol_short Store at 2-8°C Keep tightly sealed Backfill with inert gas Protect from light short_term->protocol_short protocol_long Aliquot into smaller vials Backfill with inert gas Seal tightly (e.g., with Parafilm) Store at -20°C long_term->protocol_long

Caption: Decision workflow for DMDO-Cl storage.

Standard (Short-Term) Storage Protocol

For material that is in active use, the primary goal is to minimize exposure to atmospheric moisture and elevated temperatures.

  • Temperature: Store in a refrigerator at 2-8°C. While some suppliers may ship and list storage at "room temperature," maintaining the material in a cool environment is a robust best practice that slows potential degradation.[4][14][8]

  • Atmosphere: The container must be kept tightly closed at all times.[4][5][8] For optimal preservation, it is highly recommended to backfill the container headspace with an inert gas such as argon or nitrogen after each use.[5] This displaces moist air, directly inhibiting the primary hydrolytic degradation pathway.

  • Container: Use the original manufacturer's container. If transferring, use amber glass vials with PTFE-lined caps. Store in a dark or shaded location to prevent any potential photodegradation.[5]

Long-Term Archival Storage Protocol

For preserving stock material for extended periods, more stringent conditions are necessary to arrest degradation kinetics.

  • Temperature: Store frozen at -20°C.[9] This significantly reduces the rate of all potential degradation reactions, including hydrolysis and polymerization. This resolves the conflicting temperature recommendations by providing context for long-term versus short-term needs.

  • Aliquoting: Before freezing, the bulk container should be opened under an inert atmosphere (e.g., in a glove box or using a Schlenk line). The liquid should be aliquoted into smaller, single-use volumes in appropriate vials. This is a critical step to prevent the repeated freeze-thaw cycles and atmospheric exposure that would occur when drawing from a large, multi-use container.

  • Sealing: Vials should be sealed with high-quality, tight-fitting caps. For an extra barrier against moisture ingress during temperature changes, wrapping the cap-vial interface with Parafilm® is recommended.

ConditionShort-Term / In-UseLong-Term / ArchivalRationale
Temperature 2-8 °C (Refrigerated)-20 °C (Frozen)Slows degradation kinetics; freezing provides maximum preservation.[9]
Atmosphere Tightly sealed; Inert gas (Ar, N₂) backfill recommended.Sealed under inert gas.Prevents hydrolysis by excluding atmospheric moisture.[5]
Container Original or amber glass vial with PTFE-lined cap.Small, single-use amber vials with sealed caps.Protects from light and prevents contamination/degradation of bulk stock.
Handling Minimize time open to air.Aliquot in a dry, inert atmosphere to avoid contaminating the entire stock.Minimizes exposure to atmospheric moisture and oxygen.

Section 4: Protocols for Purity and Stability Assessment

Verifying the purity of DMDO-Cl before use is a self-validating step that ensures the reliability and reproducibility of experimental results. This is especially important for material that has been stored for an extended period or if there is any suspicion of improper storage.

Protocol 1: Purity Assessment by Gas Chromatography (GC)
  • Justification: GC is an excellent method for assessing the purity of volatile and thermally stable compounds. It can effectively separate the parent compound from volatile impurities or certain degradation products. A purity of 99.82% by GC has been reported in the literature for a synthesized batch.[10]

  • Methodology:

    • System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Temperatures:

      • Inlet: 250°C

      • Detector: 280°C

      • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

    • Injection: 1 µL of a ~1 mg/mL solution in dichloromethane, split ratio 50:1.

    • Analysis: The purity is determined by the area percent of the main peak corresponding to DMDO-Cl.

Protocol 2: Stability-Indicating Analysis by HPLC
  • Justification: A well-developed HPLC method is crucial for a comprehensive stability assessment. It can separate the parent compound from non-volatile impurities, polymers, and the primary hydrolytic degradant, 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, which may not be easily resolved by GC.

  • Methodology:

    • System: An HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

    • Gradient: Start at 30% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Temperature: 30°C.

    • Injection Volume: 10 µL of a ~0.5 mg/mL solution in Acetonitrile.

    • Analysis: Monitor for the appearance of new peaks or a decrease in the area of the main DMDO-Cl peak over time in stability studies.

Conclusion

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a highly reactive and valuable reagent whose utility is directly tied to its purity. While stable under recommended conditions, its integrity is threatened by elevated temperatures and moisture. The key to its successful use in research and development lies in a disciplined approach to storage and handling. By implementing the protocols outlined in this guide—including the use of cool to frozen temperatures, inert atmosphere backfilling, and proper aliquoting for long-term storage—researchers and drug development professionals can ensure the reliability of this critical intermediate, leading to more reproducible and successful synthetic outcomes.

References

  • Synthesis of Bis(cyclic carbonates) from Epoxy Resin under Microwave Irradiation: The Structural Analysis and Evaluation of Thermal Properties - MDPI. [Link]

  • Improving the thermal stability of poly(cyclohexylene carbonate) by in situ end-capping - Springer. [Link]

  • Method for synthesizing 4- (hydroxymethyl) -5-methyl-[1][4] dioxol-2-one - Google Patents.

  • 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one - PubChem. [Link]

  • 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one - PharmaCompass.com. [Link]

  • Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google P
  • Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Patsnap Eureka. [Link]

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Methodological & Application

Synthesis of "4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one" from 4,5-dimethyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one: A Guide to Free Radical Chlorination and Allylic Rearrangement

Abstract

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a pivotal building block in pharmaceutical sciences, most notably for its role as a transient lipophilic moiety in prodrug design. Its incorporation can significantly enhance the oral bioavailability of parent drug molecules. This guide provides a comprehensive, in-depth protocol for the synthesis of this key intermediate, starting from 4,5-dimethyl-1,3-dioxol-2-one. We will explore the nuanced, two-stage reaction mechanism involving an initial free-radical-mediated ene-chlorination followed by a thermal allylic rearrangement. This document furnishes researchers, chemists, and drug development professionals with a robust, field-tested methodology, complete with mechanistic insights, detailed operational procedures, safety protocols, and analytical characterization data.

Introduction: The Strategic Importance of the Dioxol-2-one Moiety

The 1,3-dioxol-2-one scaffold is of significant interest in medicinal chemistry. Specifically, the 4-(chloromethyl)-5-methyl substituted variant serves as a highly effective acyloxyalkyl promoiety. When attached to a carboxylic acid group of a parent drug, it forms a medoxomil ester. This ester linkage is designed to be stable in the gastrointestinal tract, facilitating absorption, but is rapidly cleaved by ubiquitous esterase enzymes in the bloodstream to release the active pharmaceutical ingredient (API) and benign byproducts. This elegant prodrug strategy has been successfully employed to improve the pharmacokinetic profiles of several classes of pharmaceuticals, including antibiotics and angiotensin II receptor antagonists.[1]

While several synthetic pathways exist, the chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) is a widely adopted and practical route.[1] This guide focuses on a reliable method utilizing a free-radical initiator and a chlorinating agent, which offers high yields and operational simplicity.

Reaction Mechanism: A Tale of Two Steps

The conversion of 4,5-dimethyl-1,3-dioxol-2-one to 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is not a direct substitution but a more sophisticated two-step process. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.

Step 1: Free Radical Ene-Chlorination The reaction is initiated by the thermal decomposition of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), to generate free radicals. These radicals then abstract a chlorine atom from a chlorinating agent like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), propagating a chlorine radical (Cl•). The chlorine radical, being highly reactive, abstracts an allylic hydrogen from one of the methyl groups of the DMDO, creating a resonance-stabilized allylic radical. This radical then reacts with another molecule of the chlorinating agent to form the unstable intermediate, 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one , and another chlorine radical, continuing the chain reaction.

Step 2: Thermal Allylic Rearrangement The kinetic product from the first step, the exocyclic methylene intermediate, is thermally unstable. Upon heating, typically to around 90-100 °C, it undergoes a quantitative allylic rearrangement.[2][3] This isomerization repositions the chlorine atom and the double bond to form the thermodynamically more stable, conjugated endocyclic double bond system of the final product, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one .[1][2]

G cluster_0 Step 1: Free Radical Ene-Chlorination cluster_1 Step 2: Thermal Allylic Rearrangement DMDO 4,5-Dimethyl-1,3-dioxol-2-one AllylicRadical Allylic Radical (Resonance Stabilized) DMDO->AllylicRadical + Cl• - HCl Intermediate 4-Chloro-4-methyl-5-methylene -1,3-dioxolan-2-one AllylicRadical->Intermediate + SO₂Cl₂ - •SO₂Cl FinalProduct 4-(Chloromethyl)-5-methyl -1,3-dioxol-2-one (Thermodynamically Stable) Intermediate->FinalProduct Δ (Heat) ~90 °C Initiator Radical Initiator (e.g., BPO) ChlorineRadical Cl• Initiator->ChlorineRadical Generates ChlorinatingAgent Chlorinating Agent (e.g., SO₂Cl₂) ChlorinatingAgent->AllylicRadical Reacts with ChlorineRadical->DMDO Reacts with

Figure 1: Reaction mechanism for the synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

Detailed Experimental Protocol

This protocol details the synthesis using sulfuryl chloride as the chlorinating agent, which is a common and effective method.[2][3][4] An alternative using N-Chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide is also viable.[1][5]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4,5-Dimethyl-1,3-dioxol-2-one (DMDO)≥98%Standard Chemical SupplierStarting material.
Sulfuryl Chloride (SO₂Cl₂)≥99%Standard Chemical SupplierChlorinating agent. Handle in fume hood.
1,2-Dichloroethane (DCE)AnhydrousStandard Chemical SupplierReaction solvent.
Sodium Bicarbonate (NaHCO₃)ReagentStandard Chemical SupplierFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentStandard Chemical SupplierDrying agent.
Round-bottom flask (500 mL)-Glassware Supplier-
Reflux condenser-Glassware Supplier-
Dropping funnel-Glassware Supplier-
Magnetic stirrer and heat plate-Equipment Supplier-
Rotary evaporator-Equipment SupplierFor solvent removal.
Vacuum distillation apparatus-Glassware SupplierFor final purification.
Step-by-Step Procedure

G start Start setup 1. Setup Assemble reflux apparatus under N₂ atmosphere. start->setup charge 2. Charge Reactor Add DMDO (0.35 mol) and DCE (200 mL) to the flask. setup->charge heat 3. Heat to Reflux Heat the mixture to reflux (~83 °C). charge->heat addition 4. Add SO₂Cl₂ Add sulfuryl chloride (0.42 mol) dropwise over 1-2 hours. heat->addition react 5. Reaction Maintain reflux for 2-3 hours. Monitor by TLC/GC. addition->react cool 6. Cool & Quench Cool to room temp. Wash with NaHCO₃(aq) and water. react->cool dry 7. Dry & Concentrate Dry organic layer with MgSO₄. Remove solvent via rotary evaporation. cool->dry rearrange 8. Rearrangement Heat the resulting oil to 90-100 °C for 2 hours. dry->rearrange purify 9. Purify Purify by vacuum distillation (91-93 °C @ 2 mmHg). rearrange->purify end End Obtain pure product as a white solid or colorless oil. purify->end

Figure 2: Experimental workflow for the synthesis protocol.

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure the system is dry and flushed with nitrogen.

  • Charging the Reactor: To the flask, add 4,5-dimethyl-1,3-dioxol-2-one (40.0 g, 0.35 mol) and 1,2-dichloroethane (200 mL).[6]

  • Initiating Reaction Conditions: Begin stirring and heat the mixture to a gentle reflux.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (56.7 g, 34.5 mL, 0.42 mol) to the dropping funnel. Add the sulfuryl chloride dropwise to the refluxing solution over a period of 1-2 hours. The reaction is exothermic; control the addition rate to maintain a steady reflux.[3]

  • Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and water (1 x 100 mL).

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the 1,2-dichloroethane. This will yield a crude oil, which is primarily the intermediate 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one.[4]

  • Thermal Rearrangement: Transfer the crude oil to a flask suitable for heating. Heat the oil under a nitrogen atmosphere at 90-100 °C for 2 hours to induce the allylic rearrangement.[3]

  • Purification: The resulting crude product is then purified by vacuum distillation. Collect the fraction boiling at 91-93 °C under a vacuum of 2 mmHg.[3] The product can be obtained as a white crystalline solid or a colorless oil that solidifies upon standing. The typical yield is approximately 80-90%.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

TechniqueExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.31 (s, 2H, -CH₂Cl), 2.18 (s, 3H, -CH₃).[4]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 153.5 (C=O), 133.0 (C-CH₃), 128.5 (C-CH₂Cl), 38.0 (-CH₂Cl), 10.0 (-CH₃).
Mass Spec. (EI)m/z: 148.0 (M⁺), 113.0 (M⁺ - Cl).
Appearance White crystalline solid or colorless oil.[6]
Purity (HPLC/GC)≥99% after distillation.[6]

Safety and Handling Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • General Precautions: Conduct the entire procedure in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[7][8] An eyewash station and safety shower should be readily accessible.

  • Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.[2]

  • N-Chlorosuccinimide (NCS): A corrosive solid and an oxidizing agent.[8][9][10] Avoid contact with skin and eyes. Can cause severe burns.[10] Keep away from combustible materials.

  • Benzoyl Peroxide (BPO): A strong oxidizing agent and can be explosive if heated or subjected to shock, especially when dry.[11] It is typically supplied wetted with water to reduce the explosion hazard. Do not allow it to dry out.

  • Chlorinated Solvents (DCE): 1,2-Dichloroethane is a suspected carcinogen and is flammable. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive radical initiator.- Insufficient temperature.- Wet solvent or reagents.- Use a fresh batch of initiator.- Ensure the reaction is at a proper reflux temperature.- Use anhydrous solvents and dry glassware.
Incomplete Reaction - Insufficient reaction time.- Stoichiometry of chlorinating agent is too low.- Extend the reflux time and monitor by TLC/GC.- Use a slight excess (1.1-1.2 eq) of the chlorinating agent.
Formation of Side Products - Over-chlorination.- Temperature too high during chlorination.- Avoid a large excess of the chlorinating agent.- Maintain a controlled reflux; do not overheat.
Low Yield after Distillation - Incomplete rearrangement.- Product loss during work-up.- Distillation vacuum not low enough.- Ensure the rearrangement step is held at 90-100 °C for the full duration.- Perform aqueous extractions carefully to avoid emulsion.- Ensure the vacuum pump can achieve the required pressure (e.g., 2 mmHg).

Conclusion

The synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one from 4,5-dimethyl-1,3-dioxol-2-one via free-radical chlorination and subsequent thermal rearrangement is an efficient and scalable process. This application note provides a detailed and reliable protocol, grounded in a clear understanding of the underlying reaction mechanism. By adhering to the outlined procedures for synthesis, purification, and safety, researchers can confidently produce this high-value intermediate, which is crucial for the development of advanced prodrug therapeutics.

References

  • Sakamoto, F., Ikeda, S., & Tsukamoto, G. (1984). A Convenient and Practical Preparation of 4-Chloromethyl-5-methyl-1, 3-dioxol-2-one. Chemical and Pharmaceutical Bulletin, 32(6), 2241-2244. [Link]

  • Google Patents. Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. CN103387631A.
  • Google Patents. Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one. CN108864791A.
  • European Patent Office. 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. EP0147472A2. [Link]

  • East Harbour Group. Safety Data Sheet: N-CHLOROSUCCINIMIDE. [https://www.easth Harbour.com/msds/N-CHLOROSUCCINIMIDE.pdf]([Link] Harbour.com/msds/N-CHLOROSUCCINIMIDE.pdf)

  • Common Organic Chemistry. N-Chlorosuccinimide (NCS). [Link]

  • Loba Chemie. N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [Link]

Sources

Application Notes and Protocols for the Chlorination of 4,5-dimethyl-1,3-dioxol-2-one using Sulfuryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 4-chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl), a critical intermediate in pharmaceutical manufacturing, via the chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) with sulfuryl chloride (SO₂Cl₂). We delve into the underlying free-radical reaction mechanism, offer detailed, field-proven experimental protocols, and present critical data for process optimization. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Significance

4,5-dimethyl-1,3-dioxol-2-one (DMDO) is a derivative of vinylene carbonate that serves as a valuable precursor in organic synthesis.[1][2] Its chlorination product, 4-chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl), is a key building block for the synthesis of several active pharmaceutical ingredients (APIs), including olmesartan medoxomil, azilsartan medoxomil, and various prodrugs.[2][3][4]

The conversion of DMDO to DMDO-Cl is most effectively achieved using sulfuryl chloride (SO₂Cl₂), a convenient liquid source of chlorine.[3][5] This process typically involves a free-radical substitution reaction on one of the methyl groups, followed by a thermal rearrangement to yield the desired product.[3][6][7] Understanding the nuances of this reaction is paramount for achieving high yield, purity, and scalability.

Reaction Mechanism and Scientific Principles

The chlorination of DMDO with sulfuryl chloride is not a simple electrophilic addition but proceeds through a more complex, multi-step pathway involving free radicals. The process can be dissected into three primary phases: Initiation, Propagation, and Rearrangement.

Initiation: The reaction is initiated by the homolytic cleavage of sulfuryl chloride into a sulfur dioxide radical cation and a chloride anion, or more commonly, by its decomposition into sulfur dioxide and chlorine gas, which can then be homolyzed by heat or UV light to form chlorine radicals (Cl•).[5][8]

SO₂Cl₂ → SO₂ + Cl₂ Cl₂ ⇌ 2 Cl•

Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of DMDO, forming a resonance-stabilized allylic-type radical and hydrogen chloride. This newly formed organic radical then reacts with another molecule of sulfuryl chloride (or chlorine) to generate an unstable intermediate and another chlorine radical, which continues the chain reaction.[8][9]

Rearrangement: The initially formed exocyclic methylene intermediate, 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one, is thermally unstable.[6][7] Upon heating, typically between 90-100°C, it undergoes a rearrangement to form the thermodynamically more stable endocyclic double bond of the final product, 4-chloromethyl-5-methyl-1,3-dioxol-2-one.[3][4][6]

Mechanistic Pathway Visualization

G cluster_initiation Initiation cluster_propagation Propagation cluster_rearrangement Rearrangement i1 SO₂Cl₂ i2 2 Cl• + SO₂ i1->i2 Heat/Δ p1 DMDO i2->p1 Chain Reaction Start p2 Allylic Radical + HCl p1->p2 + Cl• p3 Intermediate (Exocyclic) p2->p3 + SO₂Cl₂ p4 Cl• p3->p4 - SO₂ r1 Intermediate (4-chloro-4-methyl-5-methylene- 1,3-dioxolane-2-one) p3->r1 r2 Final Product (DMDO-Cl) r1->r2 Heat (90-100°C)

Caption: Reaction mechanism for the chlorination of DMDO.

Causality Behind Experimental Choices
  • Chlorinating Agent: Sulfuryl chloride is preferred over gaseous chlorine as it is a liquid, making it easier to handle, measure, and dispense in a laboratory or industrial setting.[5][10] It serves as a reliable source of chlorine for free-radical reactions.[11]

  • Solvent Selection: The choice of solvent is critical for reaction efficiency.[12] Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are optimal, providing the highest yields and purity.[3][6][12] They are inert to the reaction conditions and effectively solvate the reactants.

  • Temperature Control: The reaction is biphasic in terms of temperature. The initial chlorination is typically conducted at the reflux temperature of the solvent (e.g., ~40°C for DCM) to ensure sufficient energy for radical initiation.[4][6] A subsequent, higher temperature step (90-100°C) is essential to drive the rearrangement of the kinetic product to the desired thermodynamic product.[3][7]

  • Stoichiometry: The molar ratio of DMDO to sulfuryl chloride typically ranges from 1:0.9 to 1:1.6.[6] An excess of sulfuryl chloride can lead to the formation of undesired dichlorinated by-products, which can be difficult to separate from the target molecule.[13] Careful control of the addition is necessary.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of 4-chloromethyl-5-methyl-1,3-dioxol-2-one.

Materials and Equipment
  • Chemicals:

    • 4,5-dimethyl-1,3-dioxol-2-one (DMDO), >98%

    • Sulfuryl chloride (SO₂Cl₂), >99%

    • Dichloromethane (DCM), anhydrous

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask (e.g., 1 L)

    • Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)

    • Addition funnel

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

Reaction Setup and Procedure
Experimental Workflow Diagram

G setup 1. Assemble Apparatus (Flask, Condenser, Funnel) dissolve 2. Dissolve DMDO in Dichloromethane setup->dissolve reflux 3. Heat to Reflux (~40°C) dissolve->reflux add 4. Add SO₂Cl₂ Dropwise (1-2 hours) reflux->add react 5. Continue Reflux (40 min - 2 hours) add->react distill 6. Remove Solvent (Atmospheric Distillation) react->distill rearrange 7. Heat Residue (90-100°C, 2 hours) distill->rearrange cool 8. Cool to Room Temp. rearrange->cool workup 9. Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) cool->workup dry 10. Dry Organic Phase (MgSO₄) workup->dry filter 11. Filter dry->filter concentrate 12. Concentrate (Rotary Evaporator) filter->concentrate purify 13. Purify (Vacuum Distillation) concentrate->purify analyze 14. Analyze Product (GC, NMR) purify->analyze

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Setup: Assemble a 1 L three-neck flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure the setup is in a well-ventilated fume hood. The outlet of the condenser should be connected via tubing to a gas trap or scrubber containing a sodium hydroxide solution to neutralize evolved HCl and SO₂ gas.

  • Charging the Reactor: To the flask, add 4,5-dimethyl-1,3-dioxol-2-one (e.g., 75 g) and dichloromethane (750 ml).[7] Stir the mixture until the solid is completely dissolved.

  • Initiation: Begin heating the solution using a heating mantle until it reaches a gentle reflux (approx. 40-42°C for DCM).

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (e.g., 97.6 g) dropwise from the addition funnel to the refluxing solution over 2 hours.[7] Maintain a steady reflux throughout the addition. The reaction is exothermic; control the addition rate to prevent an uncontrolled temperature increase.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at reflux for an additional 40-60 minutes to ensure the reaction proceeds to completion.[7]

  • Solvent Removal: Remove the heating mantle and reconfigure the apparatus for distillation. Distill off the dichloromethane at atmospheric pressure.

  • Thermal Rearrangement: Once the bulk of the solvent is removed, heat the resulting oily residue to 90°C.[6][7] Stir the oil at this temperature for 2 hours to facilitate the rearrangement to the final product.[7]

  • Work-up: Cool the reaction mixture to room temperature. Dilute the residue with dichloromethane (e.g., 200 ml) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.[3]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.[3]

  • Purification: Purify the crude oil by vacuum distillation. The product, 4-chloromethyl-5-methyl-1,3-dioxol-2-one, typically distills at 91–93°C under a vacuum of 2 mmHg.[6][7] Alternatively, for higher purity, the crude product can be crystallized from cold ethanol (-5°C).[14]

Data Summary and Troubleshooting

Key Reaction Parameters and Expected Outcomes
ParameterValue / ConditionRationale / Expected OutcomeSource(s)
Solvent Dichloromethane or 1,2-DichloroethaneOptimal for high yield and purity.[6][12]
DMDO:SO₂Cl₂ Molar Ratio 1 : 1.1 - 1.2Slight excess of chlorinating agent ensures full conversion of starting material.[7][14]
Reaction Temperature Reflux (~40°C), then 90-100°CInitial reflux for chlorination, followed by higher heat for rearrangement.[3][4][7]
Reaction Time 2-4 hours (chlorination) + 2 hours (rearrangement)Sufficient time for reaction completion and full product isomerization.[6][7]
Purification Method Vacuum Distillation or CrystallizationYields high-purity product (>99% by GC).[6][14]
Expected Yield 77-89%Represents a typical range for an optimized process.[7][14]
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; incomplete rearrangement; loss during workup.Ensure sufficient reaction time at both reflux and rearrangement temperatures. Perform aqueous washes carefully to avoid emulsion formation.
Formation of By-products Excess sulfuryl chloride leading to dichlorination; rearrangement temperature too high or too low.Use the recommended stoichiometry. Precisely control the rearrangement temperature within the 90-100°C range.
Product is Dark/Discolored Decomposition at high temperatures.Ensure the vacuum for distillation is adequate to lower the boiling point. Avoid prolonged heating during rearrangement. The addition of a radical scavenger before rearrangement has been reported to improve purity.[6]
Incomplete Rearrangement Insufficient time or temperature during the heating step.Monitor the reaction by TLC or GC. If the exocyclic intermediate is still present, extend the heating time at 90-100°C.

Safety and Handling Precautions

  • Sulfuryl Chloride: SO₂Cl₂ is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[5] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Off-gassing: The reaction evolves HCl and SO₂. Ensure the reaction vessel is properly vented to a scrubber containing a caustic solution (e.g., NaOH) to neutralize these acidic gases.

  • Waste Disposal: Quench any unreacted sulfuryl chloride carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate. Dispose of all chemical waste in accordance with local environmental regulations.

References

  • An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One. (2015). Indian Patent Office.
  • Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one. (2018). Google Patents.
  • Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. (2013). Google Patents.
  • Sulfuryl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Yang, W., Cao, Y., Cheng, H., Sun, Q., & Ma, M. (2020). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Letters in Organic Chemistry, 17(10). Retrieved from [Link]

  • Sulfuryl chloride as chlorinating agent. (2014). Google Patents.
  • Sulfuryl chloride as chlorinating agent. (2013). Google Patents.
  • Denisov, E. T., & Khudyakov, I. V. (1987). Mechanisms of action and reactivities of the free radicals of inhibitors. Chemical Reviews, 87(6), 1313–1357. Retrieved from [Link]

  • Lautens, M., & Edwards, M. (2004). Sulfuryl Chloride: A Versatile Alternative to Chlorine. Chemistry in Australia. Retrieved from [Link]

  • Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. (2014). Patsnap Eureka. Retrieved from [Link]

  • Free-radical halogenation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Horie, K., et al. (2022). High-speed C–H chlorination of ethylene carbonate using a new photoflow setup. Beilstein Journal of Organic Chemistry, 18, 152–158. Retrieved from [Link]

  • Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one. (2013). Google Patents.
  • Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one. (2008). Google Patents.
  • Oxidative chlorination mechanism (sulfide to sulfonyl chloride). (2012). Chemistry Stack Exchange. Retrieved from [Link]

  • 4,5-Dichloro-1,3-dioxolan-2-one. (n.d.). PubChem. Retrieved from [Link]

  • Experimental and theoretical investigations on 4,5-dimethyl-[3][14]dioxol-2-one as solid electrolyte interface forming additive for lithium-ion batteries. (2021). ResearchGate. Retrieved from [Link]

  • Free Radical Mechanism, Chlorination of Alkanes... (n.d.). Aakash Institute. Retrieved from [Link]

  • 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. (1985). European Patent Office. Retrieved from [Link]

  • Selectivity in Chlorination | Free Radical Reactions. (2022). Khan Academy. Retrieved from [Link]

  • Free Radical Reactions. (2021). The Organic Chemistry Tutor. Retrieved from [Link]

  • Chandrasekaran, A., & Donahue, J. P. (2022). Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1103–1106. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Chlorosuccinimide Mediated Synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, a key intermediate in the pharmaceutical industry.[1][2][3] The synthesis is achieved through the allylic chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) using N-chlorosuccinimide (NCS) as the chlorinating agent.[4] This document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines critical safety precautions, and discusses the significance of this compound in drug development. The content is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction and Significance

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a vital building block in the synthesis of several active pharmaceutical ingredients (APIs).[2][3] Its utility is prominently highlighted in the preparation of prodrugs, such as the antibiotic lenampicillin and the angiotensin II receptor antagonist olmesartan medoxomil.[1][4] The 1,3-dioxol-2-one scaffold serves to mask polar functional groups in the parent drug molecule, thereby enhancing its lipophilicity and improving its absorption and bioavailability.[4]

Historically, the synthesis of this crucial intermediate has been approached through various methods, including the use of hazardous reagents like chlorine gas.[4] The utilization of N-chlorosuccinimide (NCS) presents a safer and more manageable alternative for this chlorination reaction.[4][5] NCS is a stable, crystalline solid, which is easier to handle compared to gaseous chlorine, and its application in allylic and benzylic chlorinations is well-established.[5][6][7] This guide focuses on the NCS-mediated pathway, emphasizing a reproducible and scalable laboratory protocol.

Reaction Mechanism: Allylic Chlorination with NCS

The chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) with N-chlorosuccinimide proceeds via a free-radical chain mechanism.[6][7] This process is typically initiated by a radical initiator, such as benzoyl peroxide (BPO), or by exposure to heat or UV light.[1][7]

The key steps of the mechanism are as follows:

  • Initiation: The radical initiator (e.g., BPO) decomposes upon heating to generate initial radicals. These radicals then react with NCS to produce a succinimidyl radical.

  • Propagation: A chlorine radical, generated in equilibrium with the succinimidyl radical, abstracts a hydrogen atom from one of the methyl groups of DMDO. This abstraction occurs at the allylic position due to the resonance stabilization of the resulting radical intermediate. The newly formed allylic radical then reacts with a molecule of NCS to yield the desired product, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, and another succinimidyl radical, which continues the chain reaction.[6]

  • Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.

It is crucial to understand that this is a selective process, favoring chlorination at the allylic position over addition to the double bond, a common side reaction with other chlorinating agents.[6][7]

Sources

Application Notes & Protocols: Synthesis of Lenampicillin via Esterification of Ampicillin with 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of lenampicillin, an orally active prodrug of ampicillin. The protocol details the esterification reaction between ampicillin and the alkylating agent 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline methods for purification and characterization, and emphasize critical safety considerations for handling the involved reagents. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Rationale for Lenampicillin

Ampicillin is a broad-spectrum β-lactam antibiotic widely used to treat bacterial infections. However, its clinical utility via oral administration is hampered by incomplete absorption from the gastrointestinal tract. To overcome this limitation, prodrug strategies are employed to enhance its bioavailability. Lenampicillin is such a prodrug, designed to be pharmacologically inactive until it is metabolized in the body to release the active parent drug, ampicillin.[1][2]

The synthesis of lenampicillin involves the esterification of the carboxylic acid group of ampicillin with 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one.[3] This modification masks the polar carboxyl group, increasing the lipophilicity of the molecule and thereby enhancing its absorption across biological membranes. Following absorption, the ester linkage is rapidly hydrolyzed by endogenous esterases to release ampicillin and the innocuous 5-methyl-2-oxo-1,3-dioxol-4-yl)methanol moiety.[4]

This document provides a robust protocol for the laboratory-scale synthesis of lenampicillin, focusing on the reaction of ampicillin with 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, a key intermediate in the production of various prodrugs.[5][6]

Reaction Mechanism and Stoichiometry

The core of the lenampicillin synthesis is a nucleophilic substitution reaction (SN2). The carboxylate anion of ampicillin, formed in the presence of a mild base, acts as the nucleophile. It attacks the electrophilic carbon of the chloromethyl group on 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of an ester bond.[7]

The reaction can be generalized as follows:

  • Step 1 (Deprotonation): Ampicillin's carboxylic acid is deprotonated by a base (e.g., a bicarbonate) to form the more nucleophilic carboxylate.

  • Step 2 (Nucleophilic Attack): The ampicillin carboxylate attacks the methylene carbon of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one.

  • Step 3 (Displacement): The chloride ion is displaced, yielding lenampicillin.

Lenampicillin Synthesis Mechanism Ampicillin Ampicillin (Nucleophile Precursor) Amp_anion Ampicillin Carboxylate (Nucleophile) Ampicillin->Amp_anion + Base Base Base (e.g., KHCO3) CMDO 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one (Electrophile) Lenampicillin Lenampicillin CMDO->Lenampicillin SN2 Reaction Amp_anion->Lenampicillin SN2 Reaction Salt KCl + H2O + CO2 Lenampicillin->Salt + Byproducts

Caption: SN2 mechanism for Lenampicillin synthesis.

Reagent and Equipment Data

A summary of the key reagents required for this synthesis is provided below.

ReagentCAS No.Molecular FormulaMolecular Wt. ( g/mol )Key Hazards
Ampicillin (Anhydrous)69-53-4C₁₆H₁₉N₃O₄S349.41Skin/respiratory sensitizer
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one80841-78-7C₅H₅ClO₃148.54Causes skin and serious eye irritation.[8][9][10][11][12]
Potassium Bicarbonate (KHCO₃)298-14-6KHCO₃100.12Mild irritant
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Harmful if inhaled/swallowed, eye irritant
Ethyl Acetate141-78-6C₄H₈O₂88.11Highly flammable, eye/respiratory irritant
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Suspected carcinogen, skin/eye irritant

Required Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon gas)

  • Temperature probe

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) equipment

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one and organic solvents must be performed in a certified fume hood.

Step 1: Preparation of Ampicillin Suspension

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, temperature probe, and nitrogen inlet, add anhydrous ampicillin (e.g., 3.5 g, ~10 mmol).

  • Add N,N-Dimethylformamide (DMF, 50 mL) to the flask.

  • Stir the mixture to form a suspension. Cool the flask to 0-5 °C using an ice bath.

Step 2: Formation of Ampicillin Salt

  • While maintaining the temperature at 0-5 °C, add potassium bicarbonate (KHCO₃, e.g., 1.1 g, ~11 mmol, 1.1 equivalents) portion-wise to the ampicillin suspension over 15 minutes.

  • Stir the reaction mixture at this temperature for an additional 30-45 minutes. The formation of the potassium salt of ampicillin should result in a clearer solution.

Step 3: Addition of Alkylating Agent

  • In a separate beaker, dissolve 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (e.g., 1.64 g, ~11 mmol, 1.1 equivalents) in 10 mL of DMF.

  • Transfer this solution to a dropping funnel and add it dropwise to the ampicillin salt solution over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

Step 4: Reaction Monitoring and Completion

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Dichloromethane:Methanol, 9:1 v/v). The disappearance of the ampicillin spot and the appearance of a new, less polar spot indicates product formation.

Step 5: Work-up and Product Isolation

  • Once the reaction is complete, pour the mixture into 200 mL of ice-cold water with vigorous stirring.

  • Extract the aqueous phase three times with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude lenampicillin product as an oil or semi-solid.

Step 6: Purification

  • The crude product can be purified by crystallization. Dissolve the crude material in a minimal amount of a suitable solvent system, such as isopropanol-ethyl acetate.[3]

  • Cool the solution to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized lenampicillin should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the dioxolone moiety.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₂₁H₂₃N₃O₇S, MW: 461.49 g/mol ).[1][2][3]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the β-lactam carbonyl, ester carbonyl, and amide carbonyl stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: The hydrochloride salt of lenampicillin has a reported melting point of approximately 145 °C (with decomposition).[3]

Critical Safety and Handling Procedures

6.1. Reagent-Specific Hazards

  • 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one: This is the primary hazardous reagent in this synthesis. It is classified as a skin and eye irritant.[8][9][10][11][12] All handling must be done in a fume hood while wearing appropriate personal protective equipment (PPE). Avoid inhalation of vapors and any contact with skin or eyes.[9][10] In case of contact, wash the affected area immediately with copious amounts of water.[8]

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin. Use in a well-ventilated fume hood and wear nitrile gloves.

  • Dichloromethane (DCM): A volatile chlorinated solvent and a suspected carcinogen. Handle with extreme care in a fume hood.

6.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[11][12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves before use.[10]

  • Skin and Body Protection: A lab coat is required. Ensure it is fully buttoned.

6.3. Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[9] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.[9] Ensure adequate ventilation.

Experimental Workflow Visualization

Lenampicillin Synthesis Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere, 0-5°C) start->setup salt_form Ampicillin Salt Formation (+ KHCO3) setup->salt_form addition Dropwise Addition of 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one salt_form->addition reaction Reaction at RT (12-18h, TLC Monitoring) addition->reaction workup Aqueous Work-up & Solvent Extraction reaction->workup purify Purification (Crystallization) workup->purify char Characterization (NMR, MS, HPLC) purify->char end_node End: Purified Lenampicillin char->end_node

Caption: Overall workflow for the synthesis of Lenampicillin.

References

  • MSDS of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one. (2012). Capot Chemical Co., Ltd. Available at: [Link]

  • Lenampicillin hydrochloride Synthesis. Synapse. Available at: [Link]

  • Lenampicillin. Wikipedia. Available at: [Link]

  • Lenampicillin. DrugBank Online. Available at: [Link]

  • Lenampicillin (CID 65646). PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Nakajima, M., et al. (2020). A Novel Systematic Approach for Selection of Prodrugs Designed to Improve Oral Absorption. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. International Journal of ChemTech Research. Available at: [Link]

  • Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. PMC, NIH. Available at: [Link]

  • The Role of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. European Patent Office. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one in Olmesartan Medoxomil Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one in the synthesis of Olmesartan Medoxomil, a leading angiotensin II receptor antagonist for the treatment of hypertension.[1][2] We will delve into the mechanistic rationale behind its application, present detailed, field-proven protocols for its use in the esterification of the olmesartan carboxylic acid precursor, and discuss critical process parameters for optimizing yield and purity. This guide is designed to bridge theoretical chemistry with practical laboratory application, ensuring a thorough and actionable understanding of this key synthetic step.

Introduction: The Significance of the Medoxomil Moiety

Olmesartan medoxomil is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to the active therapeutic agent, olmesartan.[3][4] The "medoxomil" portion of the molecule, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, is a critical ester group that enhances the oral bioavailability of the parent drug.[3] Upon absorption from the gastrointestinal tract, this ester is rapidly cleaved by plasma esterases to release the active olmesartan, which then exerts its therapeutic effect by blocking the AT1 receptor.[3][4]

The reagent of focus, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, is the key building block for introducing this medoxomil ester. Its precise and efficient reaction with the carboxylic acid group of the olmesartan precursor is a cornerstone of the manufacturing process.

The Role of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one: A Mechanistic Perspective

The chemical transformation at the heart of this application is an esterification reaction. Specifically, it is an O-alkylation of the carboxylate group of the protected olmesartan intermediate, often referred to as trityl olmesartan.

The reaction proceeds via a nucleophilic substitution mechanism. The carboxylate anion, generated by the deprotonation of the carboxylic acid of trityl olmesartan with a suitable base, acts as the nucleophile. The electrophilic center is the methylene carbon of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, which bears the leaving group (chloride).

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Trityl_Olmesartan Trityl Olmesartan (Carboxylic Acid) Carboxylate Trityl Olmesartan Carboxylate Anion Trityl_Olmesartan->Carboxylate Deprotonation Base Base (e.g., K2CO3, DBU) Base->Carboxylate Medoxomil_Cl 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one Trityl_Olmesartan_Medoxomil Trityl Olmesartan Medoxomil Medoxomil_Cl->Trityl_Olmesartan_Medoxomil Salt Salt Byproduct (e.g., KCl) Medoxomil_Cl->Salt Leaving Group Displacement Carboxylate->Trityl_Olmesartan_Medoxomil Nucleophilic Substitution (SN2)

Diagram: Esterification of Trityl Olmesartan.

The choice of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is strategic for several reasons:

  • Reactivity: The chloromethyl group provides a good leaving group for the nucleophilic substitution reaction.

  • Prodrug Formation: The resulting ester is readily hydrolyzed in vivo to release the active drug.

  • Stability: The dioxolone ring is relatively stable under the reaction conditions but is susceptible to enzymatic cleavage in the body.

Detailed Experimental Protocol: Esterification of Trityl Olmesartan

This protocol outlines a representative procedure for the esterification of trityl olmesartan with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. It is imperative that all operations are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn.

3.1. Materials and Reagents

ReagentCAS NumberPuritySupplier Example
Trityl OlmesartanN/A>98%Various
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one80841-78-7>92%Shanghai FWD Chemicals Ltd.[3]
Potassium Carbonate (K₂CO₃), anhydrous584-08-7>99%Sigma-Aldrich
Sodium Iodide (NaI) (optional catalyst)7681-82-5>99%Sigma-Aldrich
N,N-Dimethylacetamide (DMAc)127-19-5AnhydrousSigma-Aldrich
Acetone67-64-1ACS GradeFisher Scientific
Toluene108-88-3ACS GradeFisher Scientific
Deionized WaterN/AN/AIn-house

3.2. Reaction Setup

  • Equip a clean, dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen inlet.

  • Ensure the system is under a positive pressure of inert gas (nitrogen or argon) to prevent the ingress of atmospheric moisture.

3.3. Step-by-Step Procedure

  • Charging the Reactor: To the flask, add trityl olmesartan (1.0 equivalent) and N,N-dimethylacetamide (DMAc) (approximately 3-5 volumes relative to trityl olmesartan).[5]

  • Base Addition: Add anhydrous potassium carbonate (1.5-2.5 equivalents).[6] Some protocols may utilize other bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[7]

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of sodium iodide (e.g., 0.1 equivalents).[5][6] The iodide can facilitate the reaction via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate.

  • Reagent Addition: In a separate flask, dissolve 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.1-1.5 equivalents) in a minimal amount of DMAc.[5][8] Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 45-55°C and maintain this temperature for 4-10 hours.[1][9]

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent such as ethyl acetate or toluene.[1][5][9]

    • Wash the organic layer with water and brine to remove inorganic salts and residual DMAc.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude trityl olmesartan medoxomil.

3.4. Purification

The crude product is typically purified by recrystallization from a suitable solvent system, such as acetone/water or ethyl acetate/hexane, to yield the pure trityl olmesartan medoxomil.[8][10]

Subsequent Deprotection to Olmesartan Medoxomil

The trityl protecting group is subsequently removed under acidic conditions to yield the final active pharmaceutical ingredient, olmesartan medoxomil. A common method involves treating the trityl olmesartan medoxomil with aqueous acetic acid or hydrobromic acid.[5][8]

G

Diagram: Overall Synthetic Workflow.

Process Optimization and Troubleshooting

ParameterRecommended Range/ConditionRationale & Troubleshooting
Base Anhydrous K₂CO₃ (1.5-2.5 eq.), DBU (1.1-1.5 eq.)Insufficient base will lead to incomplete reaction. Stronger bases like DBU may accelerate the reaction but can also promote side reactions. Ensure the base is anhydrous to prevent hydrolysis.
Solvent Anhydrous DMAc, DMF, AcetoneThe solvent must be polar aprotic to dissolve the reactants and facilitate the SN2 reaction. Water content should be minimized to prevent hydrolysis of the starting material and product.
Temperature 45-55°CHigher temperatures can lead to decomposition and impurity formation, such as dehydro olmesartan.[1][11] Lower temperatures will result in a sluggish reaction.
Reaction Time 4-10 hoursMonitor by HPLC to determine completion. Prolonged reaction times can increase impurity levels.
Stoichiometry 1.1-1.5 eq. of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-oneA slight excess of the alkylating agent ensures complete conversion of the trityl olmesartan. A large excess can lead to difficulties in purification and potential side reactions.[3]

Common Impurities:

  • Olmesartan Acid: Unreacted starting material from the preceding step.[1]

  • Dehydro Olmesartan: Can form at elevated temperatures.[1]

  • Dimedoxomil Olmesartan: Arises from the reaction of olmesartan acid with an excess of the medoxomil chloride.[11]

  • Regioisomers: Isomeric impurities can form depending on the synthetic route.[12]

Conclusion

The use of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is a critical and well-established step in the synthesis of olmesartan medoxomil. A thorough understanding of the reaction mechanism, optimization of process parameters, and careful control of impurities are essential for the successful and efficient production of this important antihypertensive drug. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively implement this key synthetic transformation.

References

  • Reddy, G. O., et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. ARKIVOC, 2010(ii), 292-302. [Link]

  • Gajewska, M., et al. (2018). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules, 23(11), 2841. [Link]

  • Venkanna, G., et al. (2014). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. ResearchGate. [Link]

  • Li, J., et al. (2011). [A novel synthesis of olmesartan medoxomil and examination of its related impurities]. Yao Xue Xue Bao, 46(5), 554-559. [Link]

  • Reddy, B. P., et al. (2012). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Organic Process Research & Development, 16(11), 1827-1832. [Link]

  • Zupet, R., et al. (2009). A process for the preparation of olmesartan medoxomil. EP2036904A1.
  • Wang, Y., et al. (2005). Synthesis of a novel angiotensin II receptor antagonist olmesartan medoxomil. ResearchGate. [Link]

  • Pharmaffiliates. olmesartan medoxomil and its Impurities. [Link]

  • Zhang, H., et al. (2021). Understanding and Controlling the Formation of an N-Alkyl Impurity in Olmesartan Medoxomil: A Derivative via Michael-Type Addition between Tetrazole and Mesityl Oxide In Situ Generated from Acetone. Organic Process Research & Development, 25(6), 1466-1473. [Link]

  • Niddam-Hildesheim, V., et al. (2015). Method for producing olmesartan medoxomil. US8933241B2.
  • National Center for Biotechnology Information (2024). Olmesartan Medoxomil. PubChem Compound Summary for CID 130881. [Link]

  • Aronhime, J., et al. (2006). Purification of olmesartan medoxomil. WO2006029057A1.
  • Farkas, S., et al. (2016). Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. Request PDF. [Link]

  • Van der Mey, M., et al. (2013). OLMESARTAN. New Drug Approvals. [Link]

  • Lekkala, R., et al. (2011). Process for the preparation of olmesartan medoxomil. US8048904B2.
  • Reddy, G. O., et al. (2013). A Cost-Effective and Improved Process for the Preparation of Olmesartan Medoxomil. Chemistry & Biology Interface, 3(1), 26-37. [Link]

  • Kocienski, P. (2015). Synthesis of Olmesartan Medoxomil. Synfacts, 11(12), 1235. [Link]

  • Kim, D. H., et al. (2011). Design, synthesis, bioconversion, and pharmacokinetics evaluation of new ester prodrugs of olmesartan. Bioorganic & Medicinal Chemistry Letters, 21(1), 323-328. [Link]

  • Scribd. Olmesartan Medoxomil Analysis Protocol. [Link]

Sources

Application Notes & Protocols: 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one as a Versatile Protecting Group for Carboxylic Acids in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Protection - The Prodrug Strategy

In the landscape of modern medicinal chemistry and drug development, the strategic modification of active pharmaceutical ingredients (APIs) is paramount to optimizing their therapeutic efficacy. Carboxylic acid moieties, while common in many drug candidates, often present significant challenges, including poor aqueous solubility, limited membrane permeability, and gastrointestinal irritation[1][2]. A widely adopted and successful strategy to overcome these hurdles is the conversion of the carboxylic acid into a prodrug, a bioreversible derivative that undergoes enzymatic or chemical transformation in vivo to release the parent active drug[2].

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, commonly abbreviated as DMDO-Cl (CAS 80841-78-7), has emerged as a critical reagent in this field[3][4]. It serves as a specialized "promoietyl" for carboxylic acids, converting them into (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esters. These esters function as effective protecting groups during synthesis and, more importantly, act as prodrugs that can enhance the pharmacokinetic profile of the parent molecule. This guide provides an in-depth exploration of the chemistry, application, and protocols for utilizing DMDO-Cl, tailored for researchers and professionals in pharmaceutical synthesis.

The primary utility of this protecting group lies in its ability to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the drug, which can significantly improve its absorption[1]. Upon entering systemic circulation, the ester linkage is designed to be labile, readily cleaved by ubiquitous esterase enzymes to regenerate the active carboxylic acid at the target site[1]. This approach is exemplified in blockbuster drugs like Olmesartan Medoxomil, where the "medoxomil" ester is derived from a similar dioxol-2-one precursor[5].

Part 1: The Chemistry of Protection

The reaction of a carboxylic acid with DMDO-Cl is a straightforward yet powerful transformation. It proceeds via a classic nucleophilic substitution (SN2) mechanism, where the carboxylate anion acts as the nucleophile.

Mechanism of Action

The protection process involves two principal steps:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to its conjugate base, the carboxylate. This is essential as the carboxylate is a much stronger nucleophile than the neutral carboxylic acid. This deprotonation is typically achieved using a suitable base.

  • Nucleophilic Attack: The generated carboxylate anion attacks the electrophilic carbon of the chloromethyl group on DMDO-Cl. This attack displaces the chloride ion, a good leaving group, to form the desired acyloxymethyl ester bond.

The high reactivity of the primary chloride in DMDO-Cl facilitates this reaction, allowing it to proceed under relatively mild conditions[3][4].

Protection_Mechanism Protection Mechanism Workflow cluster_activation Step 1: Carboxylate Formation cluster_coupling Step 2: SN2 Coupling RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO + Base - HB⁺ Base Base (e.g., K₂CO₃, Et₃N) DMDOCI DMDO-Cl RCOO->DMDOCI Nucleophilic Attack Product Protected Ester DMDOCI->Product Forms Ester Bond Chloride Chloride Ion (Cl⁻) DMDOCI->Chloride Displaces Leaving Group Deprotection_Mechanism Chemical Deprotection Workflow ProtectedEster Protected Ester Intermediate Tetrahedral Intermediate ProtectedEster->Intermediate + OH⁻ Base Base (e.g., LiOH, H₂O) Carboxylate Carboxylate Anion (R-COO⁻) Intermediate->Carboxylate Collapse UnstablePromoieties Unstable Intermediates + Formaldehyde, CO₂ Carboxylate->UnstablePromoieties Releases Promoieties FinalAcid Carboxylic Acid (R-COOH) Carboxylate->FinalAcid + H₃O⁺ (Work-up)

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitution with 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of pharmaceutical development and fine chemical synthesis, the strategic selection of intermediates is paramount to achieving efficient and robust synthetic routes. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CAS 80841-78-7), hereafter referred to as CMDO, has emerged as a highly valuable and versatile electrophilic building block.[1] Its utility is most prominently recognized in the synthesis of prodrugs, where it serves as a critical linker to mask polar functional groups, thereby enhancing the bioavailability and pharmacokinetic profile of active pharmaceutical ingredients (APIs).[2][3] Notable examples include its application in preparing prodrugs of antibiotics like ampicillin and angiotensin II receptor antagonists such as Olmesartan Medoxomil.[2][4][5]

The core reactivity of CMDO lies in the chloromethyl group attached to the 1,3-dioxol-2-one scaffold. The chlorine atom, being an excellent leaving group, is readily displaced by a wide range of nucleophiles.[2] This reactivity allows for the facile and targeted introduction of the dioxolone moiety onto various molecules, making CMDO an indispensable tool for researchers, medicinal chemists, and drug development professionals. This document provides a comprehensive guide to the principles, reaction conditions, and detailed protocols for leveraging CMDO in nucleophilic substitution reactions.

Mechanistic Rationale: Mastering the Sₙ2 Pathway

The primary mode of reaction for CMDO with nucleophiles is a bimolecular nucleophilic substitution (Sₙ2) reaction.[2][6] Understanding the causality behind the experimental choices is key to optimizing this transformation.

  • The Electrophilic Center: The carbon atom of the chloromethyl group (-CH₂Cl) is the electrophilic site. It is a primary carbon, which is sterically unhindered, making it highly susceptible to backside attack by a nucleophile—the hallmark of an Sₙ2 mechanism.[6][7]

  • The Leaving Group: The chloride ion (Cl⁻) is a stable anion and therefore an excellent leaving group. Its departure is the driving force for the substitution.[8]

  • The Nucleophile: The reaction's versatility stems from the wide array of nucleophiles that can be employed. These are typically electron-rich species, including carboxylates (R-COO⁻), amines (R-NH₂), thiols (R-SH), alcohols (R-OH), and azides (N₃⁻).[2]

  • Solvent Selection: The choice of solvent is critical for an efficient Sₙ2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are highly preferred.[2][9] These solvents can solvate the counter-ion (e.g., K⁺ or Na⁺) of the nucleophile but do not form a strong solvation shell around the nucleophile itself. This "naked" state enhances the nucleophile's reactivity, accelerating the rate of substitution.[7]

  • Role of a Base: When the nucleophile is neutral and acidic (e.g., a carboxylic acid or thiol), a non-nucleophilic base is required. The base (e.g., potassium carbonate, sodium bicarbonate, triethylamine) deprotonates the nucleophile in situ to generate its more reactive conjugate base, which then performs the substitution. The base also serves to neutralize the HCl that may be formed as a byproduct.[10]

General Experimental Workflow

The logical flow of a typical nucleophilic substitution reaction with CMDO is outlined below. This workflow ensures reproducibility and high purity of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants 1. Dissolve Nucleophile & Base in Solvent Add_CMDO 2. Add CMDO (Often dropwise) Reactants->Add_CMDO Stir_Heat 3. Stir at Set Temperature (e.g., RT to 80°C) Add_CMDO->Stir_Heat Monitor 4. Monitor Progress (TLC / LC-MS) Stir_Heat->Monitor Quench 5. Quench Reaction (e.g., add water) Monitor->Quench Extract 6. Liquid-Liquid Extraction Quench->Extract Dry 7. Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate 8. Concentrate Solvent (Rotary Evaporation) Dry->Concentrate Purify 9. Purify Product (Column Chromatography) Concentrate->Purify Characterize 10. Characterize (NMR, MS, IR) Purify->Characterize

Caption: General workflow for CMDO nucleophilic substitution.

Data Presentation: Reaction Conditions for Various Nucleophiles

The following table summarizes typical starting conditions for the reaction of CMDO with common classes of nucleophiles. These should be considered as starting points for optimization.

Nucleophile ClassExample ReagentBase (if needed)Recommended SolventTypical Temp. (°C)Product Class
Carboxylate Carboxylic AcidK₂CO₃, NaHCO₃DMF, Acetonitrile25 - 60Acyloxymethyl Ester
Amine Primary/Secondary AmineK₂CO₃, Et₃NAcetonitrile, THF25 - 80Aminomethyl Derivative
Thiol Thiol / Thiolate SaltK₂CO₃ (for thiol)Acetone, DMF25 - 50Thiomethyl Ether
Alcohol Alcohol / Alkoxide SaltNaH (for alcohol)THF, DMF0 - 60Alkoxymethyl Ether
Azide Sodium AzideNoneDMF, DMSO25 - 50Azidomethyl Derivative[2]
Phthalimide Potassium PhthalimideNoneDMF80 - 100N-Substituted Phthalimide

Detailed Experimental Protocols

5.1 General Safety Precautions

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a hazardous substance. Always consult the latest Safety Data Sheet (SDS) before use.[11][12]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13] Harmful if swallowed (H302).[13]

  • Handling: Work in a well-ventilated fume hood.[13] Avoid contact with skin, eyes, and clothing.[12]

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

  • First Aid: In case of skin contact, wash immediately with plenty of water.[12] If in eyes, rinse cautiously with water for several minutes.[13] If irritation persists, seek medical attention.[12]

5.2 Protocol 1: Synthesis of an Acyloxymethyl Ester Prodrug (Example: Ibuprofen Derivative)

This protocol details the esterification of a carboxylic acid-containing drug, using Ibuprofen as a model. This is a common strategy for creating prodrugs to improve solubility or reduce gastric irritation.[14]

Materials and Equipment:

  • Ibuprofen (1.0 eq)

  • 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CMDO, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq), finely powdered

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate, Water (deionized), Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser

  • Separatory funnel, rotary evaporator, column chromatography setup (silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add Ibuprofen (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve/suspend the reactants (to a concentration of approx. 0.5 M with respect to Ibuprofen).

  • Stir the suspension vigorously for 15-20 minutes at room temperature to facilitate the formation of the potassium carboxylate salt.

  • Addition of CMDO: Add CMDO (1.1 eq) to the suspension. The addition can be done portion-wise or as a solution in a small amount of DMF.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. Look for the disappearance of the Ibuprofen spot and the appearance of a new, less polar product spot.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water (approx. 5-10 times the volume of DMF).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent, to yield the pure acyloxymethyl ester product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

5.3 Protocol 2: Synthesis of an Aminomethyl Derivative (Example: Benzylamine Derivative)

This protocol demonstrates the reaction with a primary amine, a key step in linking the CMDO moiety to amine-containing molecules.

Materials and Equipment:

  • Benzylamine (1.0 eq)

  • 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CMDO, 1.05 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Standard glassware and purification equipment as listed in Protocol 1.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous acetonitrile. Add potassium carbonate (2.0 eq).

  • Addition of CMDO: Add a solution of CMDO (1.05 eq) in acetonitrile dropwise to the stirring mixture at room temperature. An exotherm may be observed.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux (approx. 82 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 6-12 hours).

  • Work-up and Isolation: Cool the reaction to room temperature and filter off the solid potassium salts.

  • Wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired aminomethyl derivative.

  • Characterization: Confirm the product structure and purity by NMR and mass spectrometry.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient temperature; Inactive nucleophile; Poor solvent choice.Increase reaction temperature incrementally. Ensure base is anhydrous and finely powdered. Switch to a more polar aprotic solvent like DMF or DMSO.
Low Yield Side reactions (e.g., elimination); Product loss during work-up.Run the reaction at a lower temperature. Ensure work-up is performed with care, perhaps using continuous extraction for water-soluble products.
Formation of Byproducts Reaction with bifunctional nucleophiles; Over-alkylation of amines.Use protecting groups for other reactive sites. Use a larger excess of the amine nucleophile to disfavor the formation of the tertiary amine.

References

  • Nbinno. (n.d.). Synthetic Methodologies and Mechanistic Investigations of 4 Chloromethyl 5 Methyl 1,3 Dioxol 2 One. Benchchem. Retrieved from [Link]

  • Stella, V. J. (2010). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Retrieved from [Link]

  • Jain, A., et al. (2018). Carbonate and Carbamate Prodrugs. In Prodrugs: A Chemical Approach to Targeted Drug Delivery.
  • Sakamoto, F., et al. (1985). A Convenient and Practical Preparation of 4-Chloromethyl-5-methyl-1, 3-dioxol-2-one. Chemical and Pharmaceutical Bulletin, 33(11), 4870-4875. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one in Pharmaceutical Synthesis. Retrieved from [Link]

  • Black, R. T., et al. (2023). Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. ACS Infectious Diseases, 9(4), 899–915. Retrieved from [Link]

  • Bundgaard, H., et al. (2009). Synthesis of methoxypoly(ethylene glycol) carbonate prodrugs of zidovudine and penetration through human skin in vitro. Journal of Pharmacy and Pharmacology, 61(6), 737-744. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Cognito. (n.d.). Nucleophilic Substitution Reactions in Halogenoalkanes. Retrieved from [Link]

Sources

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of a Versatile Intermediate in Modern Pharmaceuticals

In the landscape of pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) is a complex endeavor where the quality and accessibility of key intermediates are paramount. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, a highly functionalized dioxolone derivative, has emerged as a cornerstone in the synthesis of several blockbuster drugs. Its significance is particularly pronounced in the creation of prodrugs, where it serves as a bioreversible masking group to enhance the bioavailability of parent drug molecules. Notable examples include its use in the synthesis of the angiotensin II receptor antagonist, Olmesartan Medoxomil, and the antibiotic, Lenampicillin[1][2][3]. The growing demand for these life-saving medications necessitates a robust, scalable, and economically viable manufacturing process for this key intermediate.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed roadmap for the industrial-scale synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Moving beyond a mere recitation of procedural steps, this document delves into the underlying chemical principles, process safety considerations, analytical quality control, and the practical challenges encountered during scale-up. Our objective is to furnish a scientifically rigorous and field-proven protocol that ensures the consistent production of high-purity 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, thereby supporting the seamless progression of pharmaceutical manufacturing.

Strategic Selection of the Synthetic Pathway for Industrial Application

The industrial viability of a chemical process is a multifaceted equation, balancing yield, purity, cost, safety, and environmental impact. For the synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, two primary routes have been extensively explored:

  • Chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO): This is the most prevalent and commercially adopted method[1]. It involves the selective chlorination of the methyl group of the DMDO precursor.

  • Cycloaddition of Carbon Dioxide (CO2) to Epoxides: This represents a more modern, "green" chemistry approach, aligning with the principles of atom economy and sustainability[1][4][5].

While the cycloaddition of CO2 is an elegant and environmentally conscious strategy, the chlorination of DMDO remains the workhorse of the industry for this specific molecule. This preference is rooted in the ready availability of the starting material, DMDO, and the well-established, high-yielding nature of the chlorination reaction. This guide will, therefore, focus on the detailed scale-up of the DMDO chlorination route.

The Chlorinating Agent: A Critical Choice

The selection of the chlorinating agent is a pivotal decision in the process design, with significant implications for safety, cost, and reaction control. The following agents have been employed:

  • Gaseous Chlorine (Cl₂): While highly reactive and cost-effective, the use of gaseous chlorine on an industrial scale presents substantial safety and handling challenges due to its high toxicity and corrosive nature[1][6].

  • N-Chlorosuccinimide (NCS): A safer, solid alternative to chlorine gas, NCS is often utilized in laboratory-scale synthesis. However, its high cost renders it economically unfeasible for large-scale industrial production[1].

  • Sulfuryl Chloride (SO₂Cl₂): This liquid reagent has emerged as a preferred choice for industrial applications. It is easier to handle than gaseous chlorine and offers excellent reactivity and selectivity, often leading to higher yields of the desired product[7][8].

Considering the balance of reactivity, safety, and cost, this protocol will detail the use of sulfuryl chloride as the chlorinating agent.

Process Chemistry and Mechanistic Insights

The synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one from DMDO via chlorination with sulfuryl chloride proceeds through a free-radical substitution mechanism. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO), and exposure to heat or UV light.

The process can be conceptually divided into the following stages:

  • Initiation: The radical initiator (e.g., BPO) decomposes upon heating to generate free radicals.

  • Propagation: The initiator radical abstracts a chlorine atom from sulfuryl chloride, generating a sulfuryl radical and propagating the chain. The sulfuryl radical then abstracts a hydrogen atom from the methyl group of DMDO, forming a resonance-stabilized allylic radical. This radical then reacts with another molecule of sulfuryl chloride to yield the desired product and another sulfuryl radical.

  • Termination: The reaction is terminated by the combination of any two radical species.

It is crucial to note that the initial chlorination product is often the isomeric 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one, which then undergoes a thermal rearrangement to the desired, more stable product, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one[2][9].

Industrial Scale-Up Synthesis Protocol

This protocol is designed for a nominal batch size of 100 kg of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) in a 1000 L glass-lined or Hastelloy reactor. All operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE).

Equipment and Materials
  • Reactor: 1000 L glass-lined or Hastelloy reactor equipped with a mechanical agitator, reflux condenser, temperature probe, and addition funnel/dosing pump.

  • Heating/Cooling System: Jacket system capable of precise temperature control between -10°C and 100°C.

  • Downstream Processing: Vacuum distillation unit, crystallizer, filtration unit (e.g., Nutsche filter-dryer), and vacuum drying oven.

  • Raw Materials:

    • 4,5-dimethyl-1,3-dioxol-2-one (DMDO) (100 kg)

    • Dichloromethane (DCM) (600 L)

    • Sulfuryl Chloride (SO₂Cl₂) (120 kg)

    • Benzoyl Peroxide (BPO) (1 kg)

    • Ethanol (for crystallization) (as required)

Step-by-Step Synthesis Procedure
  • Reactor Charging: Charge the 1000 L reactor with 100 kg of DMDO and 600 L of dichloromethane. Start the agitator to ensure proper mixing.

  • Inerting: Purge the reactor with nitrogen to create an inert atmosphere.

  • Initiator Addition: Add 1 kg of benzoyl peroxide to the reactor.

  • Heating to Reflux: Heat the reaction mixture to reflux (approximately 40°C) using the jacketed heating system.

  • Sulfuryl Chloride Addition: Once the mixture is at a steady reflux, begin the dropwise addition of 120 kg of sulfuryl chloride over a period of 2-3 hours. Maintain a constant reflux throughout the addition. Caution: The reaction is exothermic; careful control of the addition rate and cooling is critical to prevent a runaway reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of DMDO.

  • Reaction Completion and Solvent Removal: Once the reaction is deemed complete (typically >98% conversion of DMDO), cool the reaction mixture to 20-25°C. Begin to distill off the dichloromethane under atmospheric pressure.

  • Thermal Rearrangement: After the majority of the dichloromethane has been removed, slowly increase the temperature of the reaction mass to 85-90°C and hold for 2-3 hours to ensure the complete rearrangement of the intermediate to the final product[10].

  • Crude Product Isolation: Cool the reactor contents to room temperature. The resulting crude product is a dark oily liquid.

Purification Protocol

High purity is a non-negotiable requirement for pharmaceutical intermediates. A two-step purification process involving vacuum distillation followed by crystallization is recommended.

  • Vacuum Distillation: Transfer the crude product to a vacuum distillation unit. Distill under high vacuum (e.g., <2 mmHg) at a temperature of 90-110°C[2][11]. This step removes lower-boiling impurities and unreacted starting materials.

  • Crystallization:

    • Dissolve the distilled product in a minimal amount of ethanol at 40-50°C.

    • Slowly cool the solution to -5°C to 0°C with gentle agitation to induce crystallization[12][13].

    • Hold at this temperature for at least 3 hours to maximize the crystal yield.

    • Filter the crystalline product using a Nutsche filter-dryer.

    • Wash the filter cake with cold (-5°C) ethanol to remove residual impurities.

    • Dry the purified product under vacuum at 30-40°C until a constant weight is achieved.

The expected yield of the final product, 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, should be in the range of 80-90% with a purity of >99.5% as determined by HPLC.

Process Visualization

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage charge Charge Reactor: - DMDO - Dichloromethane - BPO reflux Heat to Reflux (approx. 40°C) charge->reflux addition Slow Addition of Sulfuryl Chloride reflux->addition monitoring In-Process Control (GC/HPLC) addition->monitoring completion Reaction Completion (>98% Conversion) monitoring->completion distill_solvent Solvent Distillation completion->distill_solvent rearrangement Thermal Rearrangement (85-90°C) distill_solvent->rearrangement vac_distill Vacuum Distillation rearrangement->vac_distill crystallize Crystallization (Ethanol, -5°C) vac_distill->crystallize filter_wash Filtration & Washing crystallize->filter_wash drying Vacuum Drying filter_wash->drying final_product Final Product: 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (Purity > 99.5%) drying->final_product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical intermediate. Drawing upon established literature and practical insights, this document provides in-depth troubleshooting advice and detailed experimental protocols.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one?

There are two main established routes for the synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one:

  • Chloromethylation of 5-methyl-1,3-dioxol-2-one: This method involves the reaction of 5-methyl-1,3-dioxol-2-one with formaldehyde and hydrochloric acid, typically in the presence of a Lewis acid catalyst like zinc chloride. The reaction proceeds through the formation of an electrophilic species from formaldehyde and the Lewis acid, which then attacks the electron-rich dioxol-2-one ring.[1] Careful control of reaction conditions is crucial to minimize the formation of byproducts.[1]

  • Chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO): This is the more commonly employed and practical method for synthesizing the target compound.[1] It involves the chlorination of the methyl group of DMDO, followed by a thermal rearrangement to yield 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. This route is often preferred due to the commercial availability of DMDO and generally higher yields.

This guide will primarily focus on troubleshooting and optimizing the more prevalent second route: the chlorination of DMDO.

Q2: I am observing low yields in my synthesis. What are the most critical factors to investigate?

Low yields in the synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one can stem from several factors. The most critical aspects to scrutinize are:

  • Choice of Chlorinating Agent: The selection of the chlorinating agent significantly impacts yield, safety, and cost.

  • Reaction Solvent: The solvent not only dissolves the reactants but also influences reaction kinetics and the stability of intermediates.[1]

  • Reaction Temperature and Time: Both the initial chlorination and the subsequent rearrangement are temperature-sensitive steps.

  • Stoichiometry of Reactants: The molar ratio of the chlorinating agent to the starting material is a critical parameter to control.

  • Purification Method: Inefficient purification can lead to significant product loss.

The following sections will delve into troubleshooting each of these areas in detail.

II. Troubleshooting Guide: The Chlorination of DMDO

This section addresses specific issues you may encounter during the chlorination of 4,5-dimethyl-1,3-dioxol-2-one and the subsequent rearrangement.

Issue 1: Suboptimal Yield and Purity - Choosing the Right Chlorinating Agent

Question: I am unsure which chlorinating agent to use for the synthesis. What are the advantages and disadvantages of common reagents?

Answer: The choice of chlorinating agent is a pivotal decision. The three most common agents are sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂). Each has distinct characteristics:

Chlorinating AgentAdvantagesDisadvantagesTypical Yield Range
Sulfuryl Chloride (SO₂Cl₂) ** - High reactivity- Good yields- Relatively low cost- Can lead to side reactions if not controlled- Corrosive and moisture-sensitive70-85%[2]
N-Chlorosuccinimide (NCS) - Safer and easier to handle than Cl₂ and SO₂Cl₂- Often used with a radical initiator (e.g., BPO)- Higher cost- Can result in lower yields compared to other agents~85% (crude)[3]
Chlorine Gas (Cl₂) **- Low cost- Highly toxic and difficult to handle- Can lead to over-chlorination and other side productsUp to 89%[4]

Recommendation: For laboratory-scale synthesis, sulfonyl chloride often provides a good balance of reactivity, yield, and cost. However, careful control of the reaction conditions is paramount. For researchers prioritizing safety and ease of handling, NCS is a viable alternative, though potentially at a higher cost. Due to its hazardous nature, chlorine gas is generally less suitable for non-specialized laboratory settings.

Issue 2: Incomplete Reaction or Formation of Multiple Products - Optimizing Reaction Conditions

Question: My reaction seems to stall, or I am getting a mixture of products. How can I optimize the reaction conditions?

Answer: This is a common issue and can often be resolved by fine-tuning the reaction parameters.

Workflow for Optimizing Reaction Conditions

G cluster_start cluster_solvent Solvent Selection cluster_temp Temperature Control cluster_time Reaction Time cluster_stoich Stoichiometry cluster_end start Incomplete Reaction or Mixture of Products solvent Ensure appropriate solvent is used. Dichloromethane or 1,2-dichloroethane are commonly preferred. [1] start->solvent temp Maintain chlorination temperature (e.g., refluxing DCM, ~40°C). [2] Ensure rearrangement temperature is reached (typically 85-90°C). [2] solvent->temp time Monitor reaction progress by TLC or GC. Adjust reaction time accordingly (chlorination: ~2-4 hours, rearrangement: ~2-3 hours). [2] temp->time stoich Use a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents). [14] time->stoich end Optimized Yield and Purity stoich->end

Caption: Workflow for optimizing reaction conditions.

  • Solvent Choice: Chlorinated solvents like dichloromethane and 1,2-dichloroethane are generally preferred.[1] Dichloromethane is often used for the initial chlorination due to its lower boiling point, which allows for milder reaction conditions.

  • Temperature Control: The chlorination step is typically carried out at the reflux temperature of the solvent (e.g., ~40°C for dichloromethane).[5] The subsequent rearrangement of the intermediate, 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one, to the final product requires higher temperatures, usually around 85-90°C.[5][6] Inadequate heating during the rearrangement step is a common cause of low yield.

  • Reaction Time: The reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion. A typical chlorination reaction with sulfuryl chloride may take 2-4 hours, followed by a 2-3 hour rearrangement at a higher temperature.[5]

  • Stoichiometry: Using a large excess of the chlorinating agent can lead to the formation of di- and tri-chlorinated byproducts.[7] Conversely, an insufficient amount will result in incomplete conversion of the starting material. A slight excess, typically 1.1 to 1.2 molar equivalents of the chlorinating agent, is often optimal.[8]

Issue 3: Identifying and Mitigating Side Reactions

Question: I suspect I am forming byproducts. What are the likely side reactions, and how can I minimize them?

Answer: The primary side reaction of concern is the formation of the un-rearranged intermediate, 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one. Over-chlorination can also occur, leading to di- and tri-chlorinated species.

Reaction Mechanism and Side Product Formation

G DMDO 4,5-dimethyl-1,3-dioxol-2-one (DMDO) Intermediate 4-chloro-4-methyl-5-methylene- 1,3-dioxolan-2-one (Intermediate) DMDO->Intermediate Chlorination SideProduct Over-chlorinated Byproducts DMDO->SideProduct Over-chlorination ChlorinatingAgent Chlorinating Agent (e.g., SO₂Cl₂) Product 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one (Product) Intermediate->Product Thermal Rearrangement (Allylic Shift) [10, 11] Product->SideProduct Further Chlorination

Sources

Technical Support Center: Synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Common Side Reactions and Purification Challenges

Welcome to the technical support center for the synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. As a key building block for various pharmaceuticals, including angiotensin II receptor antagonists like Olmesartan Medoxomil and prodrugs of antibiotics like ampicillin, achieving high purity and yield is paramount[1][2].

The most prevalent synthetic route involves the chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO), typically using an agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), followed by a rearrangement step[1][3][4]. This process, while effective, is prone to several side reactions and challenges that can impact product quality. This document provides in-depth, troubleshooting-focused answers to common issues encountered during this synthesis.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My reaction appears incomplete, with a significant amount of starting material, 4,5-dimethyl-1,3-dioxol-2-one (DMDO), remaining in the crude product. What are the likely causes and how can I resolve this?

Answer: Incomplete conversion is a frequent issue stemming from suboptimal reaction conditions or reagent stoichiometry. The primary causes include insufficient chlorinating agent, inadequate reaction temperature, or poor catalyst/initiator activity. The reaction proceeds via a free-radical or electrophilic substitution mechanism, which requires careful control to drive to completion.

Troubleshooting Guide:

  • Verify Reagent Stoichiometry: The molar ratio of the chlorinating agent to DMDO is critical. While a 1:1 ratio is theoretical, a slight excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents of sulfuryl chloride) is often used to ensure full conversion of the starting material[5][6][7]. Ensure accurate measurement and addition of reagents.

  • Optimize Reaction Temperature: The reaction temperature influences the rate of chlorination. When using sulfuryl chloride, the reaction is often conducted at reflux in a solvent like dichloromethane or 1,2-dichloroethane, maintaining an internal temperature of at least 40°C[5][6][8]. If using N-chlorosuccinimide (NCS), a radical initiator such as benzoyl peroxide (BPO) is typically required, and the reaction may need to be heated to higher temperatures (e.g., 90°C) to ensure efficient initiation[2].

  • Ensure Proper Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction. Ensure the reaction mixture is stirred vigorously throughout the addition of reagents and the subsequent heating period.

  • Solvent Selection: The choice of solvent is crucial for both solubility and reaction kinetics. Chlorinated solvents are preferred for their ability to dissolve the reactants and for their relatively high boiling points which allow for effective reflux conditions[1].

Experimental Protocol: Monitoring Reaction Progress via GC

  • Prepare a standard solution of your starting material, DMDO, in the reaction solvent (e.g., dichloromethane).

  • Carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture at timed intervals (e.g., every 30 minutes).

  • Quench the aliquot immediately in a vial containing a suitable quenching agent (e.g., a dilute solution of sodium thiosulfate).

  • Dilute the quenched sample with the solvent and analyze by Gas Chromatography (GC) to determine the relative peak area of the starting material versus the product(s).

  • Continue the reaction until the peak corresponding to DMDO is diminished to an acceptable level (e.g., <1%).

G DMDO 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) Intermediate 4-Chloro-4-methyl-5-methylene- 1,3-dioxolan-2-one (Kinetic Product) DMDO->Intermediate Chlorination (e.g., Reflux, >40°C) ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) ChlorinatingAgent->Intermediate Solvent Solvent (e.g., Dichloromethane) Solvent->Intermediate Rearrangement Heat (e.g., 90°C) Intermediate->Rearrangement FinalProduct 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one (Thermodynamic Product) Rearrangement->FinalProduct Allylic Rearrangement

Caption: Relationship between the kinetic and thermodynamic products.

Question 3: My purified product is contaminated with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. What is the source of this impurity?

Answer: The presence of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one is almost always due to the hydrolysis of the chloromethyl group on your target molecule. The allylic chloride is highly reactive and susceptible to nucleophilic substitution by water. This can occur during an aqueous workup, exposure to atmospheric moisture, or from using wet solvents. In fact, the deliberate hydrolysis of the chloromethyl compound is a common method to synthesize the hydroxymethyl derivative.[9][10][11]

Troubleshooting Guide:

  • Implement Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents. While chlorinated solvents like dichloromethane are common, ensure they are properly dried over a suitable drying agent if not from a freshly opened bottle.

  • Careful Workup: Avoid or minimize contact with water during the workup. Instead of a traditional aqueous wash, consider filtering the reaction mixture and proceeding directly to solvent removal and distillation. If a wash is necessary to remove acidic byproducts (like HCl or H₂SO₄), use a saturated sodium bicarbonate solution quickly and at a low temperature, followed immediately by drying the organic layer with a desiccant like anhydrous magnesium sulfate.[12]

  • Purification Strategy: If the hydrolysis byproduct does form, it can be removed from the desired chloromethyl product through careful purification. As the hydroxyl compound is more polar, flash chromatography can be effective on a small scale.[9] For larger scales, fractional distillation under high vacuum is the preferred method, as the boiling points are sufficiently different.[3][13] A patent also describes a method of purification by crystallization from a mixed alcohol solvent (methanol, ethanol, etc.) at low temperatures (-10 to 0°C), which can effectively remove impurities.[5][6]

Experimental Protocol: Purification by Low-Temperature Crystallization

  • Dissolve the crude product containing the hydroxyl impurity in a minimal amount of a mixed solvent system (e.g., methanol, ethanol, isopropanol).[5][6]

  • Cool the solution to a temperature between -10°C and 0°C.

  • Allow the solution to crystallize for 1 to 10 hours. The desired, less polar chloromethyl product should crystallize out, leaving the more polar hydroxyl impurity in the mother liquor.[5]

  • Filter the cold mixture quickly and wash the collected crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum. This method can yield the final product with purity greater than 99%.[5]

Summary of Key Parameters and Impurities

The table below summarizes the critical reaction parameters and potential impurities discussed.

Parameter / ImpurityRecommended Control / ObservationPotential Impact if Uncontrolled
Chlorinating Agent Ratio 1.1 - 1.5 molar equivalents to DMDOIncomplete reaction; excess can cause over-chlorination.
Reaction Temperature >40°C for chlorination; ~90°C for rearrangementLow temp leads to poor conversion; high temp can cause degradation.
Rearrangement Time 2 - 4 hoursIncomplete rearrangement leads to isomeric impurity.
Moisture Strict anhydrous conditionsFormation of 4-(hydroxymethyl) byproduct.
Impurity: DMDO Unreacted starting materialLowers yield and purity.
Impurity: Kinetic Isomer 4-chloro-4-methyl-5-methylene...Affects product specifications; difficult to separate.
Impurity: Hydrolysis Product 4-(hydroxymethyl)-5-methyl...Increases polarity; requires specific purification steps.

References

  • Google Patents. (2014). Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. CN103864632A.
  • Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One. Organic Preparations and Procedures International, 24(6), 1277-1280. Available at: [Link]

  • Patsnap Eureka. (2014). Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. CN103864632A. Available at: [Link]

  • Google Patents. (2022). Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1][9]dioxol-2-one. CN113912580A. Available at:

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one. Available at: [Link]

  • Google Patents. (2016). Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. CN105348249A.
  • European Patent Office. (n.d.). 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. EP0133458A2. Available at: [Link]

  • Google Patents. (2022). Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one. CN114437015A.
  • IP.com. (n.d.). An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One. Available at: [Link]

  • Google Patents. (2018). Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one. CN108084411A.

Sources

Purification of crude "4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one" by distillation or crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (CMDO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the purification of this critical intermediate. Our focus is on providing practical, experience-driven solutions to common challenges encountered during distillation and crystallization.

Choosing Your Purification Strategy: Distillation vs. Crystallization

The selection of an appropriate purification method for crude 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is paramount for achieving high purity and yield. Both vacuum distillation and crystallization are viable techniques, with the choice depending on the impurity profile, available equipment, and desired scale.

Purification_Decision_Tree start Crude 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one thermal_stability Is the crude product thermally sensitive? start->thermal_stability distillation Vacuum Distillation thermal_stability->distillation No crystallization Crystallization thermal_stability->crystallization Yes/Uncertain impurities What is the nature of the impurities? high_boiling High-boiling impurities? impurities->high_boiling Different boiling points low_boiling Low-boiling/volatile impurities? impurities->low_boiling Volatile distillation->impurities final_product High Purity Product distillation->final_product crystallization->final_product high_boiling->distillation Yes high_boiling->crystallization No low_boiling->distillation Yes low_boiling->crystallization No, may require prior stripping

Caption: Decision tree for selecting a purification method.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is essential for successful purification.

PropertyValueSource
Molecular FormulaC5H5ClO3[1]
Molecular Weight148.54 g/mol [1][2]
AppearanceColorless to light brown liquid[3]
Boiling Point>90 °C at 2 mmHg; 253 °C (lit.) at atmospheric pressure[3][4][5]
Density1.362 g/cm³[3]
SolubilityWater: 16.1 g/L at 25 °C. Soluble in chlorinated organic solvents like dichloromethane.[3][6]
StabilityStable under normal conditions.[7] Prone to decomposition and polymerization at high temperatures.[6][8]

Troubleshooting Guide: Vacuum Distillation

Vacuum distillation is a powerful technique for purifying compounds that are thermally sensitive or have high boiling points.[9] For 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, it is crucial to minimize thermal stress to prevent degradation.[6][8]

Q1: My product is decomposing in the distillation flask, leading to low yield and a dark-colored residue. What's happening and how can I prevent it?

A1: Decomposition during distillation is a common issue with this compound due to its thermal lability.[6][8] The primary causes are excessive temperature and prolonged heating time.

  • Causality: The 1,3-dioxol-2-one ring is susceptible to thermal decomposition and polymerization, especially at temperatures above 100-130°C.[6][10] The presence of acidic or basic impurities can catalyze this degradation.

  • Troubleshooting Steps:

    • Improve Vacuum: Ensure your vacuum system is operating efficiently. A lower pressure will decrease the boiling point of the compound, allowing for distillation at a lower temperature.[9] A pressure of 2 mmHg or lower is recommended.[8][11]

    • Use a Fractionating Column: A short path distillation apparatus or a Vigreux column can improve separation efficiency, reducing the required distillation temperature and time.

    • Controlled Heating: Use a heating mantle with a stirrer to ensure even heat distribution and prevent localized overheating. Gradually increase the temperature to the boiling point.

    • Pre-treatment of Crude Material: If acidic impurities are present from the synthesis (e.g., from sulfuryl chloride), consider a mild aqueous wash of the crude product before distillation. Ensure the product is thoroughly dried as water can cause hydrolysis.[6]

    • Add a Stabilizer: In some cases, adding a radical scavenger can minimize polymerization during heating.[11]

Q2: The purity of my distilled product is not meeting the required specifications. How can I improve it?

A2: Insufficient purity after distillation usually points to inadequate separation of impurities with similar boiling points or co-distillation.

  • Causality: If impurities have boiling points close to that of the product, a simple distillation may not be sufficient.

  • Troubleshooting Steps:

    • Fractional Distillation: Employ a more efficient fractionating column (e.g., Vigreux or packed column) to enhance the separation of components with close boiling points.

    • Collect Fractions: Collect multiple fractions during the distillation. Analyze each fraction by a suitable method (e.g., GC, NMR) to identify the purest fractions and combine them.

    • Optimize Distillation Rate: A slower distillation rate generally leads to better separation. Control the heating to maintain a steady, slow distillation.

Distillation_Troubleshooting start Distillation Issue decomposition Decomposition/ Low Yield start->decomposition low_purity Low Purity start->low_purity check_vacuum Check Vacuum (<= 2 mmHg) decomposition->check_vacuum control_heat Control Heating decomposition->control_heat stabilizer Consider Stabilizer decomposition->stabilizer fractional_column Use Fractional Column low_purity->fractional_column collect_fractions Collect & Analyze Fractions low_purity->collect_fractions

Caption: Troubleshooting workflow for vacuum distillation.

Troubleshooting Guide: Crystallization

Crystallization can be an excellent method for achieving high purity, especially for removing non-volatile or colored impurities.[12]

Q1: I'm having trouble inducing crystallization of my crude 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. It remains an oil even at low temperatures. What should I do?

A1: The failure to crystallize, or "oiling out," is a common problem that can be attributed to several factors including solvent choice, purity of the crude material, and cooling rate.

  • Causality: The presence of impurities can inhibit the formation of a crystal lattice. Also, if the compound is too soluble in the chosen solvent, it will not precipitate upon cooling.

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. For 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, alcohols such as methanol, ethanol, isopropanol, or tertiary butanol, or mixtures thereof, are recommended.[8][12] Experiment with different solvents or solvent mixtures to find the optimal system.

    • Control Cooling Rate: Cool the solution slowly. Rapid cooling can lead to the formation of an oil or very small crystals. A stepwise cooling process (e.g., room temperature, then 0°C, then -10°C) can be beneficial.

    • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and attempt to crystallize again.

Q2: The yield from my crystallization is very low, although the purity is high. How can I improve the yield?

A2: Low yield in crystallization often means that a significant amount of the product remains dissolved in the mother liquor.

  • Causality: This can be due to using too much solvent or a solvent in which the product has relatively high solubility even at low temperatures.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Optimize Solvent System: An anti-solvent approach can be effective. Dissolve the crude product in a small amount of a good solvent, then slowly add a poor solvent (an "anti-solvent") in which the product is insoluble until the solution becomes turbid. Gently heat until the solution is clear again, then cool slowly.

    • Cool to a Lower Temperature: Ensure you are cooling the crystallization mixture to the recommended temperature range of -10 to 0 °C to maximize precipitation.[12]

    • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second crystallization to recover more product.

Frequently Asked Questions (FAQs)

Q: Is it necessary to use vacuum for the distillation of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one?

A: Yes, it is highly recommended. The atmospheric boiling point of this compound is quite high (253 °C), and significant decomposition occurs at such temperatures.[3][6] Vacuum distillation allows for the purification to be carried out at a much lower temperature (e.g., 91-93 °C at 2 mmHg), which preserves the integrity of the molecule.[8][11]

Q: What are the main safety precautions to consider when handling 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one?

A: This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][7]

Q: Can I store the purified 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one at room temperature?

A: Yes, it is generally stable when stored at room temperature in a tightly sealed container, protected from moisture.[5][7][13] However, for long-term storage, refrigeration may be considered to minimize any potential for slow degradation.

Q: My crude product has a purity of around 85-90% after synthesis. Is this suitable for direct use, or is purification necessary?

A: For most applications, especially in pharmaceutical synthesis, a purity of 85-90% is insufficient.[12] Impurities can interfere with subsequent reactions, leading to side products and lower yields. Purification by either vacuum distillation or crystallization to achieve a purity of >99% is a critical step.[12][14]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a short path distillation head or a Vigreux column. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charging the Flask: Charge the distillation flask with the crude 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. Do not fill the flask more than two-thirds full.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired vacuum level (e.g., <2 mmHg) is reached and stable, begin heating the distillation flask using a heating mantle with magnetic stirring.

  • Distillation: Heat the flask gradually. The product will begin to distill at a temperature of approximately 90-130 °C, depending on the vacuum.[10]

  • Fraction Collection: Discard any initial low-boiling fractions. Collect the main fraction corresponding to the boiling point of the pure product.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Recrystallization from Ethanol
  • Dissolution: Place the crude 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one in a suitable flask. Add a minimal amount of warm ethanol and stir until the crude product is completely dissolved.

  • Cooling: Slowly cool the solution to room temperature, then transfer the flask to an ice bath (0 °C), and finally to a freezer or cryocooler (-10 °C).[12][14]

  • Crystallization: Allow the solution to stand undisturbed for several hours to allow for crystal formation.[14] If no crystals form, try seeding or scratching the flask.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

References

  • Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
  • 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. PharmaCompass.com. [Link]

  • 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. PubChem. [Link]

  • Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
  • Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.
  • 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. European Patent Office. [Link]

  • An Improved Process For The Prepar
  • Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
  • Vacuum distillation. Wikipedia. [Link]

Sources

Troubleshooting low conversion rates in "4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, ensuring high conversion rates and product purity. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), such as Olmesartan Medoxomil, mastering the synthesis of this compound is crucial.[1][2][3] This document provides in-depth technical guidance in a question-and-answer format to address common challenges encountered during its preparation.

Troubleshooting Guide: Low Conversion Rates & Impurity Formation

Low conversion rates and the formation of impurities are the most frequently encountered issues in the synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. The primary synthetic route involves the chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO), a process that is sensitive to reaction conditions.[1][2]

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can often be traced back to several critical parameters in the reaction setup. A systematic evaluation of these factors is essential for optimization.

Answer: The most common culprits for low yields are suboptimal reaction temperature, improper choice or stoichiometry of the chlorinating agent, and the purity of your starting materials.

1. Reaction Temperature:

  • Chlorination Step: The initial chlorination of DMDO is an exothermic reaction. Maintaining a controlled temperature, typically around 40°C when using sulfuryl chloride in dichloromethane, is crucial.[4][5] Overheating can lead to the formation of undesired byproducts and decomposition of the starting material.

  • Rearrangement Step: Following the initial chlorination, a thermal rearrangement is necessary to form the final product. This step is typically carried out at a higher temperature, around 85-90°C.[4][5] Inadequate temperature or duration for this step will result in incomplete conversion.

2. Chlorinating Agent:

  • Choice of Agent: While various chlorinating agents can be used, including chlorine gas and N-chlorosuccinimide (NCS), sulfuryl chloride is a common choice in laboratory and industrial settings.[1][2] Chlorine gas is highly toxic and can lead to over-chlorination, while NCS can be expensive and result in lower yields.[1]

  • Stoichiometry: The molar ratio of the chlorinating agent to DMDO is critical. An excess of the chlorinating agent can lead to the formation of di- and tri-chlorinated byproducts, while an insufficient amount will result in incomplete conversion of the starting material. A slight excess (e.g., 1.1 equivalents) of sulfuryl chloride is often employed to drive the reaction to completion.[4]

3. Quality of Starting Materials:

  • DMDO Purity: The purity of the starting DMDO is paramount. Impurities in the DMDO can interfere with the reaction, leading to side reactions and lower yields. It is advisable to use high-purity DMDO or purify it before use.

  • Solvent Quality: The solvent, typically a chlorinated one like dichloromethane or 1,2-dichloroethane, should be anhydrous.[1] The presence of water can lead to the hydrolysis of the starting material and the product.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low reaction yields.

Question 2: I'm observing significant byproduct formation in my reaction mixture. How can I identify and minimize these impurities?

Byproduct formation is a common issue that complicates purification and reduces the overall yield of the desired product.

Answer: The primary byproducts in this reaction are typically over-chlorinated species and products of thermal decomposition. Their formation is highly dependent on the reaction conditions.

Common Byproducts and Their Causes:

ByproductProbable CauseMitigation Strategy
Di- and Tri-chlorinated DMDO derivatives Excess of chlorinating agent; localized high concentrations of chlorinating agent.Use a slight excess of the chlorinating agent (e.g., 1.1 eq.). Ensure slow, dropwise addition of the chlorinating agent with efficient stirring.
Unreacted DMDO Insufficient chlorinating agent; incomplete reaction.Ensure accurate stoichiometry of the chlorinating agent. Monitor the reaction progress by TLC or GC to ensure completion.
4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one Incomplete thermal rearrangement.Ensure the rearrangement is conducted at the optimal temperature (85-90°C) and for a sufficient duration (typically 2-3 hours).[4][5]
Dark, tarry substances Thermal decomposition at excessively high temperatures during rearrangement or distillation.Maintain strict temperature control. For purification, use vacuum distillation to lower the boiling point and minimize thermal stress on the product.[5][6]

Analytical Monitoring:

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction. The disappearance of the starting material (DMDO) spot and the appearance of the product spot can be tracked.

  • Gas Chromatography (GC): Provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and byproducts. A GC purity of 85-90% for the crude product is often reported before purification.[4]

Question 3: My purified product has low purity despite following the distillation/crystallization protocol. What could be the issue?

Achieving high purity is essential, especially for pharmaceutical applications.[3] Purification challenges often stem from the presence of closely related impurities or thermal degradation.

Answer: Issues with purification can arise from co-distillation of impurities with similar boiling points or co-precipitation during crystallization. Thermal decomposition during high-temperature distillation is also a significant concern.[5][6]

Troubleshooting Purification:

  • Vacuum Distillation:

    • Problem: Product decomposition.

    • Solution: Ensure a sufficiently low vacuum (e.g., 2 mmHg) to distill the product at a lower temperature (around 91-93°C).[6][7] Avoid heating the distillation flask to dryness.

  • Crystallization:

    • Problem: Oily product or low purity after crystallization.

    • Solution: The choice of solvent is critical. Alcohols such as ethanol or a mixed solvent system of methanol, ethanol, isopropanol, and tert-butanol have been reported to be effective.[4][6][8] Cooling the solution to a low temperature (e.g., -10 to 0°C) is necessary to induce crystallization and maximize recovery.[4][6]

Purification Workflow:

Sources

Effect of solvent on the purity of "4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl)

Guide Focus: Effect of Solvent Selection on Final Product Purity

Welcome to the technical support guide for 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CAS 80841-78-7), a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including Olmesartan Medoxomil.[1][2] This guide is designed for researchers, chemists, and process development professionals to address common challenges related to achieving high purity, with a specific focus on the pivotal role of solvent selection during synthesis and purification.

Frequently Asked Questions & Troubleshooting

Q1: My initial synthesis of DMDO-Cl yields a crude product with only 85-90% purity. Is this a typical result, and how does the reaction solvent affect this outcome?

A1: Senior Application Scientist Insights

A crude purity in the range of 85-90% as measured by Gas Chromatography (GC) is indeed a common and expected outcome for the synthesis of DMDO-Cl, particularly when starting from 4,5-dimethyl-1,3-dioxol-2-one (DMDO) and using sulfuryl chloride as the chlorinating agent.[1][3] The subsequent thermal rearrangement step, while necessary, can contribute to the formation of byproducts.[4][5]

The choice of solvent for the initial chlorination reaction is a critical parameter that directly influences both the reaction kinetics and the impurity profile of the crude product.[6] The ideal solvent must effectively dissolve the reactants while being inert to the highly reactive chlorinating agent.

Causality Behind Solvent Choice in Synthesis:

  • Kinetics and Stability: The polarity and boiling point of the solvent can affect the reaction rate and the stability of intermediates.[6]

  • Selectivity: A well-chosen solvent can help control the selectivity of the chlorination reaction, minimizing the formation of undesired side products.

Chlorinated organic solvents are generally preferred for this synthesis. Comparative studies have shown that dichloromethane (DCM) and 1,2-dichloroethane are optimal choices, consistently providing higher yields and better crude purity.[6]

Table 1: Effect of Synthesis Solvent on DMDO-Cl Yield and Purity

Solvent Boiling Point (°C) Relative Yield (%) Crude Purity (%) Key Considerations
Dichloromethane 39.6 High High Excellent choice for reflux conditions at ~40°C.[1] Easy to remove post-reaction.
1,2-Dichloroethane 83.5 High High Higher boiling point allows for a potentially faster reaction rate.[7]
Chloroform 61.2 Moderate Moderate Can be used, but may result in slightly lower yields compared to DCM.[4]

| Carbon Tetrachloride | 76.7 | Moderate-Low | Moderate-Low | Use is discouraged due to toxicity and environmental concerns. |

Q2: I'm experiencing product decomposition and low recovery when attempting to purify crude DMDO-Cl by vacuum distillation. What is a more reliable purification strategy?

A2: Senior Application Scientist Insights

Your experience with vacuum distillation is a well-documented challenge. DMDO-Cl is thermally labile and susceptible to decomposition and polymerization at the elevated temperatures required for distillation, even under reduced pressure.[1] This method is particularly difficult to scale for industrial production and often leads to significant yield loss.[1][4]

The most effective and industrially viable strategy for purifying DMDO-Cl is low-temperature recrystallization . This technique avoids thermal stress on the molecule, allowing for the efficient removal of impurities to achieve a final purity of >99.5%.[3][7]

The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the DMDO-Cl selectively crystallizes out, leaving the impurities dissolved in the cold solvent (mother liquor).

Q3: What are the best solvents for recrystallizing crude DMDO-Cl, and what is the scientific basis for their selection?

A3: Senior Application Scientist Insights

The selection of an appropriate recrystallization solvent is the single most important factor in achieving high-purity DMDO-Cl. The ideal solvent should exhibit a steep solubility curve for DMDO-Cl: high solubility at room or slightly elevated temperatures and very low solubility at reduced temperatures (e.g., -10°C to 0°C).

For DMDO-Cl, short-chain (C1-C4) alcoholic solvents have proven to be highly effective.[3]

Table 2: Comparison of Recommended Recrystallization Solvents

Solvent Typical Crystallization Temp. Resulting Purity (GC) Key Mechanistic Advantages
Ethanol -5°C to -10°C >99.8% [7] Excellent solubility differential. Impurities from the synthesis pathway tend to remain highly soluble at low temperatures. Provides well-formed crystals that are easy to filter.
Methanol -10°C to 0°C >99%[1][3] Similar performance to ethanol. Its lower boiling point makes it easier to remove during the final drying step.
Isopropanol -10°C to 0°C >99%[1][3] Good alternative, though DMDO-Cl may have slightly higher solubility at low temperatures compared to ethanol, potentially impacting yield.

| Mixed Alcohols | -10°C to 0°C | >99%[3] | A mixture of C1-C4 alcohols can sometimes be used to fine-tune solubility and crystallization kinetics.[1] |

Why Alcohols Work Best: The polarity of these alcohols is suitable for dissolving the moderately polar DMDO-Cl at warmer temperatures. Upon cooling, the solute-solvent interactions weaken sufficiently to allow the highly ordered DMDO-Cl molecules to crystallize, while the less-ordered impurity molecules remain in the solution.

Troubleshooting Guide: Recrystallization

Q4: I used ethanol for recrystallization, but my final purity is stuck at 98.5%, below the required >99.5%. What are the likely causes and solutions?

A4: Senior Application Scientist Insights

Failing to reach the target purity after a single recrystallization is a common issue that can almost always be traced back to one of three key process parameters. Let's troubleshoot this systematically.

Caption: Process Workflow for Synthesis and Purification of DMDO-Cl.

Protocol 1: Optimized Recrystallization of Crude DMDO-Cl

This protocol is a synthesis of best practices described in the literature and is intended for qualified laboratory personnel. [3][7]

  • Preparation: Obtain a crude sample of DMDO-Cl with a known purity (e.g., 85-90% by GC). For every 50g of crude material, have approximately 30-40 mL of absolute ethanol ready.

  • Dissolution: In a clean, dry flask equipped with a magnetic stirrer, add the crude DMDO-Cl. Slowly add the ethanol while stirring. Gentle warming (to ~30°C) may be applied if necessary to achieve complete dissolution. Use the minimum amount of solvent required.

  • Crystallization: Place the flask in a cooling bath (e.g., ice-salt or a cryocooler) and begin to lower the temperature of the stirred solution to between -5°C and -10°C.

  • Maturation: Once the target temperature is reached, continue stirring the resulting slurry for an additional 1 to 3 hours. This "maturation" or "aging" step is critical for maximizing yield and purity.

  • Isolation: Set up a Büchner funnel for vacuum filtration. Pre-chill the funnel by rinsing it with a small amount of cold (-5°C) ethanol.

  • Filtration & Washing: Quickly filter the crystal slurry under vacuum. Once the mother liquor has passed through, break the vacuum, add a small volume of fresh, pre-chilled (-5°C) ethanol to wash the filter cake, and then re-apply the vacuum. This wash step is crucial for removing surface impurities. Repeat the wash if necessary.

  • Drying: Transfer the white crystalline product to a vacuum oven and dry at a low temperature (e.g., 25-30°C) until a constant weight is achieved.

  • Analysis: Determine the purity of the final product using a calibrated GC or HPLC method. [2][8]The expected purity should be ≥99.5%.

References

  • Patsnap Eureka. (2014). Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. Retrieved from [Link]

  • Google Patents. (2014). Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
  • Google Patents. (2019). Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.
  • Google Patents. (2012). Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
  • IP.com. (2013). An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One. Retrieved from [Link]

  • European Patent Office. (1985). 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one in Pharmaceutical Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (CMDO). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the highest purity of your final product.

I. Understanding the Synthesis and its Challenges

The synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is a cornerstone in the production of several antiviral drugs. The most common synthetic route involves the chlorination of 4,5-dimethyl-1,3-dioxol-2-one. While seemingly straightforward, this reaction can be fraught with challenges, primarily the formation of closely related byproducts that can be difficult to remove and can compromise the quality of the final active pharmaceutical ingredient (API).[1] The purity of CMDO is paramount, as impurities can lead to downstream reaction failures, the formation of toxic byproducts in the final drug product, and reduced shelf life.[1]

This guide will focus on identifying and removing the most common impurities encountered during CMDO synthesis, ensuring a robust and reproducible process.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing their probable causes and actionable solutions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low Yield of CMDO 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of the product during workup. 4. Loss of product during purification.1. Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC) to ensure completion. 2. Ensure the reaction temperature is maintained within the optimal range as specified in the literature. 3. Avoid excessive heat and prolonged reaction times during workup and purification. 4. Optimize purification parameters (e.g., solvent choice for crystallization, vacuum pressure for distillation).
Presence of Unreacted Starting Material (4,5-dimethyl-1,3-dioxol-2-one) in the Final Product 1. Insufficient amount of chlorinating agent. 2. Inadequate reaction time.1. Use a slight excess of the chlorinating agent (e.g., sulfuryl chloride). 2. Extend the reaction time and monitor for the disappearance of the starting material.
High Levels of Isomeric Impurity (4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one) Incomplete thermal rearrangement of the isomeric intermediate to the final product.Ensure the rearrangement step is conducted at the appropriate temperature (typically around 90-100 °C) and for a sufficient duration. Monitor the disappearance of the isomer by GC or NMR.
Detection of Dichlorinated Byproduct (4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one) Over-chlorination due to an excessive amount of chlorinating agent or prolonged reaction time.Carefully control the stoichiometry of the chlorinating agent. Add the chlorinating agent dropwise to maintain better control over the reaction.
Product Discoloration (Yellow to Brown) Thermal decomposition or polymerization of the product, often due to excessive heat during distillation.1. Use a lower distillation temperature under a high vacuum. 2. Minimize the time the product is exposed to high temperatures. 3. Consider using a purification method that does not require high heat, such as crystallization.
"Oiling Out" During Crystallization The compound is coming out of the solution above its melting point due to rapid cooling or the use of an inappropriate solvent.1. Re-dissolve the oil by heating and add a small amount of additional "soluble solvent" to slow down the crystallization process.[2] 2. Ensure a slow and gradual cooling process. 3. Screen for a more suitable crystallization solvent or solvent system.[2]
Poor Yield from Crystallization Excessive solvent was used, leading to a significant amount of the product remaining in the mother liquor.[2]Concentrate the mother liquor and attempt a second crystallization. Beforehand, test for the presence of the product in the mother liquor by taking a small sample and evaporating the solvent.[2]

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of CMDO?

A1: The most critical parameters are the reaction temperature and the stoichiometry of the chlorinating agent. Excessive temperature can lead to product decomposition and polymerization, while an excess of the chlorinating agent can result in the formation of dichlorinated byproducts. Careful control of these parameters is essential for a high-yield, high-purity synthesis.

Q2: How can I effectively monitor the progress of the reaction?

A2: Gas chromatography (GC) is the most common and effective method for monitoring the reaction. It allows for the quantification of the starting material, the desired product, and the major byproducts. Thin-layer chromatography (TLC) can also be used as a quicker, qualitative method to track the disappearance of the starting material.

Q3: What is the mechanism of formation for the main byproducts?

A3:

  • Unreacted Starting Material: This is simply the 4,5-dimethyl-1,3-dioxol-2-one that has not been chlorinated.

  • Isomeric Impurity: The initial chlorination reaction often leads to the formation of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one. This isomer then undergoes a thermal rearrangement to form the desired product, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. Incomplete rearrangement results in the presence of this impurity.

  • Dichlorinated Byproduct: The formation of 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one occurs when the starting material undergoes chlorination at both methyl groups. This is favored by an excess of the chlorinating agent.

Q4: Which purification method is superior: vacuum distillation or crystallization?

A4: Both methods are effective, and the choice often depends on the scale of the synthesis and the desired final purity.

  • Vacuum distillation is efficient for removing non-volatile impurities and can yield a very pure product. However, CMDO is susceptible to thermal degradation, so careful control of temperature and pressure is crucial.[3]

  • Crystallization from an appropriate solvent (e.g., ethanol, isopropanol) is a milder method that avoids high temperatures and can be very effective in removing isomeric and dichlorinated impurities.[4] For very high purity requirements, a combination of both methods (distillation followed by crystallization) may be optimal.

Q5: What are the storage recommendations for purified CMDO?

A5: 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is sensitive to moisture and can degrade over time. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.

IV. Experimental Protocols

Protocol 1: Purification of CMDO by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed. Use a cold trap between the receiving flask and the vacuum pump.

  • Charging the Flask: Charge the crude CMDO into the distillation flask. It is advisable not to fill the flask to more than two-thirds of its volume.

  • Applying Vacuum: Gradually apply vacuum to the system. A high vacuum (e.g., <1 mmHg) is recommended to lower the boiling point of CMDO and minimize thermal decomposition.

  • Heating: Begin heating the distillation flask gently with a heating mantle. A magnetic stirrer should be used to ensure even boiling.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of CMDO (approximately 91-93 °C at 2 mmHg). Discard any initial forerun that may contain lower-boiling impurities.

  • Monitoring Purity: Analyze the collected fractions by GC to determine their purity. Combine the fractions that meet the desired purity specifications.

  • Cooling and Storage: Allow the system to cool to room temperature before releasing the vacuum. Store the purified product as recommended.

Protocol 2: Purification of CMDO by Crystallization
  • Solvent Selection: Choose an appropriate solvent for crystallization. Alcohols such as ethanol or isopropanol are commonly used.

  • Dissolution: In a suitable flask, dissolve the crude CMDO in a minimal amount of the chosen solvent at an elevated temperature (e.g., near the boiling point of the solvent).

  • Cooling: Slowly cool the solution to room temperature to induce crystallization. For improved yield, the flask can be subsequently placed in an ice bath or a refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Analysis: Determine the purity of the dried crystals by GC or another suitable analytical method.

V. Visualizing the Process

Byproduct Formation Pathway

Byproduct_Formation A 4,5-dimethyl-1,3-dioxol-2-one (Starting Material) B Chlorination (e.g., SO2Cl2) A->B Reaction C 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (Desired Product) B->C Rearrangement D 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one (Isomeric Impurity) B->D Initial Product E 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one (Dichlorinated Byproduct) B->E Over-chlorination D->C Thermal Rearrangement

Caption: Byproduct formation pathway in CMDO synthesis.

Purification Workflow

Purification_Workflow Start Crude CMDO Distillation Vacuum Distillation Start->Distillation Crystallization Crystallization Start->Crystallization Analysis Purity Analysis (GC/HPLC) Distillation->Analysis Crystallization->Analysis Pure_Product High-Purity CMDO Analysis->Pure_Product Purity ≥ 99%

Caption: General purification workflow for crude CMDO.

VI. References

  • PubChem. (n.d.). 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 4,5-Dichloro-1,3-dioxolan-2-one. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one in Pharmaceutical Synthesis. Retrieved from [Link]

  • precisionFDA. (n.d.). 4,5-DIMETHYL-1,3-DIOXOLAN-2-ONE, (4R,5R)-. Retrieved from [Link]

  • Periodica Polytechnica Chemical Engineering. (2023, August 28). Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment: Their Formation Mechanisms and Health Effects. Retrieved from [Link]

  • SciSpace. (n.d.). Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment. Retrieved from [Link]

  • Patsnap Eureka. (2014, June 18). Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. Retrieved from

  • ResearchGate. (n.d.). Formation Potential of Disinfection Byproducts during Chlorination of Petroleum Hydrocarbon-Contaminated Drinking Water. Retrieved from [Link]

  • An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One. (n.d.). Retrieved from

  • ResearchGate. (2025, August 6). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]

  • Dattakala College of Pharmacy. (n.d.). A Review on Effect of Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

  • PubMed. (2024, April 16). Formation potential of disinfection byproducts during chlorination of petroleum hydrocarbon-contaminated drinking water. Retrieved from [Link]

  • EasyStill. (2024, July 30). Troubleshooting Common Distillation Issues. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CMDO). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate and may encounter stability challenges during reaction workup and purification. As a key building block in the synthesis of pharmaceuticals like Lenampicillin and Olmesartan Medoxomil, ensuring its integrity is paramount for achieving high yields and purity[1][2]. This document provides in-depth, field-proven insights and troubleshooting protocols to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CMDO) decomposition during workup?

A1: The principal decomposition pathway for CMDO during workup is acid-catalyzed hydrolysis. The 1,3-dioxol-2-one ring system is highly susceptible to degradation under acidic conditions, especially in the presence of water[3]. The reaction is initiated by the protonation of one of the ring's oxygen atoms, which weakens the carbon-oxygen bond and leads to ring-opening. This instability is a known characteristic of the 1,3-dioxolane class of compounds[3][4].

Q2: What are the likely decomposition products I should watch for?

A2: Acid-catalyzed hydrolysis of the dioxol-2-one ring will break open the cyclic carbonate structure. The reaction with water will ultimately yield 1-chloro-2,3-dihydroxybutane, along with the release of carbon dioxide. The presence of these byproducts can often be detected by analytical techniques such as GC-MS or NMR spectroscopy, appearing as new, more polar spots on a TLC plate.

Q3: My synthesis involves an acidic reagent. How can I perform an aqueous workup without destroying the product?

A3: It is crucial to fully neutralize any acid before or during the aqueous wash. The most common and effective method is to quench the reaction mixture with a mild inorganic base. A saturated solution of sodium bicarbonate (NaHCO₃) is the preferred reagent. It effectively neutralizes acid without introducing a strongly basic environment, which could potentially cause other side reactions. Always test the pH of the aqueous layer after washing to ensure it is neutral (pH ~7) or slightly basic.

Q4: Are there specific reagents or conditions, other than acid, that I should avoid?

A4: Yes. High temperatures represent a significant risk. During solvent removal or distillation, temperatures should be kept as low as possible. Patents and synthetic procedures frequently mention decomposition and polymerization at elevated temperatures (e.g., above 90-95°C) during distillation[5][6]. Additionally, while the dioxol-2-one ring is generally stable in the presence of bases, strong nucleophiles can potentially attack the electrophilic carbonyl carbon of the carbonate or the primary chloride, leading to undesired side products. Stick to mild bases like NaHCO₃ or K₂CO₃ for neutralization.

Troubleshooting Guides & Protocols

This section provides detailed protocols to address common issues encountered during the purification of CMDO.

Problem 1: Significant Product Loss After Aqueous Extraction

Primary Cause: The presence of residual acid in the organic layer during the aqueous wash is the most common culprit, leading to rapid hydrolysis of the dioxol-2-one ring.

Preventative Protocol: Neutral Aqueous Workup

  • Initial Quench: Before adding water, cool the reaction mixture (e.g., in an ice bath) and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding until gas evolution (CO₂) ceases, indicating that the bulk of the acid has been neutralized.

  • Extraction: Proceed with the addition of water and the organic extraction solvent (e.g., dichloromethane, ethyl acetate).

  • Verify pH: After separating the layers, check the pH of the aqueous layer using pH paper. It should be in the range of 7.0-8.0. If it is still acidic, wash the organic layer again with fresh NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[7].

  • Solvent Removal: Remove the solvent under reduced pressure, ensuring the bath temperature does not exceed 40-50°C.

Problem 2: Product Decomposition During Solvent Removal or Distillation

Primary Cause: CMDO is thermally labile. High temperatures, especially under vacuum distillation, can lead to decomposition and polymerization, resulting in low yields and a discolored, impure product[6][8].

Preventative Protocol: Low-Temperature Purification

A. Solvent Removal:

  • Always use a rotary evaporator with the water bath temperature set no higher than 40-50°C. This is sufficient to remove common solvents like dichloromethane and ethyl acetate under vacuum without significant product degradation.

B. Purification by Crystallization (Preferred Method):

  • Distillation is often problematic due to the required high temperatures[5]. Crystallization is a much safer and often more effective method for achieving high purity[5][7].

  • Procedure:

    • After removing the bulk solvent, dissolve the crude CMDO residue in a minimal amount of a suitable alcohol, such as ethanol or a mixed solvent system[5][7].

    • Stir and cool the solution slowly to a low temperature (e.g., -5°C to 0°C)[5][7].

    • Allow the product to crystallize over several hours.

    • Collect the white crystalline product by suction filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove residual impurities.

    • Dry the purified product under vacuum at room temperature.

Data Summary & Visual Guides

Table 1: Recommended vs. Problematic Workup Conditions
ParameterRecommended ConditionsConditions to AvoidRationale
pH Neutral to slightly basic (pH 7.0 - 8.5)Acidic (pH < 6)The dioxol-2-one ring is rapidly hydrolyzed under acidic conditions[3].
Neutralizing Agent Saturated NaHCO₃, K₂CO₃Strong Acids (HCl, H₂SO₄), Strong Bases (NaOH, KOH)Mild bases prevent hydrolysis; strong acids cause it. Strong bases can cause other side reactions.
Temperature < 50°C for solvent removal; < 90°C for any brief heating[6]> 90°C, especially for prolonged periodsHigh temperatures can cause decomposition and polymerization[5][6].
Purification Low-temperature crystallizationHigh-temperature vacuum distillationCrystallization avoids the thermal stress that causes decomposition during distillation[5][7].
Visualizing the Problem: Decomposition Pathway and Solution Workflow

cluster_Decomposition Acid-Catalyzed Hydrolysis Mechanism CMDO 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one Protonation Protonated Intermediate (Unstable) CMDO->Protonation H+ (Acid) RingOpening Ring-Opened Carbocation Protonation->RingOpening Ring Opening Products Decomposition Products (+ CO2) RingOpening->Products H2O Attack Start Crude Reaction Mixture Quench Quench with NaHCO3 (aq) until pH 7-8 Start->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate in vacuo (T < 40°C) Dry->Concentrate Crystallize Crystallize from Cold Alcohol (e.g., Ethanol at -5°C) Concentrate->Crystallize Final Pure, Stable CMDO Crystallize->Final

Sources

Technical Support Center: 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CMDO) - Impurity Control for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, commonly referred to as CMDO or Medoxomil Chloride, is a pivotal intermediate in modern pharmaceutical synthesis. Its primary role is as a highly effective linker for creating prodrugs of active pharmaceutical ingredients (APIs) that exhibit poor bioavailability or chemical instability.[1] Prominent examples include the angiotensin II receptor antagonist Olmesartan Medoxomil and various enhanced penicillin-class antibiotics.[2][3][4] The reactivity of the chloromethyl group allows for the formation of an ester linkage with carboxylate-containing APIs, which is later cleaved in vivo by esterase enzymes to release the parent drug.

The efficacy and, most critically, the safety of the final API are directly dependent on the purity of CMDO. Even trace-level impurities can lead to the formation of undesired, potentially toxic, process-related impurities in the final drug product. This guide provides in-depth technical support for researchers, scientists, and process chemists to identify, troubleshoot, and minimize impurities during the synthesis and purification of CMDO.

Section 1: Understanding the Impurity Landscape (FAQ)

This section addresses the fundamental questions regarding the origin and identity of common impurities.

Q1: What are the primary sources of impurities in CMDO synthesis?

Impurities in CMDO primarily originate from three sources:

  • Unreacted Starting Materials: Incomplete conversion of the immediate precursor, 4,5-dimethyl-1,3-dioxol-2-one (DMDO).

  • Side-Reaction Products: Formation of undesired isomers or chlorinated byproducts during the key chlorination step.

  • Degradation Products: Hydrolysis or polymerization of the CMDO product, often initiated by moisture, high temperatures, or residual catalysts.[5]

Q2: What are the most common process-related impurities I should be aware of?

The most frequently encountered impurities are process-dependent. The most common synthetic route involves the free-radical chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO).[6][7] Key impurities from this process are listed in the table below.

Q3: How does CMDO degrade, and what are the typical degradation products?

CMDO is susceptible to both thermal and hydrolytic degradation. At elevated temperatures (e.g., during distillation), it can undergo decomposition and polymerization.[5] The presence of water can lead to hydrolysis of the carbonate ring, reverting to precursors or forming other related substances. It is crucial to handle and store CMDO under anhydrous conditions and to use the lowest feasible temperatures during purification.

Section 2: Troubleshooting Guide - Synthesis & Purification

This section provides a problem-solving framework for common issues encountered during CMDO production.

Issue 1: High Levels of Unreacted DMDO in the Final Product
  • Potential Causes & Explanations:

    • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) to DMDO is critical. An insufficient amount will lead to incomplete conversion.[5][8]

    • Inadequate Radical Initiation: In free-radical chlorination, the initiator (e.g., benzoyl peroxide, AIBN) may be depleted or its activation temperature may not have been consistently maintained, halting the reaction prematurely.[7]

    • Short Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring by an appropriate in-process control (IPC) like HPLC or GC is essential.

  • Recommended Actions & Protocols:

    • Verify Stoichiometry: Ensure the molar ratio of the chlorinating agent to DMDO is appropriate, typically ranging from 1.1 to 1.5 equivalents.

    • Optimize Initiator Concentration & Temperature: Review the initiator's half-life at the reaction temperature to ensure a steady generation of radicals throughout the addition of the chlorinating agent. A typical temperature range for this reaction is 80-90°C.[1][5]

    • Implement IPC: Use GC or HPLC to monitor the disappearance of the DMDO peak. The reaction should be considered complete only when the DMDO level is below a predetermined threshold (e.g., <0.5%).

Issue 2: Presence of Dichlorinated Impurity (4-(Dichloromethyl)-5-methyl-1,3-dioxol-2-one)
  • Potential Causes & Explanations:

    • Excess Chlorinating Agent: Over-chlorination is a common side reaction when an excessive amount of the chlorinating agent is used, leading to the formation of a dichloromethyl byproduct.

    • Poor Mass Transfer/Hot Spots: Inadequate mixing can create localized areas of high chlorinating agent concentration, promoting di-substitution.

  • Recommended Actions & Protocols:

    • Controlled Addition: Add the chlorinating agent dropwise or via a syringe pump over a period of 1-4 hours to maintain a low, steady concentration in the reaction mixture.[9]

    • Vigorous Agitation: Ensure the reaction mixture is stirred efficiently to maintain homogeneity and prevent localized temperature or concentration gradients.

    • Stoichiometric Control: Limit the chlorinating agent to the minimum excess required for full conversion of DMDO, as determined by optimization studies.

Issue 3: Product Discoloration or Low Purity After Distillation
  • Potential Causes & Explanations:

    • Thermal Degradation: CMDO can decompose at high temperatures. Distillation at atmospheric pressure is not feasible. Even under vacuum, prolonged exposure to temperatures above 100-110°C can lead to discoloration and the formation of polymeric impurities.[4][5]

    • Rearrangement of Intermediates: The synthesis often proceeds through a 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one intermediate, which rearranges to the final product upon heating.[1] Incomplete rearrangement can leave thermally labile intermediates in the distillation pot.

  • Recommended Actions & Protocols:

    • High-Vacuum Distillation: Purify the crude product via fractional distillation under a high vacuum (e.g., <2 mmHg) to lower the boiling point. The target fraction typically distills at 90-110°C under these conditions.[4][9]

    • Post-Reaction Rearrangement Step: Before distillation, ensure the crude reaction mixture is heated to ~90°C for 2-3 hours to fully convert any rearranged intermediates to the stable final product.[1][5]

    • Recrystallization as an Alternative: If distillation proves problematic, crystallization is an excellent alternative for purification. A crude product with GC purity of 85-90% can be upgraded to >99.5% purity.[10]

Protocol 2.1: Recommended Recrystallization Method for High-Purity CMDO
  • Dissolve the crude CMDO product (e.g., 100 g) in a suitable alcohol solvent like isopropanol or ethanol at room temperature.[6][10]

  • Stir the solution and gradually cool it to a temperature between -5°C and -10°C.[5][6]

  • Allow the solution to crystallize with gentle stirring for 2-4 hours at this temperature.

  • Isolate the white, crystalline product by filtration.

  • Wash the filter cake with a small amount of cold (-5°C) solvent.

  • Dry the product under vacuum at room temperature to a constant weight. This method effectively removes most process-related impurities, yielding a product with >99% purity.[10]

Section 3: Analytical Protocols for Impurity Profiling

Accurate analytical methods are essential for quality control. Reference standards for known impurities should be used for confirmation.[11][12]

Protocol 3.1: Recommended HPLC-UV Method for Purity Assay
  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Rationale: This reversed-phase method provides excellent separation of the non-polar CMDO from its more polar starting material (DMDO) and potential polar degradation products.

Section 4: Visual Workflows and Data Summaries

Data Presentation

Table 1: Common Impurities in CMDO Synthesis and Their Control Strategies

Impurity NameStructure (IUPAC Name)Typical SourceControl Strategy
DMDO4,5-Dimethyl-1,3-dioxol-2-oneUnreacted Starting MaterialEnsure complete reaction via stoichiometric control and IPC monitoring.
Dichloro-CMDO4-(Dichloromethyl)-5-methyl-1,3-dioxol-2-oneOver-chlorinationControlled addition of chlorinating agent; avoid excess.
Rearrangement Intermediate4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-oneIncomplete thermal rearrangementImplement a dedicated post-reaction heating step (~90°C for 2h).[1]
Hydrolysis Product3-Chloro-1,2-propanediolReaction with moistureMaintain strict anhydrous conditions throughout the process and storage.
Experimental Workflows

CMDO_Synthesis_Impurity_Formation cluster_synthesis Main Synthesis Pathway cluster_impurities Impurity Formation Pathways DMDO 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) Chlorination Chlorination (e.g., SO2Cl2, Initiator) DMDO->Chlorination Rearrangement Thermal Rearrangement (~90°C) Chlorination->Rearrangement Unreacted_DMDO Unreacted DMDO Chlorination->Unreacted_DMDO Incomplete Reaction Dichloro Dichloro-CMDO Chlorination->Dichloro Over-chlorination Intermediate Rearrangement Intermediate Chlorination->Intermediate Direct Output CMDO High-Purity CMDO (Product) Rearrangement->CMDO Intermediate->Rearrangement Desired Conversion

Caption: CMDO Synthesis and Key Impurity Formation Pathways.

Troubleshooting_Logic cluster_actions Start Crude CMDO Analysis (GC/HPLC) Impurity_Check High Impurity Levels? Start->Impurity_Check Action_DMDO Issue: Unreacted DMDO - Check Stoichiometry - Optimize Initiator/Temp - Increase Reaction Time Impurity_Check->Action_DMDO Yes (DMDO) Action_Dichloro Issue: Dichloro Impurity - Control Reagent Addition - Improve Agitation Impurity_Check->Action_Dichloro Yes (Dichloro) Action_Other Issue: Other Impurities - Check for Moisture Ingress - Optimize Distillation/Recrystallization Impurity_Check->Action_Other Yes (Other) Pass Purity Spec Met Proceed to Isolation Impurity_Check->Pass No

Caption: Troubleshooting Logic for CMDO Purification.

Section 5: References

  • Google Patents. (n.d.). Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one. (CN105693822A). Retrieved from

  • Google Patents. (n.d.). Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. (CN101250178A). Retrieved from

  • IP.com. (n.d.). An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. (CN102617542A). Retrieved from

  • Patsnap Eureka. (n.d.). Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. (CN103864648A). Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:80841-78-7 | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

  • Apicule. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CAS No: 80841-78-7) API Intermediate Manufacturers. Retrieved from [Link]

  • European Patent Office. (n.d.). 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 80841-78-7 | Product Name : 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Chlorinating Agents for the Synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The compound 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is a critical building block in the synthesis of various pharmaceuticals.[1] It serves as a key intermediate in the production of prodrugs for antibiotics like ampicillin and norfloxacin, as well as for angiotensin II receptor antagonists such as Olmesartan Medoxomil.[1][2] The introduction of the chloromethyl group is a pivotal step in its synthesis, and the choice of chlorinating agent significantly impacts the overall efficiency, yield, and safety of the process. This guide provides an in-depth comparison of common chlorinating agents used for this transformation, supported by experimental insights to aid researchers in selecting the most suitable reagent for their specific needs.

Two primary synthetic routes lead to 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. The first is the chloromethylation of 5-methyl-1,3-dioxol-2-one. The second, and more frequently described method, involves the chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO).[2] This guide will focus on the chlorination of the precursor 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, a common intermediate in the synthesis of the final product.

Key Chlorinating Agents: A Head-to-Head Comparison

The conversion of the hydroxyl group in 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one to a chloride can be achieved using a variety of reagents. The most common and effective agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and reagents used in the Appel and Vilsmeier-Haack reactions. Each of these will be discussed in detail, outlining their mechanisms, typical experimental protocols, and a comparative analysis of their performance.

Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used and cost-effective reagent for converting alcohols to alkyl chlorides.[3] Its reaction with alcohols is typically efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[3]

Mechanism of Action: The reaction proceeds through the formation of a chlorosulfite intermediate, which can then undergo nucleophilic attack by a chloride ion. The mechanism can vary between Sₙ1, Sₙ2, and Sₙi (internal nucleophilic substitution), depending on the reaction conditions and the structure of the alcohol.

Experimental Protocol: A typical procedure involves the slow addition of thionyl chloride to a solution of the alcohol in an inert solvent, such as dichloromethane or toluene, often at reduced temperatures to control the exothermic reaction.[4][5] The reaction mixture is then typically heated to reflux to drive the reaction to completion.[6] Excess thionyl chloride and solvent are removed under reduced pressure.[7]

Performance and Considerations:

  • Advantages: High reactivity, volatile byproducts, and low cost.

  • Disadvantages: Thionyl chloride is highly corrosive, moisture-sensitive, and toxic.[8][9][10][11] The reaction can generate acidic byproducts that may not be suitable for sensitive substrates. Careful handling in a well-ventilated fume hood is essential, and appropriate personal protective equipment (PPE) must be worn.[8][9][12]

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective reagent for the synthesis of alkyl chlorides from alcohols. It is often used in combination with a catalytic amount of N,N-dimethylformamide (DMF) in a process that generates the Vilsmeier reagent in situ.[13]

Mechanism of Action: In the presence of DMF, oxalyl chloride forms the electrophilic Vilsmeier reagent, which then reacts with the alcohol. The resulting intermediate is then attacked by the chloride ion to yield the alkyl chloride.[13]

Experimental Protocol: The alcohol is typically dissolved in an anhydrous solvent like dichloromethane. A catalytic amount of DMF is added, followed by the slow, dropwise addition of oxalyl chloride at low temperature. The reaction is then allowed to warm to room temperature and stirred until completion.

Performance and Considerations:

  • Advantages: The reaction conditions are generally mild, and the byproducts (CO, CO₂, and HCl) are gaseous, facilitating purification.[14] It is a versatile reagent also used in Swern oxidations and for the preparation of acyl chlorides from carboxylic acids.[15][16]

  • Disadvantages: Oxalyl chloride is also corrosive and moisture-sensitive.[15] The cost is generally higher than that of thionyl chloride.

Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a powerful chlorinating agent capable of converting alcohols to alkyl chlorides.[17][18]

Mechanism of Action: The reaction involves the initial formation of an alkoxyphosphonium salt, followed by nucleophilic attack of a chloride ion. The mechanism can be Sₙ1 or Sₙ2, depending on the substrate.[19][20]

Experimental Protocol: PCl₅ is typically added portion-wise to a solution of the alcohol in a non-polar solvent like carbon tetrachloride or chloroform at low temperature. The reaction is often vigorous.

Performance and Considerations:

  • Advantages: High reactivity.

  • Disadvantages: PCl₅ is a solid, which can sometimes make handling and stoichiometry control more challenging than with liquid reagents. The byproduct, phosphoryl chloride (POCl₃), has a high boiling point and can complicate product purification. PCl₅ is also highly reactive with water.

Appel Reaction

The Appel reaction provides a mild and effective method for the conversion of alcohols to alkyl chlorides using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[21][22][23][24]

Mechanism of Action: The reaction begins with the formation of a phosphonium salt from PPh₃ and CCl₄. The alcohol then deprotonates chloroform to form an alkoxide, which attacks the phosphonium salt. A subsequent Sₙ2 displacement by the chloride ion yields the alkyl chloride and triphenylphosphine oxide.[21][22][25]

Experimental Protocol: The alcohol, triphenylphosphine, and carbon tetrachloride are typically stirred together in an inert solvent at room temperature or with gentle heating.

Performance and Considerations:

  • Advantages: The reaction proceeds under neutral and mild conditions, making it suitable for sensitive substrates.[23][25] It generally proceeds with inversion of configuration at a stereocenter.[22][23][24]

  • Disadvantages: The formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct can complicate purification. Carbon tetrachloride is a regulated substance due to its environmental toxicity.

Vilsmeier-Haack Reagent

The Vilsmeier-Haack reagent, typically generated in situ from DMF and a chlorinating agent like phosphoryl chloride (POCl₃) or oxalyl chloride, can also be used to convert alcohols to alkyl chlorides.[26][27]

Mechanism of Action: The alcohol reacts with the electrophilic Vilsmeier reagent to form an intermediate that is subsequently attacked by a chloride ion.[28]

Experimental Protocol: The Vilsmeier reagent is pre-formed by reacting DMF with POCl₃ or oxalyl chloride at low temperatures. The alcohol is then added to this mixture.

Performance and Considerations:

  • Advantages: The reagent is highly reactive and can be effective for alcohols that are resistant to other chlorinating agents.

  • Disadvantages: The preparation of the reagent involves handling highly reactive and hazardous materials. The workup can be more complex than for other methods.

Comparative Summary of Chlorinating Agents

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Pentachloride (PCl₅)Appel Reaction (PPh₃/CCl₄)Vilsmeier-Haack Reagent
Reactivity HighHighVery HighModerateHigh
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)POCl₃ (liquid)Ph₃PO (solid), CHCl₃Varies (e.g., PO₂Cl₂⁻)
Reaction Conditions Often requires heatingMild, often at room tempOften requires coolingMild, often at room tempOften requires cooling
Cost LowModerateModerateHighModerate
Safety Concerns Corrosive, toxic, moisture-sensitiveCorrosive, moisture-sensitiveHighly reactive with waterCCl₄ is toxic and regulatedReagents are hazardous
Purification Relatively easyRelatively easyCan be difficultCan be difficultCan be complex

Experimental Workflows

Workflow for Chlorination using Thionyl Chloride

Thionyl_Chloride_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-(hydroxymethyl)-5-methyl- 1,3-dioxol-2-one in anhydrous solvent B Cool solution in an ice bath A->B C Slowly add thionyl chloride B->C D Warm to room temperature and then reflux C->D E Monitor reaction by TLC D->E F Cool reaction mixture E->F G Remove excess SOCl₂ and solvent in vacuo F->G H Purify by distillation or chromatography G->H

Caption: General workflow for the chlorination of an alcohol using thionyl chloride.

Workflow for Appel Reaction

Appel_Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine alcohol, triphenylphosphine, and carbon tetrachloride in a solvent B Stir at room temperature or with gentle heating A->B C Monitor reaction by TLC B->C D Filter to remove any solids C->D E Concentrate the filtrate D->E F Purify by chromatography to remove triphenylphosphine oxide E->F

Caption: General workflow for the chlorination of an alcohol using the Appel reaction.

Conclusion

The selection of a chlorinating agent for the synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is a critical decision that balances reactivity, cost, safety, and ease of purification. For large-scale industrial processes, the low cost and high reactivity of thionyl chloride make it an attractive option, provided that appropriate safety measures are in place to handle its hazardous nature and the acidic byproducts. Oxalyl chloride offers a milder alternative with gaseous byproducts, simplifying purification, although at a higher cost. The Appel reaction provides the mildest conditions, which are ideal for sensitive substrates, but the stoichiometric byproduct and the use of a regulated solvent are significant drawbacks. Phosphorus pentachloride is a powerful but less commonly used reagent due to the challenges associated with handling a solid and purifying the product from the high-boiling byproduct. The Vilsmeier-Haack reagent is a highly reactive option suitable for challenging substrates but involves a more complex procedure.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the starting material, and the available resources for purification and safety management.

References

  • Wikipedia. Appel reaction. Available from: [Link]

  • NROChemistry. Appel Reaction: Mechanism & Examples. Available from: [Link]

  • OrgoSolver. Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Available from: [Link]

  • Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. 2013. Available from: [Link]

  • Grokipedia. Vilsmeier reagent. Available from: [Link]

  • Filo. PAGE NO DATE Mechanism of R−OH+PCl5​ R−Cl+POCl3​+HCl. 2024. Available from: [Link]

  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. Available from: [Link]

  • Lanxess. Thionyl chloride. Available from: [Link]

  • International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. Available from: [Link]

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  • Google Patents. Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.
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  • ResearchGate. Chlorination of tertiary alcohols | Download Scientific Diagram. Available from: [Link]

  • Chemistry Stack Exchange. What mechanism does the reaction of PCl5 with alcohols follow, SNi or SN2?. 2023. Available from: [Link]

  • askIITians. The final product obtained by the reaction between alcohol and phosph. 2025. Available from: [Link]

  • Wikipedia. Oxalyl chloride. Available from: [Link]

  • ResearchGate. (PDF) The reaction of tertiary alcohols with phosphorus pentachloride. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Factors in the formation of isomerically and optically pure alkyl halides. Part XI. Vilsmeier reagents for the replacement of a hydroxy-group by chlorine or bromine. Available from: [Link]

  • Google Patents. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One.
  • Google Patents. Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
  • Wikipedia. Vilsmeier reagent. Available from: [Link]

  • YouTube. Alcohols Advanced 6. Reaction of ethanol with PCl5. 2015. Available from: [Link]

  • Fiveable. Oxalyl Chloride Definition - Organic Chemistry Key Term. Available from: [Link]

  • Google Patents. Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one.
  • European Patent Office. 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. Available from: [Link]

  • Scirp.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. 2013. Available from: [Link]

  • CORE. The action of oxalyl chloride on alcohols in pyridine solution. Available from: [Link]

  • Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride. 2025. Available from: [Link]

  • ResearchGate. How to remove thionyl chloride after reaction?. 2016. Available from: [Link]

  • Journal of the American Chemical Society. OXALYL CHLORIDE AS A REAGENT IN ORGANIC CHEMISTRY. II. PREPARATION OF AROMATIC ACID ANHYDRIDES; REACTION WITH ALCOHOLS.. Available from: [Link]

  • PubChem. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Available from: [Link]

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  • Organic Chemistry Division. Acid to Acid Chloride - Common Conditions. Available from: [Link]

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A Comparative Guide to the Synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one: An Evaluation of Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the intermediate 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl), CAS 80841-78-7, serves as a cornerstone for the production of numerous active pharmaceutical ingredients (APIs).[1][2] Its utility in creating prodrugs, such as those for ampicillin (Lenampicillin) and norfloxacin, and its role in the synthesis of angiotensin II receptor antagonists like Olmesartan Medoxomil, underscore its significance.[1][2][3] The reactivity of its chloromethyl group makes it a potent alkylating agent, enabling the modification of parent drugs to enhance their bioavailability and stability.[3]

This guide provides a comparative analysis of the prevalent and emerging synthetic routes to DMDO-Cl. We will delve into the mechanistic underpinnings, process efficiencies, and safety profiles of each method, offering researchers and process chemists the critical data needed to make informed decisions for laboratory-scale synthesis and industrial production.

The Traditional Approach: Chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO)

The most established and widely documented route to DMDO-Cl involves the direct chlorination of its precursor, 4,5-dimethyl-1,3-dioxol-2-one (DMDO).[3] This method, while conceptually straightforward, presents a variety of challenges and has evolved to employ different chlorinating agents to mitigate safety and efficiency concerns.

Method 1: Direct Chlorination using Chlorine Gas

Historically, the use of chlorine gas was a primary method for this transformation. However, the high toxicity and handling difficulties associated with gaseous chlorine have led to its decline in favor of safer alternatives, particularly in academic and smaller-scale industrial settings.[3] This method often suffers from low yields and the formation of polychlorinated byproducts, complicating purification.

Method 2: N-Chlorosuccinimide (NCS) as a Safer Alternative

N-Chlorosuccinimide (NCS) emerged as a safer, solid-phase chlorinating agent.[3] The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and conducted in a suitable organic solvent like dichloroethane.[1][4]

Reaction Scheme:

cluster_reactants Reactants cluster_products Products DMDO 4,5-dimethyl-1,3-dioxol-2-one (DMDO) DMDO_Cl 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl) DMDO->DMDO_Cl Chlorination NCS N-Chlorosuccinimide (NCS) Succinimide Succinimide NCS->Succinimide Byproduct Initiator Radical Initiator (e.g., BPO) Initiator->DMDO_Cl Solvent Solvent (e.g., Dichloroethane) Solvent->DMDO_Cl

Caption: Radical chlorination of DMDO using NCS.

While safer than chlorine gas, the use of NCS is often hampered by its high cost and the generation of succinimide as a byproduct, which must be removed during workup.[3] Yields can be moderate, and the reaction requires careful control of temperature to prevent runaway reactions.

Method 3: Sulfonyl Chloride (SO₂Cl₂) for Improved Efficiency

The use of sulfonyl chloride (SO₂Cl₂) as a chlorinating agent represents a significant improvement in terms of cost-effectiveness and reaction efficiency for the chlorination of DMDO.[3][5][6] This method can be performed under reflux conditions in solvents like dichloromethane or 1,2-dichloroethane.[3] Some protocols also mention the use of a catalyst to enhance the reaction rate and selectivity.[5][7]

Reaction Pathway:

cluster_reactants Reactants cluster_products Product DMDO 4,5-dimethyl-1,3-dioxol-2-one (DMDO) Intermediate 4-Chloro-4-methyl-5-methylene- 1,3-dioxolan-2-one DMDO->Intermediate Chlorination SO2Cl2 Sulfonyl Chloride (SO₂Cl₂) SO2Cl2->Intermediate Solvent Solvent (e.g., Dichloromethane) Solvent->Intermediate DMDO_Cl 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one (DMDO-Cl) Intermediate->DMDO_Cl Thermal Rearrangement (~90°C)

Caption: Synthesis of DMDO-Cl via chlorination with SO₂Cl₂ and subsequent thermal rearrangement.

This process often proceeds through an intermediate, 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one, which then undergoes thermal rearrangement to yield the final product.[8][9] This two-step, one-pot procedure can achieve high yields, often exceeding 80-90%.[5]

Alternative Synthetic Strategies

Beyond the direct chlorination of DMDO, other synthetic routes have been explored, each with its own set of advantages and disadvantages.

Method 4: Chloromethylation of 5-methyl-1,3-dioxol-2-one

An alternative approach involves the chloromethylation of 5-methyl-1,3-dioxol-2-one.[3] This reaction is a classic example of introducing a chloromethyl group onto a heterocyclic ring. It typically involves the reaction of formaldehyde with a Lewis acid (e.g., zinc chloride, aluminum chloride) to generate an electrophilic species. This electrophile then attacks the electron-rich dioxol-2-one ring, followed by conversion of the intermediate hydroxymethylated product to the final chloromethylated compound with hydrochloric acid.[3] While this method offers a different synthetic entry point, it may require careful optimization to control the regioselectivity of the chloromethylation and to handle the corrosive nature of the reagents.

Method 5: A Greener Approach - Cycloaddition of CO₂ to Epoxides

Modern synthetic chemistry places a strong emphasis on sustainability and atom economy. The synthesis of the core 1,3-dioxol-2-one ring structure via the cycloaddition of carbon dioxide (CO₂) to epoxides is a prime example of this trend.[10][11][12][13] This method is 100% atom-economical and provides a greener alternative to the traditional use of highly toxic phosgene.[10]

For the synthesis of a precursor to DMDO-Cl, one could envision the reaction of CO₂ with an appropriately substituted epoxide, such as 1-chloro-2,3-epoxypropane.

Conceptual Green Synthesis Pathway:

cluster_reactants Reactants cluster_products Product Epoxide Substituted Epoxide (e.g., 1-chloro-2,3-epoxypropane) Cyclic_Carbonate Halogenated Cyclic Carbonate Epoxide->Cyclic_Carbonate Cycloaddition CO2 Carbon Dioxide (CO₂) CO2->Cyclic_Carbonate Catalyst Catalyst Catalyst->Cyclic_Carbonate DMDO_Cl 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one (DMDO-Cl) Cyclic_Carbonate->DMDO_Cl Further Modification

Sources

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is paramount to ensuring the safety and efficacy of the final drug product. One such critical intermediate is 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, a key building block in the synthesis of prominent medications like the angiotensin II receptor antagonist, Olmesartan Medoxomil.[1][2] Rigorous purity assessment of this compound is essential to control downstream reactions and minimize the formation of process-related impurities.

This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the rationale behind methodological choices, empowering you to select and implement the most suitable approach for your analytical needs.

The Critical Choice: HPLC vs. GC-MS for a Key Intermediate

The selection of an analytical method hinges on the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need to identify unknown impurities or quantify known ones with high precision. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a moderately polar, thermally labile compound, making both HPLC and GC-MS viable, yet distinct, options for its analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally sensitive.[2] It offers versatility through a wide range of stationary and mobile phases, allowing for the fine-tuning of separations. For 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, a reversed-phase HPLC (RP-HPLC) method is particularly well-suited, leveraging the compound's polarity for effective separation from non-polar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is a powerful technique for the analysis of volatile and thermally stable compounds. While 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one's thermal lability requires careful consideration, GC-MS offers unparalleled separation efficiency and the definitive identification of impurities through mass spectral data. Its application in determining the purity of this intermediate post-synthesis has been documented, underscoring its utility.[1]

In-Depth Method Comparison

To provide a clear, objective comparison, we will delve into the specifics of each method, from the underlying principles to the practical considerations for implementation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the differential partitioning of the volatilized analyte between a gaseous mobile phase and a stationary phase within a capillary column, followed by mass-based detection and identification.
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable enough to be vaporized without degradation.
Instrumentation Consists of a solvent delivery system, injector, column, and detector (e.g., UV-Vis, PDA).Comprises a gas chromatograph for separation and a mass spectrometer for detection and identification.
Selectivity High selectivity achievable through optimization of mobile phase composition, stationary phase chemistry, and detector wavelength.Excellent selectivity, particularly with the mass spectrometer providing structural information for impurity identification.
Sensitivity Good sensitivity, with detection limits typically in the low ng to pg range depending on the detector.Very high sensitivity, with detection limits often in the pg to fg range, especially with selected ion monitoring (SIM).
Sample Preparation Generally simple, involving dissolution in a suitable solvent.May require derivatization for non-volatile or polar compounds to increase volatility and thermal stability. For the target analyte, direct injection is likely feasible.
Run Time Typically longer run times compared to GC, often in the range of 15-60 minutes.Generally faster analysis times, with typical runs lasting 10-30 minutes.
Impurity Identification Identification of unknown impurities can be challenging without coupling to a mass spectrometer (LC-MS).Provides definitive structural information for the identification of unknown impurities through mass fragmentation patterns.
Routine Analysis Well-suited for routine quality control due to its robustness and reproducibility.Also suitable for routine analysis, with modern systems offering high levels of automation.

Experimental Protocols

The following protocols are designed as robust starting points for the purity assessment of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Method validation in accordance with ICH guidelines is essential before implementation for quality control purposes.

HPLC Method for Purity Assessment

This reversed-phase HPLC method is designed for the accurate quantification of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one and the separation of potential process-related impurities.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v). The aqueous phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one reference standard in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the sample diluent to achieve a nominal concentration of 0.5 mg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.

GC-MS Method for Purity Assessment and Impurity Identification

This GC-MS method is optimized for the separation of volatile impurities and the definitive identification of any co-eluting or unknown peaks.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

  • System Suitability: Inject a system suitability standard to verify column performance and MS sensitivity.

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis:

    • Assess the purity of the main component by calculating the area percentage of the main peak in the total ion chromatogram (TIC).

    • Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizing the Analytical Workflows

To further clarify the procedural flow of each technique, the following diagrams illustrate the key stages from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample in Acetonitrile Inject Inject into HPLC System Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Purity (Area %) Chromatogram->Quantify

Caption: HPLC analytical workflow for purity assessment.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Prep_GC Dissolve Sample in Dichloromethane Inject_GC Inject & Volatilize Prep_GC->Inject_GC Separate_GC Separation in Capillary Column Inject_GC->Separate_GC Detect_MS MS Detection & Fragmentation Separate_GC->Detect_MS TIC Generate Total Ion Chromatogram (TIC) Detect_MS->TIC Identify Identify Impurities (Mass Spectra) TIC->Identify

Caption: GC-MS analytical workflow for purity and impurity identification.

Conclusion: Selecting the Optimal Method

Both HPLC and GC-MS are powerful and appropriate techniques for the purity assessment of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. The choice between them should be guided by the specific analytical objective.

  • For routine quality control and quantification of the main component and known impurities, the developed RP-HPLC method offers robustness, simplicity, and high precision. Its operation at ambient temperature also mitigates the risk of on-column degradation of the thermally sensitive analyte.

  • When the identification of unknown impurities or a higher degree of separation efficiency is required, the GC-MS method is the superior choice. The mass spectrometric detector provides invaluable structural information that is critical during process development and troubleshooting.

In a comprehensive quality control strategy, these methods can be complementary. HPLC can be employed for routine batch release testing, while GC-MS can be utilized for in-depth impurity profiling, characterization of new impurities, and as an orthogonal technique to confirm the results obtained by HPLC. By understanding the principles and practicalities of both methods, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate.

References

A Comparative Guide to the Reaction Kinetics of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a pivotal intermediate in the pharmaceutical industry, playing a critical role in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its utility is particularly notable in the production of prodrugs, such as certain penicillins, and angiotensin II receptor antagonists like olmesartan medoxomil.[1][2] The efficiency of its synthesis directly impacts the overall cost and accessibility of these life-saving medications.

This guide provides an in-depth comparative study of the reaction kinetics for the primary synthetic routes to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. While direct quantitative kinetic data such as rate constants and activation energies are not extensively available in the public literature, a robust qualitative and semi-quantitative comparison can be made by analyzing reaction mechanisms, conditions, times, and yields. This guide will delve into these aspects to provide researchers and process chemists with the insights needed to select the optimal synthetic strategy for their specific objectives.

Overview of Primary Synthetic Strategies

Two principal synthetic routes have been established for the preparation of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one:

  • Chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO): This is the more extensively documented and commercially practiced approach. It involves the substitution of a hydrogen atom on one of the methyl groups of DMDO with a chlorine atom. This transformation can be achieved using various chlorinating agents, each with distinct mechanistic and kinetic profiles.[1][3]

  • Chloromethylation of 5-methyl-1,3-dioxol-2-one: This method follows a classic electrophilic substitution pathway, introducing a chloromethyl group onto the dioxol-2-one ring.[1] While mechanistically distinct from the chlorination of DMDO, it represents an alternative approach to the target molecule.

This guide will now dissect and compare the kinetics and mechanisms of these routes.

Route 1: Chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO)

The chlorination of DMDO is a versatile route that can be tailored through the choice of chlorinating agent and reaction conditions. The most common reagents employed are sulfonyl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂).

Chlorination with Sulfonyl Chloride (SO₂Cl₂)

This is a widely used method that can be performed with or without a catalyst. The reaction typically proceeds through the formation of an intermediate, 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one, which then undergoes thermal rearrangement to yield the final product.[4][5][6]

Kinetic Profile:

  • Non-Catalytic Method: In the absence of a catalyst, the reaction requires elevated temperatures (refluxing dichloromethane) and longer reaction times, typically in the range of 2-4 hours, to achieve high yields (80-85%).[3]

  • Catalytic Method: The introduction of a catalyst, such as a selenium-based compound (e.g., phenyl selenium chloride), can significantly accelerate the reaction.[3][7] With a catalyst, the reaction can proceed at room temperature and is often complete within 1-5 hours, with yields reported to be at or above 85%.[3][7] This demonstrates a substantial increase in the reaction rate at lower temperatures.

  • Microwave-Assisted Synthesis: The application of microwave irradiation represents a significant kinetic enhancement.[8] When used in conjunction with a selenium-based catalyst and sulfonyl chloride, reaction times can be dramatically reduced from hours to mere minutes, while maintaining high yields.[8] This highlights the ability of microwave energy to efficiently overcome the activation energy barrier of the reaction.

Chlorination with N-Chlorosuccinimide (NCS)

The use of NCS as a chlorinating agent proceeds through a free-radical substitution mechanism.[1] This pathway requires the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), to generate the initial chlorine radical.[1][9]

Kinetic Profile:

The kinetics of free-radical reactions are characterized by three distinct phases: initiation, propagation, and termination.[10][11]

  • Initiation: This is the rate-determining step, where the radical initiator is homolytically cleaved by heat or light to produce radicals. These radicals then react with NCS to generate the chlorine radical.

  • Propagation: This is a chain reaction where a chlorine radical abstracts a hydrogen atom from a methyl group of DMDO, forming a methyl radical. This radical then reacts with another molecule of NCS to yield the chlorinated product and a succinimidyl radical, which continues the chain.

  • Termination: The reaction is terminated when two radicals combine.

The overall reaction rate is dependent on the concentration of the radical initiator and the temperature. Higher temperatures and initiator concentrations will lead to a faster rate of initiation and, consequently, a faster overall reaction. One of the advantages of this method is that it can reportedly avoid a separate rearrangement step, potentially simplifying the process and reducing the overall reaction time.[9] However, the cost of NCS and potentially lower yields can be a drawback for large-scale production.[1]

Free_Radical_Chlorination cluster_initiation Initiation cluster_termination Termination Initiator Radical Initiator (e.g., BPO) 2 R• 2 R• Initiator->2 R• Heat/Light R• Initiator Radical Cl• Chlorine Radical R•->Cl• + NCS DMDO_radical DMDO Radical Cl•->DMDO_radical + DMDO Product 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one DMDO_radical->Product + NCS Product->Cl• + Succinimidyl radical Cl•_term Cl• Inactive Product Inactive Product Cl•_term->Inactive Product + R• R•_term R•

Figure 1: Simplified workflow for the free-radical chlorination of DMDO with NCS.

Chlorination with Chlorine Gas (Cl₂)

This is one of the earliest methods used for the chlorination of DMDO. Kinetically, it is often less efficient and harder to control than modern methods. It is associated with significant safety hazards due to the high toxicity of chlorine gas and frequently results in lower yields.[1] For these reasons, it is now largely considered an obsolete method for the synthesis of this particular compound.

Comparative Summary of DMDO Chlorination Methods
MethodReagentMechanismCatalyst/InitiatorReaction TimeYieldKey Kinetic Factors & Considerations
Sulfonyl Chloride (Catalytic) SO₂Cl₂Electrophilic/RearrangementSelenium-based1-5 hours≥85%Catalyst concentration and activity are key rate determinants.[3][7]
Sulfonyl Chloride (Non-Catalytic) SO₂Cl₂Electrophilic/RearrangementNone2-4 hours80-85%Temperature is the primary driver of reaction rate.[3]
Sulfonyl Chloride (Microwave) SO₂Cl₂Electrophilic/RearrangementSelenium-basedMinutes>85%Microwave power and catalyst efficiency dramatically increase reaction kinetics.[8]
N-Chlorosuccinimide NCSFree-RadicalBPO or AIBN0.5-10 hoursUp to 85%Rate is dependent on initiator concentration and temperature.[9] Avoids rearrangement.
Chlorine Gas Cl₂Free-RadicalLight/HeatVariableLowDifficult to control, poor selectivity, significant safety risks.[1]

Route 2: Chloromethylation of 5-methyl-1,3-dioxol-2-one

This synthetic route is an example of a Blanc chloromethylation reaction, which is a type of electrophilic aromatic substitution.[12] In this case, the heterocyclic 1,3-dioxol-2-one ring acts as the nucleophile. The reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or stannic chloride (SnCl₄).[1][13]

Mechanistic and Kinetic Insights:

The mechanism involves the activation of formaldehyde by the Lewis acid to generate a highly electrophilic species, likely a chloromethyl cation or a related complex.[1][12] This electrophile is then attacked by the electron-rich dioxol-2-one ring. The subsequent steps involve the formation of a hydroxymethylated intermediate, which is then converted to the final chloromethylated product.[1]

Chloromethylation_Mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Substitution Formaldehyde Formaldehyde Electrophile Electrophilic Species [CH₂Cl]⁺ Formaldehyde->Electrophile + Lewis Acid (e.g., ZnCl₂) / HCl Dioxolone 5-methyl-1,3-dioxol-2-one Intermediate Sigma Complex (Intermediate) Dioxolone->Intermediate + Electrophile Product 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one Intermediate->Product - H⁺

Figure 2: Generalized mechanism for the chloromethylation of 5-methyl-1,3-dioxol-2-one.

While specific kinetic data for this reaction on the dioxolone substrate is scarce, the kinetics of Blanc chloromethylation are known to be influenced by several factors:

  • Strength of the Lewis Acid: A stronger Lewis acid will more effectively activate formaldehyde, leading to a higher concentration of the electrophile and a faster reaction rate.

  • Substrate Reactivity: The electron density of the heterocyclic ring influences its nucleophilicity. Electron-donating groups on the ring would be expected to increase the reaction rate.

  • Temperature: As with most chemical reactions, higher temperatures will increase the reaction rate. However, this can also lead to the formation of undesired byproducts.

A significant challenge in chloromethylation reactions is the potential for the formation of diarylmethane side products, where the initially formed chloromethylated product reacts with another molecule of the starting material.[12] The kinetics of this side reaction can compete with the desired reaction, and reaction conditions must be carefully controlled to maximize the yield of the desired product.

Overall Kinetic Comparison and Recommendations

FeatureRoute 1: Chlorination of DMDORoute 2: Chloromethylation
Reaction Speed Generally faster, especially with catalysis or microwave assistance. Reaction times can be as short as a few minutes.[8]Can be slower, with reaction times often in the range of several hours.
Control & Selectivity Can be highly selective, particularly with modern catalytic methods.[3][7] However, over-chlorination is a potential issue.Prone to the formation of diarylmethane byproducts, which can complicate purification and reduce yield.[12]
Scalability Well-established for industrial-scale production, with several patented methods available.May be more challenging to scale up due to the potential for side reactions and the handling of corrosive Lewis acids.
Safety The use of sulfonyl chloride and NCS is generally safer than using chlorine gas.[1]Involves the use of formaldehyde and strong Lewis acids, which require careful handling.
Kinetic Data Availability While direct rate constants are not readily available, there is more comparative data on reaction times and conditions.Very limited kinetic data is available in the literature for this specific substrate.[13]

Recommendations:

For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of the project:

  • For rapid, lab-scale synthesis: The microwave-assisted chlorination of DMDO with sulfonyl chloride and a selenium-based catalyst offers the fastest reaction times.[8]

  • For scalable and efficient production: The catalytic chlorination of DMDO with sulfonyl chloride provides a good balance of reaction time, yield, and safety, and is well-documented for larger-scale synthesis.[3][7]

  • For avoiding rearrangement steps: The use of NCS with a radical initiator can be a viable option, although cost and yield may be considerations.[9]

  • For mechanistic exploration: The chloromethylation route offers an alternative mechanistic pathway, though it may require more optimization to control side reactions.

Experimental Protocols

Protocol 1: Catalytic Chlorination of DMDO with Sulfonyl Chloride

This protocol is based on the principles described in patent CN103450146B.[7]

  • To a solution of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) in an organic solvent (e.g., dichloromethane), add a catalytic amount of a selenium-based catalyst (e.g., phenyl selenium chloride).

  • Stir the mixture at room temperature.

  • Slowly add sulfonyl chloride to the reaction mixture.

  • Continue to stir the reaction at room temperature for 1-5 hours, monitoring the progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, quench the reaction and work up as appropriate (e.g., washing with aqueous bicarbonate solution).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one.

Protocol 2: Free-Radical Chlorination of DMDO with N-Chlorosuccinimide (NCS)

This protocol is based on the general principles of free-radical halogenation.[1][9]

  • Dissolve 4,5-dimethyl-1,3-dioxol-2-one (DMDO) and N-chlorosuccinimide (NCS) in a suitable solvent (e.g., dichloroethane).

  • Add a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to a temperature sufficient to initiate the decomposition of the radical initiator (typically 50-140 °C).

  • Maintain the reaction at this temperature for 2-8 hours, monitoring its progress.

  • After the reaction is complete, cool the mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation.

Conclusion

The synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a critical process in the pharmaceutical industry. While a direct quantitative comparison of reaction kinetics is challenging due to a lack of published data, a qualitative and semi-quantitative analysis reveals significant differences between the available synthetic routes. The chlorination of DMDO, particularly when using sulfonyl chloride with catalytic or microwave assistance, appears to offer the most favorable kinetics in terms of reaction speed and efficiency. The choice of a specific method will ultimately be guided by the desired scale of production, available resources, and the specific kinetic and process safety requirements of the project.

References

  • Durham University. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses. Retrieved from [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.
  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

  • Google Patents. (n.d.). Chloromethylation process.
  • Google Patents. (n.d.). Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one.
  • Google Patents. (n.d.). Method for catalytic reaction of chloromethylation of aromatic cyclic compound.
  • ResearchGate. (n.d.). Comparison of reaction kinetics under varying conditions for dechlorination chemicals. Retrieved from [Link]

  • Pfeiffer, W. D. (n.d.).
  • Master Organic Chemistry. (2013, September 6). Initiation, Propagation, Termination. Retrieved from [Link]

  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

  • Google Patents. (n.d.). An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One.
  • Google Patents. (n.d.). 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE.
  • Chemistry LibreTexts. (2019, June 5). 5.5. The Free-Radical Chain Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Kinetic Model for Chlorine Decay and Chlorination By-Product Formation. Retrieved from [Link]

  • Master Organic Chemistry. (2013, July 30). Free Radical Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between DANO chlorination kinetic by HPLC direct injection.... Retrieved from [Link]

  • MDPI. (2021, October 28). Disinfection Kinetics of Free Chlorine, Monochloramines and Chlorine Dioxide on Ammonia-Oxidizing Bacterium Inactivation in Drinking Water. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Kinetics of Chlorine Decay. Retrieved from [Link]

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The Efficacy of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one in Prodrug Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of prodrugs is a critical tool to overcome the inherent limitations of promising therapeutic agents. The choice of a promoiety—a bioreversible chemical group attached to a parent drug—can profoundly influence its solubility, stability, permeability, and ultimately, its therapeutic efficacy. Among the arsenal of promoieties available, 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl) has emerged as a versatile and effective option, particularly for drugs containing carboxylic acid or amine functionalities. This guide provides an in-depth, objective comparison of the performance of DMDO-Cl in various prodrug systems against other commonly employed alternatives, supported by experimental data and detailed methodologies.

The Rise of the Dioxolone Promoiety: Understanding the Mechanism of Action of DMDO-Cl

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a key reagent in the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, or "medoxomil," esters and carbamates.[1][2] The primary rationale for its use is to mask polar functional groups, thereby increasing the lipophilicity of the parent drug and enhancing its absorption and bioavailability.[1] Once absorbed into the systemic circulation, the medoxomil ester is designed to be rapidly cleaved by ubiquitous esterase enzymes, releasing the active parent drug, as well as the innocuous byproducts, acetone, and carbon dioxide. This enzymatic cleavage is the cornerstone of its efficacy as a promoiety.

Caption: Mechanism of DMDO-Cl Prodrug Activation.

Comparative Analysis of DMDO-Cl in Key Prodrug Systems

To objectively evaluate the efficacy of DMDO-Cl as a promoiety, we will compare its performance in two well-established drug classes against alternative prodrug strategies: the penicillin antibiotic ampicillin and the angiotensin II receptor blocker olmesartan.

Case Study 1: Ampicillin Prodrugs for Enhanced Oral Bioavailability

Ampicillin, a widely used antibiotic, suffers from poor oral bioavailability. To address this, several ester prodrugs have been developed. Here, we compare lenampicillin, which utilizes a DMDO-Cl derived promoiety, with other common ampicillin prodrugs like pivampicillin (a pivaloyloxymethyl ester) and bacampicillin (an ethoxycarbonyloxyethyl ester).

PromoietyProdrug NameParent DrugReported Oral Bioavailability (%)
(5-methyl-2-oxo-1,3-dioxol-4-yl)methylLenampicillinAmpicillin~93% (in humans, based on urinary excretion of metabolites)[3]
Pivaloyloxymethyl (POM)PivampicillinAmpicillin~92%[4]
EthoxycarbonyloxyethylBacampicillinAmpicillin~86%[4]
NoneAmpicillinAmpicillin~39-54%[5]

Key Insights:

  • Lenampicillin, the DMDO-Cl based prodrug, demonstrates excellent oral bioavailability, comparable to or even exceeding that of other successful ampicillin prodrugs like pivampicillin and bacampicillin.[3][4]

  • The high bioavailability of these ester prodrugs is attributed to their increased lipophilicity, which facilitates absorption across the gastrointestinal tract.[1]

  • Upon absorption, these prodrugs are rapidly hydrolyzed by plasma and tissue esterases to release the active ampicillin.[3]

Case Study 2: Olmesartan Medoxomil versus Candesartan Cilexetil for Hypertension

Olmesartan medoxomil is a widely prescribed antihypertensive drug that employs the DMDO-Cl derived medoxomil ester. We compare its efficacy with candesartan cilexetil, another angiotensin II receptor blocker that utilizes a different ester promoiety (cyclohexyl 1-hydroxyethyl carbonate).

PromoietyProdrug NameParent DrugKey Clinical Efficacy Findings
(5-methyl-2-oxo-1,3-dioxol-4-yl)methylOlmesartan MedoxomilOlmesartanMore effective in reducing daytime and 24-hour diastolic and systolic blood pressure compared to candesartan cilexetil at tested doses.[6][7]
Cyclohexyl 1-hydroxyethyl carbonateCandesartan CilexetilCandesartanEffective in reducing blood pressure, but to a lesser extent than olmesartan medoxomil in head-to-head trials.[6][8]

Key Insights:

  • Clinical data suggests that olmesartan medoxomil provides superior blood pressure control over a 24-hour period compared to candesartan cilexetil.[6][7] This could be attributed to a combination of factors including the efficiency of the medoxomil ester cleavage and the intrinsic properties of the active olmesartan molecule.

  • The success of both prodrugs highlights the importance of esterification in improving the oral bioavailability of carboxylic acid-containing drugs.

Experimental Protocols

To ensure scientific integrity and provide practical guidance, this section details the methodologies for key experiments in the evaluation of DMDO-Cl based prodrugs.

Synthesis of Olmesartan Medoxomil

This protocol is adapted from established synthetic routes.[9]

Workflow Diagram:

Olmesartan_Medoxomil_Synthesis Trityl_Olmesartan Trityl Olmesartan Reaction Esterification Reaction (Base, e.g., DBU) Trityl_Olmesartan->Reaction DMDO_Cl DMDO-Cl (in Acetone) DMDO_Cl->Reaction Trityl_Olmesartan_Medoxomil Trityl Olmesartan Medoxomil Reaction->Trityl_Olmesartan_Medoxomil Deprotection Acidic Hydrolysis (e.g., Acetic Acid) Trityl_Olmesartan_Medoxomil->Deprotection Olmesartan_Medoxomil Olmesartan Medoxomil Deprotection->Olmesartan_Medoxomil

Caption: Synthesis of Olmesartan Medoxomil.

Step-by-Step Methodology:

  • Protection of the Tetrazole Group: The tetrazole group of olmesartan is first protected, commonly with a triphenylmethyl (trityl) group, to prevent side reactions.

  • Esterification: The protected olmesartan is then reacted with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl) in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like acetone. This reaction forms the medoxomil ester.

  • Deprotection: The trityl protecting group is removed by acid hydrolysis, typically using aqueous acetic acid, to yield the final product, olmesartan medoxomil.

  • Purification: The crude product is purified by crystallization or chromatography to obtain high-purity olmesartan medoxomil.

In Vitro Plasma Stability Assay

This protocol provides a general framework for assessing the hydrolytic stability of prodrugs in plasma.

Workflow Diagram:

Plasma_Stability_Assay Prodrug_Stock Prodrug Stock Solution (e.g., in DMSO) Incubation Incubation at 37°C Prodrug_Stock->Incubation Plasma Human Plasma Plasma->Incubation Sampling Aliquots taken at various time points Incubation->Sampling Quenching Reaction Quenching (e.g., Acetonitrile) Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis

Caption: In Vitro Plasma Stability Assay Workflow.

Step-by-Step Methodology:

  • Prepare Solutions: A stock solution of the test prodrug is prepared in a suitable solvent like DMSO. Pooled human plasma is thawed and brought to 37°C.

  • Incubation: The prodrug stock solution is added to the pre-warmed plasma to initiate the reaction. The final concentration of the prodrug is typically in the low micromolar range. The mixture is incubated at 37°C with gentle agitation.

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination: The enzymatic reaction in each aliquot is immediately stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate plasma proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining prodrug and the liberated parent drug, is collected.

  • LC-MS/MS Analysis: The concentration of the prodrug and the parent drug in the supernatant is quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of the remaining prodrug at each time point is plotted against time, and the half-life (t½) of the prodrug in plasma is calculated.

Conclusion

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one has proven to be a highly effective and versatile reagent for the creation of prodrugs with enhanced oral bioavailability. As demonstrated in the case of lenampicillin and olmesartan medoxomil, the resulting medoxomil esters are readily absorbed and efficiently cleaved in vivo to release the active parent drug. Comparative data, where available, suggests that the performance of DMDO-Cl-based prodrugs is on par with, and in some cases superior to, other established prodrug strategies.

The choice of a promoiety is a multifaceted decision that depends on the specific physicochemical properties of the parent drug and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of DMDO-Cl based prodrugs, enabling researchers to make informed decisions in the drug development process. Further head-to-head comparative studies of different promoieties under standardized in vitro and in vivo conditions will be invaluable in further refining our understanding and optimizing prodrug design.

References

  • Parvez, N., & Sharma, V. (2014). A review on various approaches to enhance the bioavailability of ampicillin. Journal of Drug Delivery and Therapeutics, 4(2), 108-115. Available at: [Link]

  • Saito, A., & Nakashima, M. (1986). Pharmacokinetic study of lenampicillin (KBT-1585) in healthy volunteers. Antimicrobial agents and chemotherapy, 29(5), 948–950. Available at: [Link]

  • Brunner, H. R., Stumpe, K. O., & Januszewicz, A. (2003). Antihypertensive efficacy of olmesartan medoxomil and candesartan cilexetil assessed by 24-hour ambulatory blood pressure monitoring in patients with essential hypertension. Clinical drug investigation, 23(7), 419–430. Available at: [Link]

  • Oparil, S., Williams, D., Chrysant, S. G., Marbury, T. C., & Neutel, J. (2001). Comparative efficacy of olmesartan, losartan, valsartan, and irbesartan in the control of essential hypertension. The Journal of clinical hypertension, 3(5), 283–318. Available at: [Link]

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  • Zhu, T., & Wang, Y. (2019). Simultaneous HPLC Assay of Lenampicillin (Ampicillin Prodrug), Ampicillin, and Marker Compound for High‐Throughput in Vitro As. Journal of Liquid Chromatography & Related Technologies, 42(15-16), 481-486. Available at: [Link]

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A Comparative Economic Analysis of Synthetic Routes to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Versatile Intermediate

In the landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to achieving efficient, scalable, and economically viable drug manufacturing processes.[1][2] 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, often referred to as DMDO-Cl (CAS No: 80841-78-7), has emerged as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its significance is notably highlighted in the production of angiotensin II receptor antagonists, such as Olmesartan Medoxomil, a widely prescribed medication for hypertension.[3][4] The dioxol-2-one moiety serves as a bioisostere for the carboxyl group, enhancing the prodrug's bioavailability. The chloromethyl group provides a reactive handle for facile coupling with the parent drug molecule. Given its importance, the development of a cost-effective and industrially scalable synthesis of DMDO-Cl is a subject of considerable interest.[4]

This guide provides an in-depth economic and technical comparison of the prevalent synthetic routes to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. By examining the underlying chemistry, process parameters, and safety considerations, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

The Precursor: Synthesis of 4,5-Dimethyl-1,3-dioxol-2-one (DMDO)

A comprehensive economic analysis of DMDO-Cl synthesis must begin with its immediate precursor, 4,5-dimethyl-1,3-dioxol-2-one (DMDO). The cost and purity of DMDO directly impact the overall economic feasibility of the final product. The most common laboratory and industrial synthesis of DMDO starts from acetoin (3-hydroxy-2-butanone).

One established method involves the reaction of acetoin with a chloroformate, such as methyl or ethyl chloroformate, in the presence of a catalyst like N,N-dimethylaniline.[5] An alternative and often preferred industrial approach utilizes the transesterification of acetoin with dimethyl carbonate, which is considered a greener and safer alternative to phosgene derivatives.[6] A patent describes a process where 3-hydroxyl-2-butanone and dimethyl carbonate are reacted in the presence of a catalyst and a solvent. The reaction mixture is heated to facilitate ester exchange, followed by a higher temperature step to drive the reaction to completion by distilling off byproducts like methanol. This method can achieve a yield of around 45-51% with high purity (99.3%).[6] Another approach involves reacting 3-hydroxy-2-butanone with bis(trichloromethyl)carbonate (triphosgene), a safer alternative to phosgene, to yield DMDO.[7]

Caption: Synthesis of the key precursor, DMDO, from acetoin.

For the purpose of the subsequent economic analysis, we will assume a consistent starting cost and purity for DMDO, allowing for a direct comparison of the chlorination step.

Synthetic Routes to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl)

The primary strategy for synthesizing DMDO-Cl involves the chlorination of DMDO. This process typically proceeds via a free-radical substitution mechanism on one of the methyl groups. The choice of chlorinating agent is the most critical factor influencing the reaction's efficiency, selectivity, safety, and overall cost. We will compare three commonly employed chlorinating agents: chlorine gas (Cl₂), N-chlorosuccinimide (NCS), and sulfuryl chloride (SO₂Cl₂).

Route 1: Direct Chlorination with Chlorine Gas (Cl₂)

Direct chlorination using chlorine gas is one of the earliest methods employed for this transformation. The reaction is typically initiated by UV light or a radical initiator.

Mechanism: The reaction proceeds through a classic free-radical chain reaction. UV light initiates the homolytic cleavage of the Cl-Cl bond to generate chlorine radicals. These radicals then abstract a hydrogen atom from a methyl group of DMDO, forming an alkyl radical and HCl. The alkyl radical then reacts with another molecule of Cl₂ to yield the desired product and another chlorine radical, propagating the chain.

While seemingly straightforward and atom-economical, this method suffers from significant drawbacks. Chlorine gas is highly toxic and corrosive, requiring specialized handling and equipment, which adds to the capital and operational costs.[8] The reaction can also be difficult to control, often leading to over-chlorination and the formation of undesired byproducts, which complicates purification and reduces the overall yield of the desired monochlorinated product.

Route 2: Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a solid, crystalline reagent that is significantly easier and safer to handle than chlorine gas.[9] The reaction is typically carried out in a suitable organic solvent, such as dichloromethane or 1,2-dichloroethane, and is initiated by a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), often with thermal or photochemical promotion.[5]

Mechanism: The reaction is initiated by the homolytic cleavage of the radical initiator to form radicals. These radicals then react with NCS to generate a succinimidyl radical and a chlorine atom, or they can abstract a hydrogen from the solvent or DMDO. The key step is the abstraction of a hydrogen atom from a methyl group of DMDO by a radical, followed by reaction of the resulting alkyl radical with NCS to afford DMDO-Cl and a succinimidyl radical.

A significant advantage of using NCS is the improved selectivity compared to chlorine gas.[9] The byproduct, succinimide, is a water-soluble solid that can be easily removed during workup.[9] However, the primary drawback of this route is the high cost of NCS, which makes it less economically viable for large-scale industrial production.[8] Furthermore, the atom economy is lower compared to other methods due to the large succinimide byproduct.

Route 3: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Chlorination using sulfuryl chloride has become one of the most widely adopted methods for the synthesis of DMDO-Cl, particularly on an industrial scale.[10][11] This liquid reagent offers a good balance of reactivity, selectivity, and cost-effectiveness. The reaction is typically carried out in a chlorinated solvent and can be initiated thermally or with a radical initiator.[11]

Mechanism: The reaction with sulfuryl chloride also proceeds via a free-radical mechanism. The reaction is initiated to form chlorine radicals, which then abstract a hydrogen atom from DMDO. The resulting alkyl radical reacts with SO₂Cl₂ to furnish the product and a chlorosulfonyl radical (•SO₂Cl). This radical can then decompose to SO₂ and a chlorine radical, which continues the chain reaction. A key step in this process is the thermal rearrangement of an intermediate, 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one, to the final product.[12]

This method offers several advantages. Sulfuryl chloride is less hazardous to handle than chlorine gas, although it is corrosive and moisture-sensitive, releasing toxic gases (HCl and SO₂) upon decomposition, necessitating careful handling in a fume hood.[1][9][13][14] It generally provides higher yields and better selectivity compared to direct chlorination.[11] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), can be easily scrubbed from the reaction mixture.[9] From an economic standpoint, sulfuryl chloride is significantly cheaper than NCS.

Caption: Overview of the main synthetic routes to DMDO-Cl.

Quantitative Comparison of Synthetic Routes

To facilitate a direct comparison, the following table summarizes the key performance and economic indicators for the three primary synthetic routes to DMDO-Cl. The cost analysis is based on a qualitative assessment of reagent prices (low, medium, high) and process complexity.

ParameterRoute 1: Chlorine Gas (Cl₂)Route 2: N-Chlorosuccinimide (NCS)Route 3: Sulfuryl Chloride (SO₂Cl₂)
Typical Yield Moderate to LowHighHigh (up to 89.3%)[15]
Purity of Crude Product Moderate (requires significant purification)HighHigh (up to 99.82% after crystallization)[15]
Reaction Time Variable (typically several hours)0.5 - 10 hours[5]1 - 5 hours[15]
Reaction Temperature Room temperature to moderate heating30 - 150 °C[5]Reflux (e.g., in dichloroethane)[15]
Reagent Cost LowHighMedium
Safety Concerns High (highly toxic and corrosive gas)Low (solid, easy to handle)Medium (corrosive liquid, releases toxic gases)[1][9][13][14]
Byproducts HCl, dichlorinated productsSuccinimide (solid, water-soluble)[9]SO₂, HCl (gaseous, requires scrubbing)[9]
Scalability Difficult and hazardousPossible, but costlyExcellent
Overall Economic Viability Low (due to safety and purification costs)Low (due to reagent cost)High

Experimental Protocols

For practical application, detailed experimental protocols for the two more viable routes are provided below.

Protocol 1: Synthesis of DMDO-Cl using N-Chlorosuccinimide (NCS)

This protocol is adapted from a patented procedure and is suitable for laboratory-scale synthesis.[5]

Materials:

  • 4,5-Dimethyl-1,3-dioxol-2-one (DMDO)

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Dichloromethane or 1,2-Dichloroethane (solvent)

  • Reaction vessel with stirring, heating, and reflux capabilities

Procedure:

  • In a reaction vessel, dissolve DMDO in the chosen solvent. The weight ratio of DMDO to solvent is typically in the range of 1:6 to 1:15.[5]

  • Add NCS (1.5-3 equivalents relative to DMDO) and the radical initiator (0.05-0.15 equivalents relative to DMDO) to the stirred solution.[5]

  • Heat the reaction mixture to a temperature between 30-150 °C and maintain for 0.5-10 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude product can be further purified by vacuum distillation (90-130 °C at -0.1 MPa) to yield the final product with a purity of over 99%.[5]

Protocol 2: Synthesis of DMDO-Cl using Sulfuryl Chloride (SO₂Cl₂)

This protocol is based on a common and efficient industrial method.[11][15]

Materials:

  • 4,5-Dimethyl-1,3-dioxol-2-one (DMDO)

  • Sulfuryl chloride (SO₂Cl₂)

  • 1,2-Dichloroethane or Dichloromethane (solvent)

  • Solid free radical scavenger (e.g., hydroquinone)

  • Reaction vessel with stirring, heating, reflux, and a system for scrubbing acidic gases (e.g., a caustic scrubber)

Procedure:

  • Dissolve DMDO in the organic solvent in a reaction vessel. A typical mass-to-volume ratio of DMDO to solvent is 1:5 to 1:9.[11]

  • Heat the solution to reflux (30-80 °C).[11]

  • Slowly add sulfuryl chloride (0.7-3.5 molar equivalents relative to DMDO) dropwise to the refluxing solution over 1-4 hours.[11]

  • After the addition is complete, continue to maintain the reflux for an additional 2 hours to ensure the reaction goes to completion.[11]

  • Cool the reaction mixture and remove the solvent by rotary evaporation.

  • To the resulting crude intermediate, add a solid free radical scavenger (0.5-2% of the mass of DMDO).[11]

  • Heat the mixture to 90 °C to induce rearrangement to the final product.

  • After the rearrangement is complete, purify the crude product by vacuum distillation (91-93 °C at 2 mmHg) to obtain high-purity DMDO-Cl.[11] A yield of around 81% with a purity of 97.87% can be achieved.[11]

Caption: Comparative experimental workflows for DMDO-Cl synthesis.

Conclusion and Recommendation

Based on this comprehensive analysis, the synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one via the chlorination of 4,5-dimethyl-1,3-dioxol-2-one with sulfuryl chloride (Route 3) emerges as the most economically viable and industrially scalable method. This route offers a superior balance of high yield, good product purity, manageable safety risks, and favorable reagent costs compared to direct chlorination with hazardous chlorine gas or the use of expensive N-chlorosuccinimide.

For researchers and drug development professionals, a thorough understanding of the trade-offs associated with each synthetic route is crucial for process optimization and cost-effective manufacturing. While the NCS route may be suitable for small-scale laboratory synthesis where ease of handling is a priority, the sulfuryl chloride method is the clear choice for pilot-scale and commercial production. The successful implementation of this route, however, requires careful attention to safety protocols for handling sulfuryl chloride and for scrubbing the acidic off-gases.

References

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Navigating the Environmental Crossroads of Prodrug Synthesis: A Comparative Guide to the Production of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis of critical intermediates demands a rigorous evaluation of not only efficacy and cost but also environmental stewardship. This guide offers an in-depth environmental impact assessment of the production of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (CMDO), a key building block in the synthesis of several prodrugs, including the widely used antihypertensive agent, olmesartan medoxomil. As the pharmaceutical industry increasingly embraces the principles of green chemistry, this analysis provides a comparative framework for researchers and drug development professionals to make more informed and environmentally conscious decisions in their synthetic strategies.

The Conventional Path: A Look at the Dominant Synthesis of CMDO

The most prevalent industrial synthesis of CMDO involves the chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO). This process, while efficient, utilizes reagents and solvents with significant environmental and health considerations.

A common synthetic approach employs sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in a chlorinated solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The reaction proceeds via a free-radical mechanism, followed by rearrangement to yield the final product.

CMDO_Synthesis DMDO 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) CMDO 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CMDO) DMDO->CMDO Chlorination & Rearrangement SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->CMDO Solvent Chlorinated Solvent (DCM or DCE) Solvent->CMDO Byproducts Byproducts (SO₂, HCl) CMDO->Byproducts

Caption: Conventional synthesis of CMDO.

Environmental Profile of Key Reactants and Solvents

A thorough environmental assessment necessitates a close examination of each component in the synthetic pathway.

ComponentRole in SynthesisKey Environmental and Health Hazards
4,5-Dimethyl-1,3-dioxol-2-one (DMDO) Starting MaterialSkin and eye irritant.[1][2] Specific aquatic toxicity and biodegradability data are not readily available in public literature, representing a significant data gap.
Sulfuryl Chloride (SO₂Cl₂) Chlorinating AgentHighly corrosive and toxic.[3] Reacts violently with water to produce sulfuric acid and hydrogen chloride gas.[4] Harmful to aquatic life in very low concentrations.[5]
Dichloromethane (DCM) SolventVolatile organic compound (VOC). Suspected human carcinogen.[6] Primarily released into the atmosphere, where it has a lifetime of 5-6 months.[3]
1,2-Dichloroethane (DCE) SolventProbable human carcinogen.[7] Persistent in groundwater and can contaminate drinking water sources.[8]
Byproducts and Waste Streams: The Hidden Environmental Cost

The reaction of DMDO with sulfuryl chloride generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[9] Both are acidic gases that can contribute to the formation of acid rain, which can harm aquatic ecosystems, forests, and infrastructure.[7][10][11]

The use of chlorinated solvents results in the generation of chlorinated organic waste streams. These are considered hazardous waste and require specialized treatment, such as high-temperature incineration, to prevent the release of toxic compounds into the environment.[12] The management and disposal of this waste contribute significantly to the overall environmental footprint of the process.[13]

The Quest for Greener Alternatives

The principles of green chemistry encourage the development of synthetic routes that are safer, more energy-efficient, and generate less waste.[14] In the context of CMDO and its applications, two main strategies can be considered: improving the existing synthesis and developing alternative synthetic pathways that bypass the need for CMDO altogether.

Greener Approaches to Prodrug Synthesis

The primary use of CMDO is to introduce a medoxomil promoiety in prodrugs like olmesartan medoxomil. Research into alternative synthetic routes for these prodrugs offers a promising avenue for reducing the environmental impact associated with CMDO production.

One notable example is the use of a hydrotalcite catalyst for the N-alkylation step in the synthesis of sartans, a class of antihypertensive drugs that includes olmesartan.[15] This method is presented as an eco-friendly and industrially scalable approach that uses a catalytic amount of a solid base, potentially reducing the need for strong, hazardous bases and simplifying work-up procedures.[15] While this does not directly replace the final esterification step where CMDO is used, it points towards a broader trend of introducing greener catalysts in pharmaceutical synthesis.

Further research into alternative activating groups for prodrugs that can be synthesized through more benign pathways is an active area of investigation.[16][17][18]

Green_Alternatives cluster_0 Conventional Route cluster_1 Greener Alternative Routes DMDO DMDO CMDO CMDO Production (Hazardous Reagents/Solvents) DMDO->CMDO Prodrug Final Prodrug (e.g., Olmesartan Medoxomil) CMDO->Prodrug Alternative_Precursor Alternative Precursor Greener_Synthesis Greener Synthesis (e.g., Hydrotalcite Catalyst, Alternative Activating Groups) Alternative_Precursor->Greener_Synthesis Prodrug_Alt Final Prodrug Greener_Synthesis->Prodrug_Alt OECD_301B Test_Vessel Test Substance + Inoculum in Mineral Medium CO2_Trap CO₂ Trapping Solution (e.g., Ba(OH)₂) Test_Vessel->CO2_Trap Evolved CO₂ Air_Supply CO₂-free Air Air_Supply->Test_Vessel Titration Titration to Quantify CO₂ CO2_Trap->Titration Result % Biodegradation Titration->Result

Caption: Workflow for OECD 301B Biodegradability Test.

Aquatic Toxicity Testing

Acute aquatic toxicity is typically assessed by determining the concentration of a substance that is lethal to 50% of a test population (LC50) over a specified period (e.g., 96 hours for fish, 48 hours for daphnia). [19][20] Methodology: Acute Toxicity Test for Fish (based on OECD TG 203)

  • Test Organisms: A sensitive fish species, such as rainbow trout or zebrafish, is selected.

  • Exposure: Groups of fish are exposed to a range of concentrations of the test substance in water for 96 hours. A control group is exposed to water without the test substance.

  • Observation: The number of dead fish in each concentration is recorded at regular intervals.

  • LC50 Calculation: Statistical methods are used to calculate the LC50 value and its confidence limits.

Lower LC50 values indicate higher toxicity.

Conclusion and Future Directions

The production of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one via conventional methods presents notable environmental and health concerns, primarily due to the use of hazardous reagents like sulfuryl chloride and chlorinated solvents, and the generation of acidic byproducts and chlorinated waste.

For researchers and drug development professionals, the key takeaways are:

  • Acknowledge the Environmental Burden: Be aware of the significant environmental footprint associated with the conventional synthesis of CMDO and similar intermediates.

  • Seek Greener Alternatives: Actively explore and invest in the development of alternative synthetic routes that align with the principles of green chemistry. This includes investigating greener catalysts, alternative solvents, and novel prodrug activation strategies that may eliminate the need for CMDO.

  • Address Data Gaps: The lack of publicly available ecotoxicity and biodegradability data for CMDO and its precursor, DMDO, is a critical issue. Conducting standardized tests to fill these data gaps is essential for a complete and accurate environmental risk assessment.

  • Embrace Life Cycle Thinking: Adopt a life cycle assessment (LCA) approach in early-stage process development to identify environmental hotspots and guide the design of more sustainable synthetic pathways. [3][21][22] By prioritizing environmental considerations in the synthesis of pharmaceutical intermediates, the scientific community can contribute to a more sustainable future for the pharmaceutical industry, ensuring that the pursuit of human health does not come at an undue cost to the health of our planet.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for 1,2-Dichloroethane. Retrieved from [Link]

  • Discovery Scientific Society. (2015). Application of Hydrotalcite as green catalyst for synthesis of intermediates of antihypertensive agents. Discovery, 33(131), 12-18. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). 1,2-dichloroethane. Retrieved from [Link]

  • American Chemical Society. (2021). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. Retrieved from [Link]

  • ACS Publications. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Green process chemistry in the pharmaceutical industry. Green Chemistry Letters and Reviews. Retrieved from [Link]

  • Cary Institute of Ecosystem Studies. (n.d.). Tracking the Fate of Pharmaceuticals in the Environment. Retrieved from [Link]

  • PubMed. (1998). Occurrence, fate and effects of pharmaceutical substances in the environment--a review. Chemosphere. Retrieved from [Link]

  • Queensland Government. (2024). Sulfur dioxide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Sulfur Dioxide Basics. Retrieved from [Link]

  • OECD. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]

  • Microbe Investigations. (n.d.). OECD 301B Biodegradation Test - CO2 Evolution Test. Retrieved from [Link]

  • ResearchGate. (2022). Strategy‐Level Prodrug Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Sustainability assessment for the synthesis of olmesartan. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethyl-1,3-dioxol-2-one. Retrieved from [Link]

  • RSC Publishing. (2024). Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy. Chemical Science. Retrieved from [Link]

  • Springer. (2010). Life cycle assessment of fine chemical production: A case study of pharmaceutical synthesis. The International Journal of Life Cycle Assessment. Retrieved from [Link]

  • ResearchGate. (2014). Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. Retrieved from [Link]

  • Novasol Biotech. (2024). How to exactly deal with the wastes in the production of pharmaceutical intermediates?. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]

  • NIH. (2022). Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study. Retrieved from [Link]

  • ENVIRONMENTAL. (n.d.). Daphnia magna LC50 48h. Retrieved from [Link]

  • American Chemical Society. (2019). Dichloromethane. Retrieved from [Link]

  • MDPI. (2022). Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:80841-78-7 | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

  • ResearchGate. (2021). Classifying chemicals into toxicity categories based on LC50 values- Pros and cons. Retrieved from [Link]

  • ResearchGate. (2014). General Properties of Olmesartan Medoxomil and Green Solvents. Retrieved from [Link]

  • RJPT. (2021). Formulation and Characterization of Olmesartan medoxomil as a Nanoparticle. Retrieved from [Link]

  • PubMed Central. (2014). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]

  • YouTube. (2023). Life Cycle Analysis for Biotechnology Fundamentals - Prof Jhuma Sadhukan. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.